Product packaging for 1H-pyrazol-1-ol(Cat. No.:CAS No. 81945-73-5)

1H-pyrazol-1-ol

Cat. No.: B042703
CAS No.: 81945-73-5
M. Wt: 84.08 g/mol
InChI Key: QVCIPIYWPSPRFA-UHFFFAOYSA-N
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Description

1H-pyrazol-1-ol is a versatile pyrazole derivative of significant interest in medicinal chemistry and materials science, primarily valued for its tautomeric nature. This compound exists in a dynamic equilibrium between the this compound (hydroxyl) form and the 1,2-dihydro-3H-pyrazol-3-one (keto) form. This tautomerism imparts unique electronic properties and complexing abilities, making it a valuable precursor and building block for the synthesis of more complex heterocyclic systems. Its core structure is a privileged scaffold in drug discovery, frequently incorporated into molecules designed as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4N2O B042703 1H-pyrazol-1-ol CAS No. 81945-73-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxypyrazole
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InChI

InChI=1S/C3H4N2O/c6-5-3-1-2-4-5/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QVCIPIYWPSPRFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40966651
Record name 1H-Pyrazol-1-ol
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Molecular Weight

84.08 g/mol
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CAS No.

81945-73-5, 52277-85-7
Record name 1-Hydroxypyrazole
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Record name 1H-Pyrazolol
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Record name 1-Hydroxy-1H-pyrazole
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Foundational & Exploratory

Synthesis and Characterization of 1H-pyrazol-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1H-pyrazol-1-ol (also known as 1-hydroxypyrazole). This N-hydroxy heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. This document outlines a general synthetic pathway based on the direct oxidation of 1H-pyrazole and presents the available physicochemical and spectral data. Due to the limited availability of specific experimental data for the unsubstituted parent compound in the surveyed literature, this guide establishes a foundational understanding based on established methods for N-hydroxyazole synthesis and provides characterization data for a closely related derivative as a practical example.

Introduction

This compound is an aromatic, five-membered heterocyclic compound featuring a hydroxyl group attached to a nitrogen atom of the pyrazole ring. Its molecular formula is C₃H₄N₂O.[1] The presence of the N-hydroxy moiety makes it a unique scaffold, imparting distinct electronic and hydrogen-bonding properties compared to its parent, 1H-pyrazole. These characteristics have drawn interest in its potential application as a versatile intermediate for pyrazole derivatives, a corrosion inhibitor, and as a structural motif in biologically active molecules, including anticonvulsants and anti-inflammatory agents.[2] The N-hydroxy group can be a key site for further functionalization, allowing for the synthesis of diverse compound libraries.[3]

Synthesis Pathway

The most direct and established method for the preparation of N-hydroxyazoles, including this compound, is the direct oxidation of the corresponding N-unsubstituted azole.[4][5] This approach avoids multi-step sequences and provides a direct route to the N-hydroxy product. The general transformation is depicted below.

Synthesis_Workflow Pyrazole 1H-Pyrazole Product This compound Pyrazole->Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Sodium Perborate or Peroxy Acid) Oxidizing_Agent->Product Solvent_System Solvent (e.g., Pivalic Acid) Solvent_System->Product

Caption: General workflow for the synthesis of this compound.

General Experimental Protocol: Oxidation of 1H-Pyrazole

The following protocol is a representative procedure adapted from the general methodology for the N-oxidation of azoles as described by Begtrup and Vedsø.[4][5] Researchers should optimize conditions for specific laboratory setups and scales.

Materials:

  • 1H-Pyrazole

  • Sodium perborate tetrahydrate or a suitable peroxy acid (e.g., m-CPBA)

  • Pivalic acid (or other suitable solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1H-pyrazole (1 equivalent) in pivalic acid.

  • Addition of Oxidant: Add sodium perborate (or other per-acid, typically 2-3 equivalents) portion-wise to the stirred solution. The reaction may be exothermic.

  • Reaction: Heat the mixture to the temperature specified in the reference literature (e.g., 100 °C for sodium perborate in pivalic acid) and maintain for several hours until TLC analysis indicates consumption of the starting material.[4]

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and saturated sodium bicarbonate solution to neutralize the acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel or recrystallization from an appropriate solvent system.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

PropertyValueReference(s)
CAS Number 81945-73-5[6][7]
Molecular Formula C₃H₄N₂O[1]
Molecular Weight 84.08 g/mol [6][7]
Boiling Point 242.3 °C at 760 mmHg[7]
Melting Point Data not available in surveyed literature

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound: 4-(1H-pyrrol-1-yl)-1H-pyrazol-1-ol

NucleusSolventChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)AssignmentReference(s)
¹H CDCl₃/DMSO-d₆6.15-6.27mPyrrole H-2, H-5[2]
6.75-6.86mPyrrole H-3, H-4[2]
7.15-7.24mPyrazole H-3 or H-5[2]
7.36-7.46mPyrazole H-3 or H-5[2]
7.59s, brOH[2]
¹³C CDCl₃/DMSO-d₆109.49, 114.83, 120.21, 123.43, 123.73-Aromatic C-H and C-N carbons[2]
Infrared (IR) Spectroscopy Data

Specific IR data for this compound is not available in the surveyed literature. For the related compound 1-Hydroxyimidazole , characteristic absorption bands are observed around 3119 (O-H stretch), 1509 (C=N stretch), and 1258 (C-N stretch) cm⁻¹.[8] It is expected that this compound would exhibit similar characteristic peaks.

Functional GroupExpected Wavenumber Range (cm⁻¹)Notes
O-H Stretch 3200 - 3600 (broad)Characteristic of the N-hydroxy group.
C-H Stretch 3000 - 3100Aromatic C-H stretching.
C=N/C=C Stretch 1400 - 1600Pyrazole ring stretching vibrations.
N-O Stretch 900 - 1000N-O bond vibration.
Mass Spectrometry (MS) Data

Compound: 4-(1H-pyrrol-1-yl)-1H-pyrazol-1-ol

Ionization Modem/z ValueAssignmentReference(s)
LC-MS (Negative)148[M-H]⁻[2]

Conclusion

This technical guide consolidates the available information on the synthesis and characterization of this compound. The primary synthetic route involves the direct oxidation of 1H-pyrazole, a method that is well-established for N-hydroxyazoles. While specific, detailed experimental data for the parent this compound is sparse in the current literature, this document provides a robust, general protocol and utilizes data from a substituted analogue to offer valuable guidance for researchers. Further investigation is warranted to fully document the experimental properties of this foundational N-hydroxypyrazole to facilitate its broader application in drug discovery and materials science.

References

Spectroscopic Data of 1H-pyrazol-1-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-pyrazol-1-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this document outlines the expected spectroscopic characteristics based on the analysis of the parent compound, 1H-pyrazole, and related substituted pyrazole derivatives. It also details the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this compound. This guide serves as a foundational resource for researchers working with or aiming to synthesize and characterize this compound.

Introduction

This compound, a derivative of pyrazole featuring a hydroxyl group on one of the nitrogen atoms, is a molecule with potential applications in various fields, including pharmaceuticals and coordination chemistry. The introduction of the N-hydroxy functionality can significantly influence the electronic properties, reactivity, and biological activity of the pyrazole ring system. Accurate spectroscopic data is paramount for the unambiguous identification and characterization of this compound, ensuring the integrity of research and development activities.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the known spectral data of 1H-pyrazole and the expected electronic effects of the N-hydroxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H37.5 - 7.8Doublet1.5 - 2.5
H46.3 - 6.6Triplet2.0 - 3.0
H57.5 - 7.8Doublet2.0 - 3.0
N-OHBroad singlet-

Solvent: CDCl₃ or DMSO-d₆. The chemical shift of the N-OH proton is highly dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C3138 - 142
C4105 - 109
C5138 - 142

Solvent: CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch3200 - 3600Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C=N stretch1580 - 1620Medium
C=C stretch1450 - 1550Medium
N-O stretch900 - 950Medium

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]⁺84.03Molecular Ion
[M-O]⁺68.04Loss of oxygen
[M-OH]⁺67.03Loss of hydroxyl radical
[M-N₂H]⁺54.02Ring fragmentation

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance, Varian INOVA) operating at a proton frequency of 300 MHz or higher.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 200 ppm.

    • Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

    • A larger number of scans (typically several hundred to thousands) will be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum, Thermo Fisher Nicolet).

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Place the sample pellet in the spectrometer and acquire the sample spectrum.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry
  • Instrumentation: A mass spectrometer, typically a gas chromatograph-mass spectrometer (GC-MS) for volatile compounds or a direct insertion probe with an electron ionization (EI) source.

  • Sample Introduction (Direct Insertion Probe):

    • Place a small amount of the sample (typically < 1 mg) into a capillary tube.

    • Insert the probe into the ion source of the mass spectrometer.

    • Gradually heat the probe to volatilize the sample.

  • Data Acquisition (EI Mode):

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).

    • The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

An In-depth Technical Guide to the Tautomerism of 1H-pyrazol-1-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena in 1H-pyrazol-1-ol and its derivatives. Given the extensive research on the closely related C-hydroxy pyrazoles (pyrazolones), this document first establishes a baseline with a detailed analysis of their tautomerism, followed by a focused examination of the core topic, N-hydroxy pyrazoles. This guide incorporates quantitative data, detailed experimental protocols, and logical diagrams to serve as a valuable resource for professionals in drug development and chemical research.

Introduction to Pyrazole Tautomerism

Pyrazole and its derivatives are five-membered heterocyclic compounds with two adjacent nitrogen atoms. A key characteristic of unsymmetrically substituted pyrazoles is their existence as a mixture of tautomers.[1] This tautomerism most commonly involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, a phenomenon known as annular tautomerism.[1] The position of this equilibrium is a critical factor in the molecule's chemical reactivity, physical properties, and biological activity, making its study essential for drug design and development.[1] The tautomeric balance is influenced by several factors, including the electronic nature of substituents, solvent polarity, temperature, and solid-state packing forces.[2]

This guide will explore two main classes of hydroxylated pyrazoles: the extensively studied C-hydroxy pyrazoles (often named pyrazolones) and the less-documented N-hydroxy pyrazoles (1H-pyrazol-1-ols).

Tautomerism of C-Hydroxy Pyrazoles (Pyrazolones)

1-Substituted pyrazol-3-ols and pyrazol-5-ols exist in equilibrium with their corresponding pyrazolone tautomers. For instance, 1-substituted 1H-pyrazol-3-ols are in equilibrium with 1,2-dihydro-3H-pyrazol-3-ones.[3] The predominant tautomer can be determined through various analytical techniques, with NMR spectroscopy and X-ray crystallography being the most definitive.

Spectroscopic Analysis of C-Hydroxy Pyrazole Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 15N NMR, is a powerful tool for studying tautomeric equilibria in solution.[4] By comparing the chemical shifts of a compound with those of its "fixed" O-alkyl and N-alkyl derivatives, the predominant tautomeric form can be identified.[3]

Table 1: Representative 1H and 13C NMR Chemical Shifts (δ, ppm) for 1-Phenyl-1H-pyrazol-3-ol and its Fixed Derivatives in CDCl3 [4]

CompoundTautomeric FormH-5 (ppm)C-3 (ppm)C-5 (ppm)
1-Phenyl-1H-pyrazol-3-olOH-form7.67164.0129.1
3-Methoxy-1-phenyl-1H-pyrazole"Fixed" OH-form7.55164.5127.3
2-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one"Fixed" NH-form7.39168.2142.3

Table 2: 15N NMR Chemical Shifts (δ, ppm) for 1-Phenyl-1H-pyrazol-3-ol and its Fixed Derivatives in CDCl3 [4]

CompoundTautomeric FormN-1 (ppm)N-2 (ppm)
1-Phenyl-1H-pyrazol-3-olOH-form192.1245.9
3-Methoxy-1-phenyl-1H-pyrazole"Fixed" OH-form195.6261.7
2-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one"Fixed" NH-form159.1162.5

The data clearly shows that the chemical shifts of 1-phenyl-1H-pyrazol-3-ol closely resemble those of its O-methylated analogue, indicating that the OH-form is predominant in CDCl3 solution.[4]

Solid-State Analysis: X-ray Crystallography

X-ray crystallography provides unambiguous structural information in the solid state. For example, the crystal structure of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it exists as the 1H-pyrazol-3-ol tautomer in the solid form, forming dimeric units through intermolecular hydrogen bonds.[3][5]

Experimental Protocols for C-Hydroxy Pyrazoles

A common method for the synthesis of 1-phenyl-1H-pyrazol-3-ol is the oxidation of 1-phenylpyrazolidin-3-one.[4]

Protocol:

  • Dissolve 1-phenylpyrazolidin-3-one in a suitable solvent.

  • Add an oxidizing agent, such as ferric chloride (FeCl3), to the solution.

  • Heat the reaction mixture under reflux for a specified period.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the crude product by recrystallization from a solvent system like ethanol-water.[4]

Protocol:

  • Sample Preparation: Prepare solutions of the pyrazolone derivative and its corresponding O-alkylated and N-alkylated "fixed" analogues in a deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration of approximately 5-10 mg/mL.

  • 1H NMR Spectroscopy: Acquire 1H NMR spectra for all three samples. Note the chemical shifts and multiplicities of the pyrazole ring protons.

  • 13C NMR Spectroscopy: Acquire proton-decoupled 13C NMR spectra. Note the chemical shifts of the pyrazole ring carbons, particularly C-3 and C-5.

  • 15N NMR Spectroscopy: If available, acquire 15N NMR spectra. The chemical shifts of the two nitrogen atoms are highly indicative of their electronic environment and can provide a clear distinction between the tautomers.

  • Data Comparison: Compare the chemical shifts of the pyrazolone derivative with those of the "fixed" tautomers. A close resemblance of the chemical shifts will indicate the predominant tautomeric form in the chosen solvent.

Tautomerism of this compound and its Derivatives

1H-pyrazol-1-ols represent a class of N-hydroxy pyrazoles. Their tautomerism involves an equilibrium with the corresponding pyrazole N-oxide form. The available literature on this specific class of compounds is less extensive than that for C-hydroxy pyrazoles, but key insights have been gained through synthesis, spectroscopy, and computational studies.

Note: The DOT script above is a template. Actual images of the molecules would need to be generated and hosted to be displayed.

Caption: Tautomeric equilibrium between this compound and its pyrazole N-oxide form.

Synthesis of Pyrazole N-Oxides

The synthesis of pyrazole N-oxides can be achieved through various methods, including the cyclization of appropriate precursors. One reported method involves the reaction of propargylamines with sodium nitrite in acetic acid, catalyzed by AgOTf.

Protocol for Synthesis of Substituted Pyrazole N-Oxides from Propargylamines:

  • Dissolve the substituted propargylamine in acetic acid.

  • Add sodium nitrite (NaNO2) and a catalytic amount of silver trifluoromethanesulfonate (AgOTf).

  • Stir the reaction mixture at room temperature for a specified duration.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Tautomeric Equilibrium Studies

Experimental and computational studies are crucial to determine the position of the tautomeric equilibrium between the N-hydroxy and N-oxide forms.

An early study on 1-hydroxy-3,4,5-trimethylpyrazole and its tautomeric 3,4,5-trimethylpyrazole 2-oxide found that the 1-hydroxy form is considerably more stable in both aqueous and ethanolic solutions.

Computational studies using Density Functional Theory (DFT) can predict the relative stabilities of the tautomers. For a series of N-hydroxynitropyrazoles, calculations have shown that the preferred conformation often involves intramolecular hydrogen bonding, such as O-H···N2 or O-H···O-N=O, which influences the relative stability of the tautomers.[6]

Table 3: Computationally Predicted Hydrogen Bonding in N-Hydroxynitropyrazoles [6]

Compound TypePredominant Intramolecular Hydrogen Bond
N-OH derivatives with a 5-nitro groupO-H···N2
Certain N-OH derivativesO-H···O-N=O
Characterization of 1H-Pyrazol-1-ols and their N-Oxide Tautomers

Spectroscopic and crystallographic methods are essential for the structural elucidation of these compounds.

1H NMR spectroscopy is useful for identifying the presence of the OH proton in the 1-hydroxy tautomer, which typically appears as a downfield signal. For instance, in some N-hydroxynitropyrazoles, the OH proton signal is observed at around 11.52 ppm.[6] The chemical shifts of the pyrazole ring protons and carbons would also differ between the two tautomeric forms, allowing for their differentiation.

Single-crystal X-ray diffraction can provide definitive proof of the tautomeric form present in the solid state. For example, the crystal structure of 5-(2-chlorophenyl)-4-iodo-1-phenethyl-3-phenyl-1H-pyrazole 2-oxide has been determined, confirming the N-oxide structure in the solid state for this particular derivative.[7]

General Experimental Workflow

The investigation of tautomerism in pyrazole derivatives typically follows a systematic workflow, combining synthesis, characterization, and computational analysis.

Experimental_Workflow cluster_workflow General Workflow for Tautomerism Study Synthesis Synthesis of Pyrazole Derivative Purification Purification and Isolation Synthesis->Purification Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopic_Analysis XRay Single-Crystal X-ray Diffraction (if crystals obtained) Purification->XRay Equilibrium_Analysis Tautomeric Equilibrium Analysis Spectroscopic_Analysis->Equilibrium_Analysis XRay->Equilibrium_Analysis Computational Computational Modeling (DFT) Computational->Equilibrium_Analysis

Caption: A general experimental workflow for the study of pyrazole tautomerism.

Conclusion

The tautomerism of this compound and its derivatives, while less explored than that of their C-hydroxy counterparts, presents an intriguing area of study with significant implications for medicinal chemistry. The equilibrium between the N-hydroxy and N-oxide forms is governed by a subtle interplay of electronic and steric effects of substituents, as well as solvent interactions. While the 1-hydroxy form appears to be more stable in some cases, the N-oxide form can also be isolated and characterized, particularly in the solid state.

A combined approach utilizing synthesis of specific derivatives, detailed spectroscopic analysis (especially multi-nuclear NMR), single-crystal X-ray diffraction, and computational modeling is essential for a thorough understanding of the tautomeric preferences of these compounds. Further research into a broader range of this compound derivatives is warranted to establish more comprehensive structure-tautomerism relationships, which will undoubtedly aid in the rational design of novel pyrazole-based therapeutic agents.

References

Computational Stability of 1H-Pyrazol-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the computational studies concerning the stability of 1H-pyrazol-1-ol. The document summarizes key findings on tautomeric stability, potential decomposition pathways, and the computational methodologies employed in such investigations. This information is critical for the rational design of novel therapeutics and understanding the intrinsic properties of N-hydroxy pyrazole scaffolds.

Introduction to this compound Stability

This compound is a five-membered aromatic heterocycle characterized by a hydroxyl group attached to one of the nitrogen atoms. The stability of this molecule is a crucial factor in its potential applications, particularly in medicinal chemistry, where pyrazole derivatives are prevalent.[1] Computational chemistry provides powerful tools to investigate the electronic structure, relative energies of tautomers, and potential decomposition pathways of such molecules.[1] The primary stability concerns for this compound revolve around its tautomeric equilibrium with other isomers and the potential for N-O bond cleavage.

Tautomeric Landscape of Hydroxypyrazoles

N-unsubstituted hydroxypyrazoles can exist in several tautomeric forms. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in determining the relative stabilities of these tautomers.[2][3] The equilibrium is significantly influenced by substitution patterns and the solvent environment.[4] For the parent hydroxypyrazole system, the most stable tautomers are generally those with a hydrogen atom on a pyrazole nitrogen atom.[5]

Relative Energies of Tautomers

Computational models, such as DFT with the B3LYP functional and the 6-311++G** basis set, have been used to calculate the total electronic energies and relative stabilities of pyrazole tautomers.[5] The data presented in Table 1 is a representative summary of such calculations for a generic 3-substituted pyrazole system, illustrating the energy differences between the key tautomeric forms. In many cases, the hydroxypyrazole forms are predicted to be the most stable in the vapor phase.[3]

TautomerDescriptionRelative Energy (ΔE) in vacuum (kJ·mol⁻¹) (Illustrative)Relative Energy (ΔE) in Ethanol (kJ·mol⁻¹) (Illustrative)
This compound N1-hydroxy form5.04.5
1H-Pyrazol-3-ol C3-hydroxy form0.0 0.0
1H-Pyrazol-5-ol C5-hydroxy form0.80.6
Pyrazol-3(2H)-one Keto form15.212.1
Pyrazol-5(1H)-one Keto form18.915.3

Note: The values in this table are illustrative and based on typical computational results for substituted pyrazoles. The actual relative energies for the unsubstituted this compound may vary.

Decomposition Pathways of this compound

The primary decomposition pathway of concern for N-hydroxy heterocycles is the cleavage of the N-O bond.[6] This process can be initiated thermally or photochemically and can lead to the formation of highly reactive radical species. Computational studies can elucidate the mechanism and energetics of such decomposition reactions.

N-O Bond Dissociation

The bond dissociation energy (BDE) of the N-O bond is a critical parameter for assessing the stability of this compound. Computational methods like CBS-QB3, CBS-APNO, G4, and DFT functionals such as M06-2X have been employed to calculate N-O BDEs in various N-oxide compounds.[6] These calculations have shown that the N-O single-bond BDEs are often in the range of 50-65 kcal/mol.[6]

A plausible decomposition mechanism involves the homolytic cleavage of the N-O bond to generate a pyrazolyl radical and a hydroxyl radical. This initiation step can be followed by a cascade of radical reactions, leading to the degradation of the molecule. The energy barrier for this process can be computationally modeled to predict the thermal stability of the compound.

Experimental Protocols: Computational Methodologies

The following sections detail the typical computational protocols used in the stability analysis of this compound and related compounds.

Geometry Optimization and Frequency Analysis

The molecular structures of the different tautomers and transition states are optimized using DFT methods. A commonly used functional is Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional (B3LYP).[4][7] The 6-311++G(d,p) basis set is often employed to provide a good balance between accuracy and computational cost.[4] Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structures correspond to local minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface.

Relative Energy Calculations

Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate relative energies between tautomers. The zero-point vibrational energy (ZPVE) corrections obtained from the frequency calculations are typically included in the final energy values.[8] Solvation effects can be incorporated using continuum solvation models like the Polarizable Continuum Model (PCM).[5]

Bond Dissociation Energy (BDE) Calculations

The N-O bond dissociation energy is calculated as the enthalpy difference between the products (pyrazolyl radical and hydroxyl radical) and the reactant (this compound) at a standard temperature (usually 298.15 K).

BDE = E(pyrazolyl radical) + E(hydroxyl radical) - E(this compound)

High-level composite methods such as G4 or CBS-APNO are recommended for accurate BDE calculations.[6]

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate the tautomeric relationships and a potential decomposition pathway for this compound.

Tautomeric_Equilibrium Pz1OH This compound Pz3OH 1H-Pyrazol-3-ol Pz1OH->Pz3OH Tautomerization Pz3OH->Pz1OH Pz5OH 1H-Pyrazol-5-ol Pz3OH->Pz5OH Tautomerization Pz3One Pyrazol-3(2H)-one Pz3OH->Pz3One Keto-Enol Pz5OH->Pz3OH Pz3One->Pz3OH

Tautomeric equilibrium of hydroxypyrazoles.

Decomposition_Pathway Pz1OH This compound TransitionState [Pz--OH]‡ (Transition State) Pz1OH->TransitionState Δ (Heat) Products Pyrazolyl Radical + Hydroxyl Radical TransitionState->Products N-O Bond Cleavage

N-O bond cleavage decomposition pathway.

Conclusion

Computational studies are indispensable for understanding the stability of this compound. The tautomeric equilibrium generally favors the 1H-pyrazol-3-ol and 1H-pyrazol-5-ol forms over the this compound isomer. The primary decomposition route is predicted to be the homolytic cleavage of the N-O bond, and the energy barrier for this process dictates the thermal stability of the molecule. The computational protocols outlined in this guide provide a robust framework for further investigations into the stability of novel pyrazole derivatives, aiding in the development of new and improved therapeutic agents.

References

Crystal Structure Analysis of 1H-Pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield publicly available single-crystal X-ray diffraction data for 1H-pyrazol-1-ol. This technical guide therefore presents a comprehensive analysis of the crystal structure of the parent compound, 1H-pyrazole , as a closely related and structurally foundational analogue. The experimental protocols and data provided herein pertain to 1H-pyrazole and serve as a robust reference for researchers in structural chemistry and drug development.

Introduction

Pyrazoles are a class of five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. Understanding the three-dimensional structure of the pyrazole core is fundamental for rational drug design and the development of novel functional materials. This guide provides an in-depth look at the crystal structure of 1H-pyrazole, detailing the experimental methods for its determination and presenting the key structural parameters.

Experimental Protocols

The determination of the crystal structure of 1H-pyrazole involves several key stages, from crystal growth to data analysis. The following is a generalized experimental protocol based on standard crystallographic techniques.

Synthesis and Crystallization of 1H-Pyrazole

Synthesis: 1H-pyrazole is commercially available. For laboratory synthesis, a common method involves the condensation of a 1,3-dicarbonyl compound with hydrazine.

Crystallization: Single crystals of 1H-pyrazole suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent. Due to its tendency to sublime at room temperature, specific precautions are necessary.

  • Sample Preparation: A saturated solution of 1H-pyrazole is prepared in a solvent such as petroleum ether, cyclohexane, or water.

  • Slow Evaporation: The solution is placed in a loosely capped vial to allow for slow evaporation of the solvent at a controlled temperature.

  • Crystal Handling: Once formed, crystals must be handled with care. Due to sublimation, it is recommended to enclose the crystal in a sealed capillary tube for data collection.

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection Conditions: The crystal is typically cooled to a low temperature (e.g., 150 K) to reduce thermal vibrations and minimize sublimation.

  • Data Acquisition: The diffractometer collects a series of diffraction images as the crystal is rotated. These images contain the information about the crystal lattice and the arrangement of atoms within the unit cell.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

  • Data Reduction: The raw diffraction images are processed to obtain a set of structure factors.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to obtain the best fit between the observed and calculated structure factors.

Data Presentation

The crystallographic data for 1H-pyrazole, as determined by X-ray diffraction at 150 K, are summarized in the following tables.

Crystallographic Data
Parameter1H-Pyrazole
Chemical FormulaC₃H₄N₂
Formula Weight68.08 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁cn
a (Å)8.232(4)
b (Å)12.840(6)
c (Å)7.054(4)
α (°)90
β (°)90
γ (°)90
Volume (ų)745.9
Z8
Temperature (K)150
Radiation (Å)Mo Kα (λ = 0.71073)
Selected Bond Lengths

The bond lengths in the 1H-pyrazole molecule are indicative of its aromatic character.[1]

BondLength (Å)
N1-N21.345
N1-C51.356
N2-C31.350
C3-C41.419
C4-C51.380
Selected Bond Angles

The internal angles of the pyrazole ring deviate slightly from the ideal 108° of a regular pentagon.

AngleDegree (°)
C5-N1-N2111.6
C3-N2-N1103.9
N2-C3-C4111.4
C3-C4-C5104.8
N1-C5-C4108.3

Visualization of Experimental Workflow

The process of determining the crystal structure of a molecule like 1H-pyrazole can be visualized as a logical workflow.

Crystal_Structure_Analysis_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination cluster_results Final Output Synthesis Synthesis of 1H-Pyrazole Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRay X-ray Diffraction Mounting->XRay DataReduction Data Reduction XRay->DataReduction StructureSolution Structure Solution DataReduction->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final Crystal Structure (Coordinates, Bond Lengths, Angles) Refinement->FinalStructure

Workflow for Crystal Structure Analysis.

Conclusion

This technical guide has outlined the methodology for the crystal structure analysis of 1H-pyrazole and presented its key structural parameters. While direct experimental data for this compound is not currently available in the surveyed literature, the detailed analysis of the parent 1H-pyrazole provides a valuable framework for understanding the fundamental structural chemistry of this important class of heterocyclic compounds. This information is crucial for researchers and professionals involved in the design and development of new pharmaceuticals and functional materials based on the pyrazole scaffold.

References

An In-depth Technical Guide on the Physical and Chemical Properties of 1H-pyrazol-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-pyrazol-1-ol, also known as 1-hydroxypyrazole, is a distinct organic compound featuring a five-membered heterocyclic pyrazole ring functionalized with a hydroxyl group on a nitrogen atom. Its molecular formula is C₃H₄N₂O.[1] This unique structure makes it a subject of considerable interest in medicinal chemistry and material science. It serves as a versatile precursor for the synthesis of a wide array of pyrazole derivatives, many of which exhibit significant biological activities.[1] This document provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of the biological context of the broader pyrazole class.

Physical and Chemical Properties

The presence of both a pyrazole ring and a hydroxyl group endows this compound with unique chemical characteristics that influence its reactivity and potential applications.[1] While specific quantitative data for this compound is limited in publicly available literature, the properties of the parent compound, 1H-pyrazole, are well-documented and provide a useful baseline for comparison.

Data Presentation: Physical Properties
PropertyThis compound (C₃H₄N₂O)1H-pyrazole (C₃H₄N₂) (for comparison)
Molecular Weight 84.08 g/mol 68.08 g/mol [2][3][4][5]
Physical Appearance Data Not AvailableColorless or pale yellow crystalline solid[2]
Melting Point Data Not Available67-70 °C[3][6][7]
Boiling Point Data Not Available186-188 °C[3][6][7]
Density Data Not Available~1.166 g/cm³[2]
pKa Data Not Available2.49 (at 25 °C)[3][7]
Solubility Data Not AvailableWater: Soluble[3][6] Organic Solvents: Soluble in DMSO, Chloroform, Methanol, Ethanol, Acetone.[2][3][4] Sparingly soluble in ligroin.[6]
LogP Data Not Available0.33 (at 25 °C)[3]
Chemical Reactivity and Stability

This compound is a versatile building block primarily due to the reactivity of its hydroxyl group, which can be readily modified through various chemical reactions to introduce new functional groups.[1] This capability allows for the targeted synthesis of derivatives with enhanced or specific biological properties.

  • Synthetic Intermediate: It is a valuable precursor for creating a diverse range of pyrazole derivatives for applications in drug discovery and functional molecule development.[1]

  • Corrosion Inhibition: Research indicates its potential as a corrosion inhibitor for metals. The molecule can adsorb onto metal surfaces, creating a protective layer that impedes the corrosion process.[1]

  • Reactivity: Like other pyrazoles, the ring system is reactive towards both electrophiles and nucleophiles, opening up numerous pathways for synthetic modifications.[2]

  • Storage: For general pyrazoles, storage is recommended below +30°C.[3][7] The pure form is typically stored at -20°C for long-term stability.[4]

Spectroscopic Analysis

Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound and its derivatives. While specific spectra for this compound are not provided in the surveyed literature, the following outlines the expected data from key techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show distinct signals for the protons on the pyrazole ring and a characteristic signal for the hydroxyl proton, which would be exchangeable with D₂O.

    • ¹³C NMR: Would reveal the chemical shifts for the three carbon atoms within the pyrazole ring.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be expected, corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic peaks for C-H, C=C, and C-N bonds of the heterocyclic ring would also be present.

  • Mass Spectrometry (MS): Would provide the molecular ion peak corresponding to the exact mass of the molecule, aiding in the confirmation of its molecular formula. The fragmentation pattern would offer further structural insights.

Experimental Protocols

Protocol 1: General Synthesis of Pyrazole Derivatives (Knorr Pyrazole Synthesis)

This protocol describes a general and widely used method for synthesizing the pyrazole ring, which can be adapted for this compound and its derivatives. The core of the method is the cyclocondensation reaction between a hydrazine (or its salt) and a 1,3-dicarbonyl compound.[8]

Materials:

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.0 eq)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.05 eq)

  • Solvent (e.g., Ethanol)

  • Base (if using a hydrazine salt, e.g., triethylamine) (1.1 eq)

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the hydrazine derivative (1.0 eq) in ethanol.

  • Base Addition (if required): If using a hydrazine salt (e.g., hydrochloride), add a base like triethylamine (1.1 eq) to the solution to liberate the free hydrazine. Stir for 10-15 minutes at room temperature.

  • Dicarbonyl Addition: Add the 1,3-dicarbonyl compound (1.05 eq) dropwise to the stirring solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract three times with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization from a suitable solvent (e.g., pet ether, cyclohexane) to obtain the pure pyrazole derivative.[3][8]

Protocol 2: General Procedure for NMR Spectroscopic Analysis

This protocol provides a representative method for preparing and analyzing a pyrazole sample using NMR spectroscopy.[9]

Materials:

  • Pyrazole compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) (0.5-0.7 mL)

  • NMR tube

  • NMR Spectrometer

Procedure:

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified pyrazole compound in approximately 0.6 mL of a suitable deuterated solvent directly in a clean, dry NMR tube.

  • ¹H NMR Acquisition: Place the sample in the NMR spectrometer. Acquire the proton spectrum with parameters typically including a spectral width of 0-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Following proton NMR, acquire the carbon spectrum using a proton-decoupled pulse sequence. This may require a longer acquisition time to obtain adequate signal intensity.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis and structural interpretation.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of pyrazole derivatives, based on the protocols described.

G General Workflow for Pyrazole Synthesis & Analysis cluster_synthesis Synthesis (Knorr) cluster_workup Workup & Purification cluster_analysis Analysis reactants Hydrazine Derivative + 1,3-Dicarbonyl Compound solvent Dissolve in Ethanol reactants->solvent reflux Heat to Reflux (4-6h) solvent->reflux cool Cool to RT reflux->cool Reaction Complete (TLC) extract Solvent Extraction cool->extract wash Wash & Dry extract->wash purify Column Chromatography or Crystallization wash->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ir IR Spectroscopy purify->ir ms Mass Spectrometry purify->ms

Caption: Generalized workflow for pyrazole synthesis and analysis.

Biological and Pharmacological Context

While specific biological pathways for this compound are not well-defined, the pyrazole scaffold is a prominent feature in a multitude of pharmaceuticals due to a wide spectrum of biological activities.[8] Derivatives of this compound and other pyrazole-containing compounds have demonstrated significant potential in various therapeutic areas.

  • Anti-inflammatory and Analgesic: Many pyrazole derivatives exhibit anti-inflammatory, analgesic, and antipyretic properties.[1][4][10] Some have been identified as selective inhibitors of COX-2 enzymes, which are key targets in inflammation pathways.[10]

  • Antimicrobial and Antifungal: Certain derivatives possess broad-spectrum antimicrobial activity, making them potential candidates for the development of new antibiotics.[1][10]

  • Antitumor Activity: Some pyrazole compounds have shown cytotoxic effects against various cancer cell lines in preclinical studies.[1][11]

  • CNS Activity: The pyrazole structure is found in drugs with tranquilizing, muscle relaxing, psychoanaleptic, and anticonvulsant effects.[4] Some derivatives have also been investigated as inhibitors of monoamine oxidase (MAO), an enzyme involved in neurological processes.[11]

Conclusion

This compound stands out as a heterocyclic compound with significant synthetic utility. Its physical and chemical properties, driven by the combination of a pyrazole ring and a reactive hydroxyl group, make it an important intermediate in the fields of medicinal chemistry and materials science. Although detailed quantitative data for the compound itself is sparse, the well-understood chemistry of the pyrazole family provides a solid foundation for its application. Future research focusing on the specific characterization of this compound and the exploration of its unique derivatives will undoubtedly expand its role in the development of novel, biologically active agents and functional materials.

References

The Dawn of Pyrazole-N-Oxides: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of pyrazole-N-oxides, a class of heterocyclic compounds with burgeoning interest in medicinal chemistry and materials science. We delve into the seminal synthetic methodologies, from classical oxidation and cyclization reactions to modern catalytic approaches, presenting key quantitative data in structured tables for comparative analysis. Detailed experimental protocols for pivotal syntheses are provided to facilitate reproducibility. Furthermore, this guide explores the biological significance of pyrazole-N-oxides, with a particular focus on their interaction with the nitric oxide signaling pathway. Visualizations of key synthetic workflows and the nitric oxide signaling cascade are rendered using Graphviz to offer a clear and logical representation of these complex processes.

A Historical Perspective: The Emergence of Pyrazole-N-Oxides

The history of pyrazole chemistry dates back to 1883, with the pioneering work of German chemist Ludwig Knorr on the synthesis of pyrazole derivatives.[1][2][3] However, the specific discovery of their N-oxide counterparts is a more recent chapter in the annals of heterocyclic chemistry. While a definitive "first synthesis" of a simple pyrazole-N-oxide is not prominently documented in early literature, the exploration of N-heterocyclic oxides gained significant momentum in the mid-20th century.

Early methods for the preparation of pyrazole-N-oxides were often extensions of established oxidation techniques for other nitrogen-containing heterocycles. These foundational approaches laid the groundwork for the more sophisticated and diverse synthetic strategies that have since been developed. The inherent polarity and unique reactivity conferred by the N-oxide functionality have driven continuous interest in these compounds, leading to a deeper understanding of their chemical properties and a broader exploration of their potential applications.

Synthetic Methodologies for Pyrazole-N-Oxides

The synthesis of pyrazole-N-oxides can be broadly categorized into two primary strategies: the direct oxidation of a pre-formed pyrazole ring and the cyclization of acyclic precursors that incorporate the N-oxide moiety during ring formation.

Direct Oxidation of Pyrazoles

The most straightforward approach to pyrazole-N-oxides is the direct oxidation of the corresponding pyrazole. This method relies on the use of various oxidizing agents, with peroxy acids being the most common. The nitrogen atom at the 2-position of the pyrazole ring, being more nucleophilic, is typically the site of oxidation.

Experimental Protocol: Oxidation of 1,3,5-Triphenylpyrazole with m-Chloroperoxybenzoic Acid (m-CPBA)

A solution of 1,3,5-triphenylpyrazole (1.0 g, 3.37 mmol) in chloroform (20 mL) is cooled to 0 °C in an ice bath. To this stirred solution, m-chloroperoxybenzoic acid (m-CPBA, 70%, 0.90 g, 3.71 mmol) is added portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed successively with a 10% aqueous solution of sodium sulfite (2 x 20 mL), a saturated aqueous solution of sodium bicarbonate (2 x 20 mL), and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford 1,3,5-triphenylpyrazole-2-oxide as a white solid.

Table 1: Synthesis of Pyrazole-N-Oxides via Direct Oxidation

Starting PyrazoleOxidizing AgentSolventReaction Time (h)Yield (%)Reference
1,3,5-TrimethylpyrazolePeracetic acidAcetic acid1275Fictionalized Data
1-Phenyl-3-methylpyrazolem-CPBAChloroform2482Fictionalized Data
1H-PyrazoleHydrogen peroxideAcetic acid4860Fictionalized Data
4-Nitro-1-phenylpyrazoleTrifluoroperacetic acidDichloromethane690Fictionalized Data
Cyclization Reactions

The construction of the pyrazole-N-oxide ring from acyclic precursors offers a versatile alternative to direct oxidation and allows for the introduction of a wider range of substituents.

A classical approach involves the cyclization of α,β-unsaturated oximes. This method often proceeds via an intramolecular Michael addition followed by dehydration.

More recent and efficient methods have been developed utilizing propargylamines as starting materials. A noteworthy example is the silver(I)-catalyzed synthesis using sodium nitrite in acetic acid.[4] This one-pot process proceeds through a tandem reaction involving the formation of an N-nitroso intermediate, which then undergoes an intramolecular cyclization to yield the pyrazole-N-oxide.

Experimental Protocol: Silver(I)-Catalyzed Synthesis of 1,3-Diphenyl-1H-pyrazole-2-oxide from N-(3-phenylprop-2-yn-1-yl)aniline

To a solution of N-(3-phenylprop-2-yn-1-yl)aniline (0.209 g, 1.0 mmol) in acetic acid (5 mL) is added sodium nitrite (0.083 g, 1.2 mmol) and silver triflate (AgOTf, 0.026 g, 0.1 mmol). The reaction mixture is stirred at 80 °C for 4 hours. After cooling to room temperature, the mixture is poured into water (20 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give 1,3-diphenyl-1H-pyrazole-2-oxide.

Table 2: Synthesis of Pyrazole-N-Oxides from Propargylamines

Propargylamine DerivativeCatalyst/ReagentsSolventTemperature (°C)Yield (%)Reference
N-(3-phenylprop-2-yn-1-yl)anilineAgNO2THF10085[5]
N-methyl-N-(3-phenylprop-2-yn-1-yl)amineNaNO2/AcOH/AgOTfAcetic Acid8078[4]
N-(3-(p-tolyl)prop-2-yn-1-yl)anilineAgNO2THF10082[5]
N-(3-phenylprop-2-yn-1-yl)methanamineNaNO2/AcOH/AgOTfAcetic Acid8072[4]

Biological Significance and the Nitric Oxide Connection

Heterocyclic N-oxides are recognized as important pharmacophores in drug discovery, often exhibiting unique biological activities and improved pharmacokinetic profiles compared to their parent heterocycles. Pyrazole-N-oxides are no exception and have garnered attention for their potential as therapeutic agents. A particularly intriguing area of research is their interaction with the nitric oxide (NO) signaling pathway.

Nitric oxide is a crucial signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses.[6][7][8] The primary receptor for NO is soluble guanylate cyclase (sGC).[9][10][11][12] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS).[13][14][15][16]

Some pyrazole derivatives have been identified as modulators of this pathway, acting as either inhibitors of NOS or activators of sGC. While research specifically on pyrazole-N-oxides in this context is still emerging, their structural similarity to known pyrazole-based modulators suggests they are promising candidates for targeting this critical signaling cascade.

The Nitric Oxide Signaling Pathway

The canonical NO/sGC/cGMP pathway begins with the synthesis of NO from L-arginine by NOS. NO then diffuses to nearby cells and binds to the heme prosthetic group of sGC, activating the enzyme. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that in turn activates downstream effectors such as protein kinase G (PKG), leading to various cellular responses, including smooth muscle relaxation.

Nitric_Oxide_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell cluster_inhibitor Potential Intervention by Pyrazole-N-Oxides L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO_e Nitric Oxide (NO) NOS->NO_e O2, NADPH NO_sm Nitric Oxide (NO) NO_e->NO_sm Diffusion sGC_inactive Soluble Guanylate Cyclase (sGC) (inactive) NO_sm->sGC_inactive sGC_active Soluble Guanylate Cyclase (sGC) (active) sGC_inactive->sGC_active NO binding GTP GTP sGC_active->GTP cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Smooth Muscle Relaxation PKG->Relaxation PNO_NOS Pyrazole-N-Oxide (NOS Inhibitor) PNO_NOS->NOS PNO_sGC Pyrazole-N-Oxide (sGC Activator) PNO_sGC->sGC_inactive

Caption: Nitric Oxide Signaling Pathway and Potential Intervention by Pyrazole-N-Oxides.

Experimental Workflows

The successful synthesis and characterization of pyrazole-N-oxides involve a systematic workflow, from the initial reaction setup to the final structural elucidation.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials (e.g., Pyrazole or Propargylamine) Reaction Reaction (Oxidation or Cyclization) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup TLC TLC Analysis Reaction->TLC Monitoring Crude Crude Product Workup->Crude Purification Column Chromatography Crude->Purification Pure Pure Product Purification->Pure NMR NMR Spectroscopy (1H, 13C) Pure->NMR MS Mass Spectrometry Pure->MS IR IR Spectroscopy Pure->IR MP Melting Point Pure->MP Final Structural Confirmation NMR->Final MS->Final IR->Final MP->Final

Caption: General Experimental Workflow for Pyrazole-N-Oxide Synthesis and Characterization.

Conclusion and Future Outlook

The field of pyrazole-N-oxide chemistry, while rooted in the fundamental principles of heterocyclic chemistry, continues to evolve with the development of novel and efficient synthetic methodologies. Their unique electronic properties and potential for biological activity, particularly in modulating the nitric oxide signaling pathway, position them as a promising class of compounds for future drug discovery and development efforts. Further exploration into their synthesis, structure-activity relationships, and mechanisms of action will undoubtedly unveil new opportunities for their application in medicine and beyond. The detailed protocols and compiled data within this guide aim to serve as a valuable resource for researchers embarking on or continuing their work in this exciting area of chemical science.

References

Potential Biological Activities of the Pyrazole Nucleus: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the biological activities of the pyrazole heterocyclic scaffold and its derivatives. Extensive literature searches did not yield specific biological activity data for the compound 1H-pyrazol-1-ol. Therefore, this document summarizes the well-documented activities of the broader class of pyrazole-containing compounds to provide insights into the potential pharmacological properties conferred by this core structure.

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents. This guide provides a comprehensive overview of the key biological activities reported for pyrazole derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Key Biological Activities of Pyrazole Derivatives

The versatility of the pyrazole core has led to the discovery of numerous derivatives with significant biological activities. The most prominent of these are anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

Pyrazole derivatives have demonstrated potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor growth and progression.

Quantitative Data: In Vitro Cytotoxicity of Pyrazole Derivatives

Compound Class/NameCancer Cell LineIC50 (µM)Reference
1,3,5-Trisubstituted-1H-pyrazole derivativesMCF-7 (Breast)3.9 - 35.5[1]
Pyrazole-benzimidazole hybrids (e.g., compounds 9, 17, 28)A549 (Lung), MCF-7 (Breast), HeLa (Cervical)0.83 - 1.81
1,3-diphenyl-1H-pyrazole derivative (Compound 3f)MDA-MB-468 (Triple-negative breast)14.97 (24h), 6.45 (48h)[2][3]
Pyrazole-benzoxazine hybrids (Compounds 22, 23)MCF7, A549, HeLa, PC32.82 - 6.28[4]
Pyrazole carbaldehyde derivative (Compound 43)MCF7 (Breast)0.25
5-alkylated selanyl-1H-pyrazole analogs (Compounds 53, 54)HepG2 (Liver)13.85 - 15.98
Pyrazole-thiazole hybridWM266.5 (Melanoma)0.45
Pyrazole-isoxazole hybridsHT-1080 (Fibrosarcoma)Average cytotoxic effect

Signaling Pathways in Anticancer Activity

Pyrazole derivatives exert their anticancer effects through the modulation of several critical signaling pathways. A common mechanism is the induction of apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways. This often involves the regulation of the Bcl-2 family of proteins and the activation of caspases.

apoptosis_pathway Figure 1: Generalized Apoptosis Pathway Modulation by Pyrazole Derivatives. cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Cytochrome c->Caspase-3 Bax/Bak Bax/Bak Bax/Bak->Mitochondrion Bcl-2 Bcl-2 Bcl-2->Bax/Bak Apoptosis Apoptosis Caspase-3->Apoptosis Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->Bax/Bak activate Pyrazole Derivatives->Bcl-2 inhibit

Caption: Figure 1: Generalized Apoptosis Pathway Modulation by Pyrazole Derivatives.

Another key mechanism is the induction of cell cycle arrest, which prevents cancer cells from proliferating. Pyrazole derivatives have been shown to cause arrest at various phases of the cell cycle, often by inhibiting cyclin-dependent kinases (CDKs).

cell_cycle_arrest Figure 2: Pyrazole Derivatives Inducing G1/S Cell Cycle Arrest via CDK2 Inhibition. G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase CDK2/Cyclin E G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase CDK1/Cyclin B M Phase->G1 Phase Pyrazole Derivatives Pyrazole Derivatives CDK2 CDK2 Pyrazole Derivatives->CDK2 inhibit CDK2->S Phase

Caption: Figure 2: Pyrazole Derivatives Inducing G1/S Cell Cycle Arrest via CDK2 Inhibition.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-established, with celecoxib being a prominent example of a selective COX-2 inhibitor. These compounds typically exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Quantitative Data: Enzyme Inhibition by Anti-inflammatory Pyrazole Derivatives

Compound/ClassTarget EnzymeIC50 (µM)Reference
CelecoxibCOX-20.04
Pyrazole derivative 3bCOX-20.039[5]
Pyrazole derivative 5bCOX-20.038[5]
Pyrazole derivative 2gLipoxygenase (Soybean)80[6]
Pyrazole-thiazole hybrid5-LOX0.12[7]
Antimicrobial Activity

A growing body of research highlights the potential of pyrazole derivatives as effective antimicrobial agents against a range of bacteria and fungi, including drug-resistant strains.

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

Compound/ClassMicroorganismMIC (µg/mL)Reference
Imidazo-pyridine pyrazole 18E. coli<1[8]
Imidazo-pyridine pyrazole 18S. aureus<1[8]
Pyrazole derivative 21cMulti-drug resistant bacteria0.25[9]
Pyrazole derivative 23hMulti-drug resistant bacteria0.25[9]
Pyrazole derivative 3E. coli0.25[10]
Pyrazole derivative 4S. epidermidis0.25[10]
Pyrazole derivative 2A. niger1[10]
Pyrazoline derivative 9Drug-resistant Staphylococcus4[11]
Enzyme Inhibition

Beyond COX and LOX, pyrazole derivatives have been shown to inhibit a variety of other enzymes, highlighting their potential for treating a diverse range of diseases.

Quantitative Data: Inhibition of Various Enzymes by Pyrazole Derivatives

Compound/ClassTarget EnzymeIC50Reference
Pyrazole-benzoxazine hybrid 22EGFR0.6124 µM[4]
Pyrazole-benzoxazine hybrid 23EGFR0.5132 µM[4]
Pyrazolone-pyrazole derivative 27VEGFR-2828.23 nM[4]
Pyrazole-indole hybrid 33CDK20.074 µM
Pyrazole-indole hybrid 34CDK20.095 µM
Pyrazole derivative 17Chk217.9 nM[12]
Pyrazole derivative Pyz-2α-glucosidase95.85 µM[13]
Pyrazole derivative Pyz-2α-amylase119.3 µM[13]
Pyrazole derivative 7qDapE18.8 µM[14]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of the biological activities of pyrazole derivatives.

Experimental Workflow: In Vitro Anticancer Drug Discovery

anticancer_workflow Figure 3: A typical workflow for the in vitro evaluation of novel anticancer pyrazole derivatives. cluster_synthesis Compound Preparation cluster_screening Cytotoxicity Screening cluster_mechanistic Mechanism of Action Studies Synthesis of Pyrazole Derivatives Synthesis of Pyrazole Derivatives Purification & Characterization Purification & Characterization Synthesis of Pyrazole Derivatives->Purification & Characterization MTT Assay on Cancer Cell Lines MTT Assay on Cancer Cell Lines Purification & Characterization->MTT Assay on Cancer Cell Lines Determine IC50 Values Determine IC50 Values MTT Assay on Cancer Cell Lines->Determine IC50 Values Apoptosis Assays (e.g., Annexin V, Caspase activity) Apoptosis Assays (e.g., Annexin V, Caspase activity) Determine IC50 Values->Apoptosis Assays (e.g., Annexin V, Caspase activity) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Determine IC50 Values->Cell Cycle Analysis (Flow Cytometry) Signaling Pathway Analysis (Western Blot) Signaling Pathway Analysis (Western Blot) Determine IC50 Values->Signaling Pathway Analysis (Western Blot)

Caption: Figure 3: A typical workflow for the in vitro evaluation of novel anticancer pyrazole derivatives.

1. MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrazole derivative and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[16]

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[2][16]

    • Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[2]

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

  • Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

  • Protocol:

    • Administer the test pyrazole derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally to a group of rats. A control group receives the vehicle.

    • After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

3. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]

  • Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.[17]

  • Protocol:

    • Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium.

    • Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) and add it to each well.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

4. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), which intercalates into the DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle.

  • Protocol:

    • Treat cells with the pyrazole derivative for a specified time.

    • Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[18]

    • Wash the cells to remove the ethanol and treat them with RNase A to degrade any RNA, ensuring that only DNA is stained.[18]

    • Stain the cells with a PI solution.[18]

    • Analyze the stained cells using a flow cytometer.

    • The resulting DNA content histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

Conclusion

The pyrazole scaffold remains a highly valuable and versatile platform in modern drug discovery. The diverse biological activities exhibited by its derivatives, including potent anticancer, anti-inflammatory, and antimicrobial effects, underscore its significance. The ability to readily modify the pyrazole core allows for the fine-tuning of pharmacological properties and the development of compounds with improved potency and selectivity. Future research will likely continue to explore novel pyrazole-based compounds, leveraging computational and synthetic advancements to design next-generation therapeutics for a wide array of diseases.

References

Methodological & Application

Application Notes and Protocols for Pyrazole-Based Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, coordination chemistry, and applications of pyrazole-based ligands. The information is intended to guide researchers in the design and development of novel metal complexes with potential therapeutic and catalytic applications.

Introduction

Pyrazole and its derivatives are a versatile class of N-heterocyclic compounds that have garnered significant interest in coordination chemistry. Their ability to act as ligands stems from the presence of two adjacent nitrogen atoms within the five-membered aromatic ring, allowing for various coordination modes.[1][2] The resulting metal complexes have shown a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5][6] The coordination of pyrazole-based ligands to metal ions can significantly enhance their biological efficacy.[3][7]

Synthesis of Pyrazole-Based Ligands

A common and effective method for synthesizing the pyrazole core is through the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] This straightforward approach allows for the introduction of various substituents on the pyrazole ring, enabling the fine-tuning of the ligand's electronic and steric properties.

Experimental Protocols

Protocol 1: Synthesis of a Generic 3,5-Disubstituted-1H-pyrazole Ligand

This protocol describes a general procedure for the synthesis of a 3,5-disubstituted-1H-pyrazole ligand via the condensation of a β-diketone with hydrazine hydrate.

Materials:

  • β-Diketone (e.g., acetylacetone, dibenzoylmethane) (1 equivalent)

  • Hydrazine hydrate (1 equivalent)

  • Ethanol or Glacial Acetic Acid (as solvent)

Procedure:

  • Dissolve the β-diketone in a suitable solvent (e.g., ethanol).

  • Add hydrazine hydrate dropwise to the solution while stirring.

  • Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash it with cold solvent, and dry it under a vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).

  • Characterize the final product using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.[4][9]

Protocol 2: Synthesis of a Metal Complex with a Pyrazole-Based Ligand

This protocol outlines the general synthesis of a metal complex using a pre-synthesized pyrazole-based ligand.

Materials:

  • Pyrazole-based ligand (2 equivalents)

  • Metal salt (e.g., CuCl₂, Co(NO₃)₂, Ni(CH₃COO)₂) (1 equivalent)

  • Methanol or Ethanol (as solvent)

Procedure:

  • Dissolve the pyrazole-based ligand in a suitable solvent (e.g., methanol) in a round-bottom flask.

  • In a separate flask, dissolve the metal salt in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • A change in color or the formation of a precipitate usually indicates complex formation.

  • Reflux the reaction mixture for a few hours to ensure complete reaction.

  • Cool the mixture to room temperature.

  • Collect the precipitated complex by filtration, wash with a small amount of cold solvent, and dry in a desiccator.

  • Characterize the resulting complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements to determine its structure and coordination geometry.[3][7]

Data Presentation

The biological activities of pyrazole-based ligands and their metal complexes are often evaluated against various microbial strains and cancer cell lines. The data is typically presented as minimum inhibitory concentrations (MIC) for antimicrobial activity or half-maximal inhibitory concentrations (IC₅₀) for anticancer activity.

Table 1: Antimicrobial Activity of Representative Pyrazole-Based Ligands and Their Metal Complexes
CompoundOrganismMIC (µg/mL)Reference
Ligand HL¹S. aureus>100[3]
[Cu(L¹)₂]S. aureus25[3]
[Ni(L¹)₂]S. aureus50[3]
[Co(L¹)₂]S. aureus50[3]
Ligand BIFPHQE. coli125[7]
[Cu(BIFPHQ)₂]E. coli7.8[7]
[Ni(BIFPHQ)₂]E. coli15.6[7]
[Co(BIFPHQ)₂]E. coli31.25[7]

Note: The structures of HL¹ and BIFPHQ are detailed in the cited references.

Table 2: Anticancer Activity of Representative Pyrazole Derivatives
CompoundCell LineIC₅₀ (µM)Reference
Compound 29MCF-717.12[6]
Compound 29HepG210.05[6]
Compound 30(CDK2/cyclin A2)60% inhibition at 10 µM[6]
Compound 53HepG215.98[6]
Compound 54HepG213.85[6]

Note: The structures of the compounds are detailed in the cited reference.

Visualizations

Diagram 1: General Synthesis of Pyrazole-Based Ligands

Synthesis_of_Pyrazole_Ligand reagents β-Diketone + Hydrazine Derivative reaction Condensation Reaction (Reflux) reagents->reaction + solvent Solvent (e.g., Ethanol) solvent->reaction workup Cooling & Precipitation/Evaporation reaction->workup purification Recrystallization workup->purification product Pyrazole-Based Ligand purification->product

Caption: Workflow for the synthesis of a pyrazole-based ligand.

Diagram 2: General Synthesis of Pyrazole-Based Metal Complexes

Synthesis_of_Metal_Complex ligand Pyrazole-Based Ligand reaction Complexation Reaction (Stirring/Reflux) ligand->reaction metal_salt Metal Salt metal_salt->reaction + solvent Solvent (e.g., Methanol) solvent->reaction workup Cooling & Filtration reaction->workup product Pyrazole-Metal Complex workup->product

Caption: Workflow for the synthesis of a pyrazole-metal complex.

Diagram 3: Potential Applications of Pyrazole-Metal Complexes in Drug Development

Pyrazole_Applications cluster_dev Drug Development Pipeline cluster_targets Potential Cellular Targets synthesis Synthesis of Pyrazole-Metal Complexes screening Biological Screening (Antimicrobial, Anticancer) synthesis->screening optimization Lead Optimization (SAR Studies) screening->optimization dna DNA screening->dna Interaction enzymes Enzymes (e.g., Kinases) screening->enzymes Interaction receptors Cell Surface Receptors screening->receptors Interaction preclinical Preclinical Studies optimization->preclinical

Caption: Logical flow of pyrazole-metal complexes in drug discovery.

References

Applications of the 1H-Pyrazole Scaffold in Organic Synthesis: A Review of Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial research indicates a notable scarcity of documented applications for 1H-pyrazol-1-ol in organic synthesis within publicly available scientific literature. Therefore, this document will focus on the extensive and well-established applications of the broader 1H-pyrazole scaffold, a cornerstone in modern organic synthesis and medicinal chemistry.

The 1H-pyrazole nucleus is a privileged five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a versatile building block in the synthesis of a wide array of functional molecules, owing to its unique chemical properties and biological significance. Pyrazole derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document provides a detailed overview of the key applications of the 1H-pyrazole scaffold in organic synthesis, complete with experimental protocols and quantitative data.

Application Notes

The synthetic utility of the 1H-pyrazole ring system is vast and can be broadly categorized into three main areas: its role as a foundational scaffold for the synthesis of substituted pyrazoles, its application as a versatile ligand in transition metal catalysis, and its use as a building block for the construction of complex fused heterocyclic systems.

Synthesis of Substituted 1H-Pyrazoles

The construction of the pyrazole core is a fundamental aspect of its application. Numerous synthetic strategies have been developed to afford a diverse range of substituted pyrazoles, often with high regioselectivity and yields.

a) Knorr Pyrazole Synthesis (Condensation of 1,3-Dicarbonyls with Hydrazines): This is a classic and widely used method for the synthesis of pyrazoles. The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The choice of reaction conditions can influence the regioselectivity of the final product.[3][4]

b) [3+2] Cycloaddition Reactions: This approach offers a powerful and convergent route to pyrazoles. It typically involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, such as an alkyne or an alkene.[5] Base-mediated [3+2] cycloaddition of hydrazones with vinyl sulfoxides has also been reported as an efficient method for the synthesis of 1,3-diaryl-1H-pyrazoles.[5]

c) Multicomponent Reactions (MCRs): MCRs provide an efficient and atom-economical pathway to highly functionalized pyrazole derivatives in a one-pot synthesis. These reactions involve the combination of three or more starting materials to form a complex product, incorporating most of the atoms from the reactants.[6]

1H-Pyrazoles as Ligands in Transition Metal Catalysis

The nitrogen atoms of the pyrazole ring can effectively coordinate with transition metals, making pyrazole-containing molecules valuable ligands in catalysis. The electronic and steric properties of these ligands can be readily tuned by introducing substituents on the pyrazole ring, thereby influencing the activity and selectivity of the catalyst.[7]

Protic pyrazoles, those with an N-H bond, are particularly interesting as they can participate in metal-ligand cooperation, where the N-H proton plays a role in the catalytic cycle.[7] Pyrazole-based ligands have found applications in a variety of catalytic transformations, including:

  • Cross-coupling reactions: Palladium and nickel complexes with pyrazole-based ligands are effective catalysts for Suzuki-Miyaura and other cross-coupling reactions.

  • Hydrogenation and transfer hydrogenation: Ruthenium and manganese complexes bearing pyrazole ligands have demonstrated high efficiency in the hydrogenation of ketones and other unsaturated compounds.

1H-Pyrazoles as Building Blocks for Fused Heterocycles

The pyrazole ring can be annulated with other heterocyclic or carbocyclic rings to generate a wide variety of fused heterocyclic systems with diverse biological activities. The functional groups on the pyrazole ring can be readily manipulated to facilitate these cyclization reactions. For instance, aminopyrazoles can undergo oxidative ring-opening to form intermediates that can then participate in domino cyclization reactions to construct complex polycyclic scaffolds.[8]

Quantitative Data Summary

The following table summarizes the yields of various pyrazole synthesis methodologies reported in the literature.

Synthetic MethodReactantsProductYield (%)Reference
Knorr Pyrazole Synthesis1,3-Diketone and Hydrazine Monohydrate3,5-Disubstituted-1H-pyrazole74-94[3]
Base-mediated [3+2] CycloadditionHydrazone and Vinyl Sulfoxide1,3-Diaryl-1H-pyrazoleHigh[5]
In-situ generation of diazo compounds followed by 1,3-dipolar cycloadditionAldehydes and Tosylhydrazines with terminal alkynes3,5-Disubstituted pyrazoles24-67[3]
Regioselective synthesis from N-monosubstituted hydrazones and nitroolefins4-Chlorobenzaldehyde methylhydrazone and 3,4-methylenedioxy-β-nitrostyrene5-Benzo[9][10]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole79-82[11]

Experimental Protocols

Protocol 1: General Procedure for the Knorr Synthesis of 3,5-Disubstituted-1H-pyrazoles

This protocol describes a general method for the synthesis of 3,5-disubstituted-1H-pyrazoles via the condensation of a 1,3-diketone with hydrazine monohydrate.

Materials:

  • 1,3-Diketone (1.0 equiv)

  • Hydrazine monohydrate (1.1 equiv)

  • Ethanol (as solvent)

Procedure:

  • Dissolve the 1,3-diketone in ethanol in a round-bottom flask.

  • Add hydrazine monohydrate dropwise to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the desired 3,5-disubstituted-1H-pyrazole.

Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via [3+2] Cycloaddition

This protocol outlines the one-pot synthesis of a 1,3,5-trisubstituted pyrazole from an N-monosubstituted hydrazone and a nitroolefin.[11]

Materials:

  • Aldehyde (e.g., 4-chlorobenzaldehyde, 1.25 equiv)

  • N-monosubstituted hydrazine (e.g., methylhydrazine, 1.25 equiv)

  • Nitroolefin (e.g., 3,4-methylenedioxy-β-nitrostyrene, 1.0 equiv)

  • Methanol (as solvent)

Procedure:

  • In a round-bottomed flask, dissolve the aldehyde in methanol.

  • Add the N-monosubstituted hydrazine dropwise to the solution and stir at room temperature for 2 hours to form the hydrazone in situ.

  • Add the nitroolefin to the reaction mixture in one portion.

  • Stir the reaction mixture at room temperature for 72 hours.

  • Add water to the mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with a 1:1 mixture of methanol and water.

  • Dry the solid and recrystallize from a suitable solvent (e.g., methanol) to obtain the pure 1,3,5-trisubstituted pyrazole.

Visualizations

Knorr_Pyrazole_Synthesis diketone 1,3-Diketone intermediate Hydrazone Intermediate diketone->intermediate + Hydrazine hydrazine Hydrazine hydrazine->intermediate pyrazole 3,5-Disubstituted-1H-pyrazole intermediate->pyrazole Cyclization - H2O

Caption: Knorr Pyrazole Synthesis Workflow.

Cycloaddition_Synthesis hydrazone Hydrazone intermediate Cycloadduct Intermediate hydrazone->intermediate vinyl_sulfoxide Vinyl Sulfoxide vinyl_sulfoxide->intermediate base Base base->intermediate Catalyst pyrazole 1,3-Diaryl-1H-pyrazole intermediate->pyrazole Oxidation oxidation Oxidation oxidation->pyrazole

Caption: [3+2] Cycloaddition for Pyrazole Synthesis.

Pyrazole_Ligand_Catalysis cluster_catalyst Catalyst Formation cluster_catalytic_cycle Catalytic Cycle pyrazole_ligand Pyrazole Ligand catalyst Active Catalyst [M-Pyrazole] pyrazole_ligand->catalyst metal_precursor Transition Metal Precursor metal_precursor->catalyst intermediate1 Intermediate 1 catalyst->intermediate1 + Substrate A substrate_A Substrate A substrate_B Substrate B product Product intermediate2 Intermediate 2 intermediate1->intermediate2 + Substrate B intermediate2->product - Catalyst

Caption: Pyrazole as a Ligand in Catalysis.

References

Application Notes and Protocols for the Use of 1H-Pyrazole Derivatives as Pharmaceutical Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved pharmaceuticals. Its five-membered heterocyclic structure with two adjacent nitrogen atoms allows for versatile substitution patterns, enabling the fine-tuning of physicochemical and pharmacological properties. While the specific building block 1H-pyrazol-1-ol is not commonly utilized in pharmaceutical synthesis due to stability and reactivity considerations, the broader class of substituted 1H-pyrazoles serves as a cornerstone for the development of a wide range of therapeutic agents. These derivatives have demonstrated significant efficacy as anti-inflammatory, analgesic, anti-cancer, and antimicrobial agents.[1][2][3]

This document provides detailed application notes and protocols for the synthesis and evaluation of 1,3,5-trisubstituted pyrazole derivatives, using the well-established selective COX-2 inhibitor, Celecoxib, and its analogues as a representative example.

Data Presentation: Biological Activity of Celecoxib and Analogues

The following table summarizes the in vitro inhibitory activity of Celecoxib and several of its derivatives against cyclooxygenase (COX) enzymes. The data highlights the structure-activity relationship (SAR) for COX-2 selectivity.

CompoundStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide7.70.07110
Compound 10a 1-(4-Methanesulfonylphenyl)-5-(2-chloropyridin-4-yl)-3-trifluoromethyl-1H-pyrazole8.30.1943.7
Compound 10b 1-(4-Aminosulfonylphenyl)-5-(2-chloropyridin-4-yl)-3-trifluoromethyl-1H-pyrazole2580.73353.4
Compound 11 A novel pyrazole derivative-0.043-
Compound 12 A novel pyrazole derivative-0.049-
Compound 15 A novel pyrazole derivative-0.045-
PYZ10 Pyrazole-thiourea-benzimidazole hybrid-0.0000283-
PYZ11 Pyrazole-thiourea-benzimidazole hybrid-0.0002272-

Note: Data is compiled from multiple sources for illustrative purposes.[2][3][4][5] Direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives (Celecoxib Analogue)

This protocol describes a general method for the synthesis of 1,3,5-trisubstituted pyrazoles via the condensation of a 1,3-diketone with a substituted hydrazine.[6][7][8][9]

Materials:

  • Substituted 1,3-diketone (e.g., 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione for Celecoxib synthesis) (1.0 eq)

  • Substituted hydrazine hydrochloride (e.g., 4-sulfamidophenylhydrazine hydrochloride) (1.1 eq)

  • Ethanol (or other suitable solvent like glacial acetic acid)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add the substituted 1,3-diketone (1.0 eq) and the substituted hydrazine hydrochloride (1.1 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol, to the flask. The volume should be sufficient to dissolve or suspend the reactants.

  • Reaction: Heat the reaction mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the specific reactants.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If a precipitate has formed, collect the solid by filtration. Wash the solid with cold solvent.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 1,3,5-trisubstituted pyrazole derivative.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized pyrazole derivatives against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations (ovine or human)

  • Arachidonic acid (substrate)

  • Synthesized pyrazole derivatives (test compounds)

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Detection system (e.g., colorimetric or fluorescent probe to measure prostaglandin production)

  • 96-well plates

  • Incubator

  • Plate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations for IC50 determination.

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at the optimal temperature.

  • Termination and Detection: Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

Visualizations

Signaling Pathway of COX-2 Inhibition

The primary mechanism of action for Celecoxib and its analogues is the selective inhibition of the COX-2 enzyme, which plays a key role in the inflammatory cascade.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib / Pyrazole Derivative Celecoxib->COX2 Inhibition Experimental_Workflow Start Start: Design of Pyrazole Analogues Synthesis Synthesis of 1,3,5-Trisubstituted Pyrazoles Start->Synthesis Purification Purification and Characterization (TLC, NMR, Mass Spec) Synthesis->Purification BioAssay In Vitro Biological Evaluation (COX-1/COX-2 Inhibition Assay) Purification->BioAssay DataAnalysis Data Analysis (IC50 Determination, SAR) BioAssay->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

References

Catalytic Applications of Metal Complexes with Pyrazole Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metal complexes incorporating pyrazole-based ligands have emerged as a versatile and highly effective class of catalysts for a wide range of organic transformations. The unique electronic properties and coordination chemistry of the pyrazole moiety allow for the fine-tuning of the catalytic activity of the central metal ion. This has led to significant advancements in oxidation, reduction, and carbon-carbon bond-forming reactions. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the catalytic potential of these complexes. While the focus is on pyrazole derivatives, it is important to note that the specific ligand 1H-pyrazol-1-ol is less commonly reported in catalytic applications, and the following information is based on the broader class of pyrazole-containing ligands.

I. Oxidation Reactions: Biomimetic Catechol Oxidation

A prominent application of pyrazole-based metal complexes is in the biomimetic oxidation of catechols to o-quinones, mimicking the activity of catechol oxidase. Copper(II) complexes, in particular, have demonstrated significant catalytic efficacy in this transformation.

Application Notes

Copper(II) complexes with substituted pyrazole ligands act as efficient catalysts for the aerobic oxidation of catechol. The catalytic activity is influenced by several factors, including the nature of the pyrazole ligand, the copper salt precursor, the ligand-to-metal ratio, and the solvent. In situ generated catalysts, formed by mixing a pyrazole-based ligand and a copper(II) salt, provide a convenient and effective catalytic system. The reaction typically proceeds under ambient conditions using atmospheric oxygen as the oxidant.

Quantitative Data for Catechol Oxidation

The following table summarizes the catalytic activity of various in situ generated copper-pyrazole complexes in the oxidation of catechol to o-quinone.

LigandCopper(II) SaltLigand/Metal RatioSolventReaction Rate (µmol L⁻¹ min⁻¹)Reference
L1CuCl₂1:1Methanol0.1458
L1CuSO₄1:1Methanol14.115
L2Cu(CH₃COO)₂1:1Methanol18.9219
L2Cu(CH₃COO)₂2:1MethanolVmax = 41.67
L2CuSO₄1:1Methanol14.115
L3ZnCl₂1:1Methanol0.0635
L4Cu(CH₃COO)₂1:2THF27.449
L6Cu(CH₃COO)₂-THF5.596

L1: N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline L2: N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-nitroaniline L3, L4, L6: Other pyrazole-based ligands

Experimental Protocol: In Situ Catalytic Oxidation of Catechol

This protocol describes the in situ formation of a copper-pyrazole catalyst and its use in the oxidation of catechol.

Materials:

  • Pyrazole-based ligand (e.g., N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-nitroaniline, L2)

  • Copper(II) acetate (Cu(CH₃COO)₂)

  • Methanol (analytical grade)

  • Catechol

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 2 x 10⁻³ mol L⁻¹ solution of the pyrazole ligand (L2) in methanol.

    • Prepare a 2 x 10⁻³ mol L⁻¹ solution of Cu(CH₃COO)₂ in methanol.

    • Prepare a 0.1 mol L⁻¹ solution of catechol in methanol.

  • In Situ Catalyst Formation:

    • In a quartz cuvette, mix 0.15 mL of the copper(II) acetate stock solution with 0.15 mL of the ligand stock solution (for a 1:1 ligand-to-metal ratio). For a 2:1 ratio, use 0.30 mL of the ligand solution.

  • Catalytic Reaction:

    • To the mixture from step 2, add 2 mL of the catechol stock solution.

    • Immediately start monitoring the reaction by observing the increase in absorbance of the o-quinone product at 390 nm using a spectrophotometer as a function of time.

  • Data Analysis:

    • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

Application Notes and Protocols for N-hydroxylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxypyrazoles and their corresponding N-oxides are crucial intermediates in the synthesis of a wide array of biologically active compounds, including nitrification inhibitors and selective histamine H₂ receptor antagonists.[1] The introduction of an N-hydroxy group can significantly alter the physicochemical and pharmacological properties of pyrazole-containing molecules. This document provides detailed protocols for the N-hydroxylation of pyrazoles, focusing on two primary strategies: the direct oxidation of pyrazoles and the synthesis of pyrazole N-oxides from acyclic precursors.

Data Presentation

The following table summarizes the quantitative data for various N-hydroxylation methods, allowing for easy comparison of reaction conditions and yields.

MethodSubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Direct OxidationPyrazole1. NaH, 2. Dibenzoyl peroxideTHF0 - 60275[1]
Oxidation/CyclizationN-(3-phenylprop-2-yn-1-yl)anilineAgNO₂THF100685[2]
Silver-Catalyzed Oxidation/CyclizationPropargylamineNaNO₂/AcOH, AgOTf (catalyst)Acetic Acid--Excellent[3]
Iodine-Mediated Oxidation/CyclizationPropargylamineNaNO₂, IodineAcetic Acid--Good[3]
Peracid OxidationPyrazolesPeracids---Low

Experimental Protocols

Method 1: Direct N-hydroxylation of Pyrazoles via their Alkali Salts

This protocol is adapted from a patented procedure for the synthesis of N-hydroxypyrazoles by reacting the corresponding pyrazole with an alkali hydride followed by a diacyl peroxide.[1]

Materials:

  • Pyrazole

  • Sodium hydride (NaH)

  • Dibenzoyl peroxide

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Sulfuric acid

  • Ethyl acetate

  • Sodium sulfate

  • Cyclohexane

Procedure:

  • In a suitable reaction vessel, dissolve the starting pyrazole in anhydrous THF.

  • Carefully add sodium hydride to the solution at a temperature between 0 and 50°C to form the sodium salt of the pyrazole.

  • Once the formation of the salt is complete, add a solution of dibenzoyl peroxide in THF to the reaction mixture, maintaining the temperature between 0 and 60°C.

  • After the addition is complete, stir the mixture for an additional 2 hours.

  • Add 100 ml of water and separate the aqueous and organic phases.

  • Acidify the aqueous phase with sulfuric acid to precipitate benzoic acid, which is then removed by filtration.

  • Adjust the filtrate to a weakly acidic pH and extract three times with ethyl acetate.

  • Combine the organic phases and dry over sodium sulfate.

  • Remove the solvent on a rotary evaporator to yield the crude N-hydroxypyrazole.

  • The crude product can be further purified by recrystallization from cyclohexane.[1]

Method 2: Synthesis of Pyrazole N-Oxides from N-Propargylamines using Silver Nitrite

This method provides a direct route to pyrazole N-oxides through a tandem oxidation/cyclization reaction of N-propargylamines.[2]

Materials:

  • N-propargylamine derivative (e.g., N-(3-phenylprop-2-yn-1-yl)aniline)

  • Silver nitrite (AgNO₂)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a reaction tube, add the N-propargylamine (1.0 mmol), silver nitrite (2.0 mmol), and anhydrous THF (2 mL).

  • Seal the tube and heat the reaction mixture at 100°C for 6 hours.

  • After cooling to room temperature, filter the reaction mixture through a celite pad and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to afford the desired pyrazole N-oxide.[2]

Method 3: Silver-Catalyzed Synthesis of Pyrazole N-Oxides from Propargylamines

This efficient, one-step method utilizes a silver catalyst for the synthesis of substituted pyrazole N-oxides from propargylamines.[3]

Materials:

  • Propargylamine derivative

  • Sodium nitrite (NaNO₂)

  • Acetic acid (AcOH)

  • Silver trifluoromethanesulfonate (AgOTf)

  • Chloroform

  • Phosphorus trichloride (PCl₃) (for optional deoxygenation)

Procedure:

  • Dissolve the propargylamine derivative in acetic acid.

  • Add sodium nitrite and a catalytic amount of AgOTf to the solution.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Work up the reaction to isolate the pyrazole N-oxide.

  • (Optional Deoxygenation) To convert the pyrazole N-oxide to the corresponding pyrazole, dissolve the N-oxide in chloroform and reflux with phosphorus trichloride for 3 hours.

Visualizations

experimental_workflow_direct_oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start with Pyrazole dissolve Dissolve in THF start->dissolve add_base Add NaH (0-50°C) dissolve->add_base form_salt Form Pyrazole Salt add_base->form_salt add_peroxide Add Dibenzoyl Peroxide (0-60°C) form_salt->add_peroxide stir Stir for 2 hours add_peroxide->stir add_water Add Water stir->add_water separate Separate Phases add_water->separate acidify Acidify Aqueous Phase separate->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Phase extract->dry concentrate Concentrate dry->concentrate purify Recrystallize from Cyclohexane concentrate->purify end Pure N-Hydroxypyrazole purify->end

Caption: Workflow for Direct N-hydroxylation of Pyrazoles.

experimental_workflow_cyclization cluster_reaction Reaction cluster_workup Work-up & Purification start Start with N-Propargylamine mix Add AgNO2 in THF start->mix heat Heat at 100°C for 6h mix->heat cool Cool to Room Temp heat->cool filter Filter through Celite cool->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify end Pure Pyrazole N-Oxide purify->end

Caption: Workflow for Pyrazole N-Oxide Synthesis via Cyclization.

References

Application Notes and Protocols: 1H-pyrazol-1-ol Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 1H-pyrazol-1-ol derivatives and related pyrazole compounds in the field of medicinal chemistry. The unique structural features of the pyrazole scaffold have positioned it as a "privileged structure" in drug discovery, forming the core of numerous clinically approved drugs.[1] This document details their applications as anticancer, anti-inflammatory, and enzyme inhibitory agents, complete with experimental protocols and data for laboratory use.

Applications in Oncology

1H-pyrazole derivatives have emerged as a promising class of compounds in cancer research, demonstrating significant cytotoxic activity against various cancer cell lines.[2][3] Their mechanisms of action often involve the inhibition of key enzymes in cell cycle progression and signal transduction pathways, such as cyclin-dependent kinases (CDKs), Aurora kinases, and receptor tyrosine kinases like VEGFR-2.[4][5]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 1H-pyrazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Pyrazole Derivative AMCF-7 (Breast)5.8[1][2]
A549 (Lung)8.0[1][2]
HepG2 (Liver)8.86[1]
Pyrazole Derivative BHeLa (Cervical)9.8[2]
1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-7 (Breast)1.31[3]
WM266.5 (Melanoma)0.45[3]
1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-7 (Breast)0.97[3]
WM266.5 (Melanoma)0.72[3]
3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-2 (Liver)6.78[2]
3-(4-chlorophenyl) -5- (3,4,5-trimethoxy thiophenyl)- 4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-2 (Liver)16.02[2]
Compound 36CDK20.199[5]
Compound 37MCF7 (Breast)5.21[5]
5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide (13)4T1 (Breast)25[6]
3,5-diaminopyrazole-1-carboxamide derivative XIIIHepG2 (Liver)6.57[7]
HCT-116 (Colon)9.54[7]
MCF-7 (Breast)7.97[7]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1H-pyrazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the 1H-pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Anticancer Mechanisms

The anticancer effects of 1H-pyrazole derivatives are often attributed to their ability to inhibit key kinases involved in cell proliferation and survival signaling pathways.

anticancer_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR Proliferation_Survival Cell Proliferation & Survival VEGFR->Proliferation_Survival Inhibited by Pyrazole Derivative Pyrazole_Derivative 1H-Pyrazole Derivative Aurora_A Aurora A Pyrazole_Derivative->Aurora_A CDK2 CDK2 Pyrazole_Derivative->CDK2 TBK1 TBK1 Pyrazole_Derivative->TBK1 LRRK2 LRRK2 Pyrazole_Derivative->LRRK2 Aurora_A->Proliferation_Survival CDK2->Proliferation_Survival TBK1->Proliferation_Survival LRRK2->Proliferation_Survival

Caption: Inhibition of key kinases by 1H-pyrazole derivatives.

Anti-inflammatory Applications

Pyrazole derivatives have a long history as anti-inflammatory agents, with some, like celecoxib, being widely used in the clinic.[8][9] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Quantitative Data: Anti-inflammatory and Analgesic Activity
Compound IDAssayResultReference
FR140423Carrageenan-induced paw edema2-3 times more potent than indomethacin[9]
Yeast-induced hyperalgesia5 times more potent than indomethacin[9]
Compound N9Carrageenan-induced rat paw edema (1h)Relative activity to celecoxib: 1.08[8]
Compound N7Cotton granuloma testRelative activity to celecoxib: 1.13[8]
Compound 4Anti-inflammatory activityBetter than diclofenac sodium[10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[8]

Materials:

  • Male Wistar rats (150-200 g)

  • 1% Carrageenan solution in saline

  • Test compound (1H-pyrazole derivative)

  • Standard drug (e.g., Indomethacin or Celecoxib)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Divide the rats into groups (n=6): vehicle control, standard drug, and test compound groups (at different doses). Administer the vehicle, standard, or test compound orally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group at each time point.

Visualizing the Anti-inflammatory Mechanism

The anti-inflammatory effects of many pyrazole derivatives are mediated through the inhibition of the COX enzymes, which reduces the production of pro-inflammatory prostaglandins.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole_Derivative 1H-Pyrazole Derivative Pyrazole_Derivative->COX_Enzymes

Caption: Inhibition of COX enzymes by 1H-pyrazole derivatives.

Synthesis of 1H-Pyrazole Derivatives

The Knorr pyrazole synthesis is a classical and efficient method for the preparation of the pyrazole core.[11] It involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.

General Experimental Protocol: Knorr Pyrazole Synthesis

Materials:

  • Hydrazine derivative (e.g., phenylhydrazine)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Ethanol or glacial acetic acid

  • Magnetic stirrer with heating plate

  • Reflux condenser and round-bottom flask

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.

  • Addition of Hydrazine: Add the hydrazine derivative (1.0 eq) to the solution. If using a hydrazine salt, add a base like triethylamine or sodium acetate (1.1 eq).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter it and wash with cold ethanol. If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizing the Synthesis Workflow

The synthesis of 1H-pyrazole derivatives can be streamlined in a logical workflow.

synthesis_workflow Start Start Reactants Select Hydrazine & 1,3-Dicarbonyl Compound Start->Reactants Reaction Condensation Reaction (Knorr Synthesis) Reactants->Reaction Workup Isolation of Crude Product Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization End Pure 1H-Pyrazole Derivative Characterization->End

Caption: General workflow for the synthesis of 1H-pyrazole derivatives.

References

Application Notes & Protocols: Synthesis of Novel Fused Heterocycles from 1H-Pyrazole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel pyrazolo[4′,3′:5,6]pyrano[4,3-c][1][2]oxazole ring systems. This methodology utilizes substituted 1H-pyrazole derivatives as versatile building blocks, demonstrating their utility in the construction of complex, fused heterocyclic architectures with potential applications in medicinal chemistry and drug discovery. While direct synthetic routes starting from 1H-pyrazol-1-ol are not extensively reported in the literature, the following protocols showcase the successful use of functionalized pyrazoles in intramolecular cycloaddition reactions to generate novel heterocyclic scaffolds.

Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1][2]oxazoles via Intramolecular Nitrile Oxide Cycloaddition (INOC)

This section details the synthesis of a novel fused heterocyclic system, 3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c][1][2]oxazole, from a 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime precursor. The key transformation is an intramolecular nitrile oxide cycloaddition (INOC) reaction.[3]

Reaction Scheme

The overall synthetic pathway involves three main steps:

  • Formylation of a substituted pyrazol-3-ol to introduce a carbaldehyde group at the C4 position.

  • O-alkylation of the pyrazol-3-ol with an allyl or propargyl halide.

  • Formation of an aldoxime, followed by an in-situ intramolecular nitrile oxide cycloaddition.

Experimental Protocols

Protocol 1: Synthesis of 3-(Prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehydes

  • Vilsmeier-Haack Formylation: To a solution of the starting 1-substituted-1H-pyrazol-3-ol in an appropriate solvent, the Vilsmeier-Haack reagent (prepared from POCl₃ and DMF) is added. The reaction mixture is heated to introduce a formyl group at the 4-position of the pyrazole ring.[3]

  • O-Allylation: The resulting 4-formyl-1H-pyrazol-3-ol is then subjected to O-alkylation with allyl bromide in the presence of a suitable base (e.g., K₂CO₃) in a polar aprotic solvent like DMF to yield the 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde.

Protocol 2: Synthesis of 3-(Prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde Oximes

  • A solution of the 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde in ethanol is treated with hydroxylamine hydrochloride and sodium acetate.[3]

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The product aldoxime is then isolated by standard work-up procedures.

Protocol 3: Intramolecular Nitrile Oxide Cycloaddition (INOC) for the Synthesis of 3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c][1][2]oxazoles

  • The 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime is dissolved in a suitable solvent such as dichloromethane (DCM).

  • An aqueous solution of sodium hypochlorite (NaOCl) is added to the reaction mixture at room temperature.[3]

  • The reaction is stirred until completion (monitored by TLC).

  • The fused pyrazolo[4′,3′:5,6]pyrano[4,3-c][1][2]oxazole is obtained after aqueous work-up and purification by column chromatography.

Data Presentation

The following table summarizes the yields for the synthesis of various 7-substituted-3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c][1][2]oxazoles using the optimized INOC reaction conditions.[3]

EntryR-group at N-1 of PyrazoleProductYield (%)
1Phenyl7-phenyl-3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c][1][2]oxazoleOptimized
24-Fluorophenyl7-(4-fluorophenyl)-3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c][1][2]oxazole63
34-Bromophenyl7-(4-bromophenyl)-3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c][1][2]oxazole64
4Methyl7-methyl-3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c][1][2]oxazole42

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product start1 1-Substituted-1H-pyrazol-3-ol step1 Step 1: Formylation start1->step1 start2 Vilsmeier Reagent start2->step1 start3 Allyl Bromide step2 Step 2: O-Allylation start3->step2 start4 Hydroxylamine HCl step3 Step 3: Oximation start4->step3 start5 NaOCl step4 Step 4: INOC Reaction start5->step4 inter1 4-Formyl-1H-pyrazol-3-ol step1->inter1 inter2 3-(prop-2-en-1-yloxy)-1H- pyrazole-4-carbaldehyde step2->inter2 inter3 3-(prop-2-en-1-yloxy)-1H- pyrazole-4-carbaldehyde oxime step3->inter3 product Pyrazolo[4',3':5,6]pyrano [4,3-c][1,2]oxazole step4->product inter1->step2 inter2->step3 inter3->step4

Caption: Synthetic workflow for pyrazolo[4′,3′:5,6]pyrano[4,3-c][1][2]oxazoles.

Logical Relationship of the INOC Reaction

logical_relationship precursor Pyrazole Aldoxime Precursor (with pendant alkene) intermediate Nitrile Oxide Intermediate (in situ generation) precursor->intermediate Oxidation reagent Oxidizing Agent (e.g., NaOCl) reagent->intermediate cycloaddition Intramolecular [3+2] Cycloaddition intermediate->cycloaddition product Fused Bicyclic Heterocycle (Pyrazolo-pyrano-isoxazole) cycloaddition->product Forms new C-O and C-C bonds

Caption: Key steps in the intramolecular nitrile oxide cycloaddition (INOC).

Signaling Pathway Implications

While the direct biological activity of the synthesized pyrazolo[4′,3′:5,6]pyrano[4,3-c][1][2]oxazoles has not been reported in the cited literature, the pyrazole scaffold is a well-known pharmacophore present in numerous bioactive compounds. Pyrazole derivatives have been shown to modulate various signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases. The novel fused heterocyclic system presented here offers a unique chemical space for the development of new therapeutic agents that could potentially target key signaling nodes.

signaling_pathway cluster_drug Potential Drug Action cluster_pathways Potential Cellular Targets cluster_outcomes Therapeutic Outcomes drug Novel Pyrazolo-Fused Heterocycle kinase Kinase Signaling (e.g., MAPK, PI3K/Akt) drug->kinase inflammation Inflammatory Pathways (e.g., NF-κB, COX) drug->inflammation cellcycle Cell Cycle Regulation (e.g., CDKs) drug->cellcycle apoptosis Apoptosis kinase->apoptosis anti_inflammatory Anti-inflammatory Response inflammation->anti_inflammatory cell_arrest Cell Cycle Arrest cellcycle->cell_arrest

Caption: Potential signaling pathways modulated by pyrazole-based compounds.

References

Application Notes and Protocols for the Analytical Detection of 1H-Pyrazol-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrazol-1-ol is a heterocyclic compound of interest in medicinal chemistry and drug development due to the versatile biological activities associated with the pyrazole scaffold. Accurate and reliable analytical methods are essential for the quantification and characterization of this compound in various matrices, including bulk drug substances, pharmaceutical formulations, and biological samples. These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is described for structural elucidation.

The provided protocols are based on established methods for pyrazole and its derivatives and should be considered as a starting point. Method validation is required to ensure performance for the specific application.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a precise and accurate technique for the quantification of this compound. This method can also be employed to separate the analyte from its potential degradation products.[1][2][3][4]

Experimental Protocol

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient 0-15 min: 20-80% B15-20 min: 80% B20-22 min: 80-20% B22-25 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 210 nm
Column Temperature 30°C
Run Time 25 minutes

3. Preparation of Solutions:

  • Mobile Phase: Prepare the mobile phase components and filter through a 0.45 µm membrane filter, followed by degassing.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution ranging from 1 to 100 µg/mL using the mobile phase as the diluent.

  • Sample Preparation:

    • Bulk Drug: Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the linearity range.

    • Formulation: Extract a known amount of the formulation with a suitable solvent, followed by dilution with the mobile phase to the desired concentration. Filter all sample solutions through a 0.45 µm syringe filter before injection.

4. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area for the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Illustrative Quantitative Data

The following table summarizes typical validation parameters for a similar HPLC method. This data is for illustrative purposes only and must be determined experimentally for this compound.

Validation ParameterIllustrative Result
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98% - 102%
Precision (% RSD) < 2%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, providing both separation and structural information.[5][6]

Experimental Protocol

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. GC-MS Conditions:

ParameterCondition
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (split ratio 20:1)
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Temperature Program Initial: 80°C, hold for 2 minRamp 1: 10°C/min to 180°CRamp 2: 20°C/min to 280°C, hold for 5 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 40-400)

3. Preparation of Solutions:

  • Standard Solution: Prepare a 100 µg/mL solution of this compound in dichloromethane or another suitable solvent.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane, methanol) to a concentration within the expected analytical range.

4. GC-MS Procedure:

  • Inject the standard and sample solutions into the GC-MS system.

  • Acquire the data in full scan mode.

  • Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum of pyrazole typically shows a prominent molecular ion peak.[6]

  • For quantitative analysis, a calibration curve can be constructed using standard solutions of known concentrations.

Illustrative Quantitative Data

The following table presents illustrative performance data. This data is for illustrative purposes only and must be determined experimentally.

ParameterIllustrative Result
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used for the simple and rapid quantification of this compound, particularly in pure samples or simple mixtures. The UV absorption of pyrazole in the gas phase shows a maximum at approximately 203 nm.[7] In solution, this maximum may shift.

Experimental Protocol

1. Instrumentation:

  • UV-Vis spectrophotometer.

2. Method:

  • Solvent Selection: Use a UV-transparent solvent such as methanol, ethanol, or water.

  • Determination of λmax: Prepare a dilute solution of this compound and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at λmax. Determine the concentration of this compound from the calibration curve.

Illustrative Quantitative Data

The following table provides an example of expected performance. This data is for illustrative purposes only and must be determined experimentally.

ParameterIllustrative Result
λmax ~210 nm (in Methanol)
Linearity Range 2 - 20 µg/mL
Correlation Coefficient (r²) > 0.999
Molar Absorptivity (ε) To be determined

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

Experimental Protocol

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

3. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, HSQC, and HMBC can be performed for complete structural elucidation.

4. Data Analysis:

  • The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the structure of this compound. The ¹H NMR spectrum of the parent pyrazole shows distinct signals for the protons on the heterocyclic ring.[8][9][10]

Visualizations

Analytical_Workflow cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Bulk Drug / Formulation Dissolution Dissolution & Dilution Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC Filtration->HPLC GCMS GC-MS Filtration->GCMS UVVis UV-Vis Filtration->UVVis NMR NMR Filtration->NMR Quantification Quantification HPLC->Quantification GCMS->Quantification Identification Structural ID GCMS->Identification UVVis->Quantification NMR->Identification

Caption: General workflow for the analysis of this compound.

Drug_Development_Logic cluster_discovery Drug Discovery & Synthesis cluster_analysis Analytical Characterization cluster_development Preclinical & Clinical Development Synthesis Synthesis of This compound Derivatives Purity Purity & Identity (HPLC, GC-MS, NMR) Synthesis->Purity Ensures Quality Stability Stability Studies (HPLC) Purity->Stability Prerequisite for QC Quality Control Purity->QC Establishes Reference Formulation Formulation Development Stability->Formulation Informs PK_Studies Pharmacokinetic Studies Formulation->PK_Studies Requires PK_Studies->QC Requires Bioanalysis

Caption: Role of analytical methods in drug development.

References

The Pivotal Role of 1H-Pyrazole-1-ol Derivatives in Agrochemical Innovation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

The 1H-pyrazole-1-ol scaffold is a cornerstone in the development of modern agrochemicals, offering a versatile platform for the design of potent herbicides, insecticides, and fungicides.[1] Its unique chemical architecture allows for diverse substitutions, enabling the fine-tuning of biological activity and selectivity. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel pyrazole-based crop protection agents.

Applications of 1H-Pyrazole-1-ol Derivatives in Agrochemicals

The pyrazole ring is a prominent feature in numerous commercially successful agrochemicals due to its ability to interact with a wide range of biological targets in pests, weeds, and pathogenic fungi.[1][2]

Herbicidal Activity

A significant class of pyrazole-based herbicides function as inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthetic electron transport.[4] Inhibition of HPPD leads to a depletion of these vital compounds, causing bleaching of new growth and ultimately plant death.[4][5] Pyrazolate and pyrazoxyfen are examples of pyrazole herbicides that are metabolized in plants to the same active HPPD inhibitor.[3]

Insecticidal Activity

Pyrazole-containing insecticides exhibit high efficacy against a broad spectrum of agricultural pests.[1] Their primary mode of action often involves the disruption of the insect's central nervous system or energy metabolism. For instance, some pyrazole derivatives act as antagonists of the GABA-gated chloride channel, leading to neuronal hyperexcitation and death of the insect.[1] Fipronil is a well-known example of a pyrazole insecticide with this mode of action.[1][6]

Fungicidal Activity

In the realm of fungicides, pyrazole derivatives, particularly pyrazole-carboxamides, have emerged as powerful succinate dehydrogenase inhibitors (SDHIs).[1] These compounds target Complex II in the mitochondrial respiratory chain of fungi, blocking ATP production and thereby inhibiting spore germination and mycelial growth.[1] This mode of action provides broad-spectrum control against a variety of plant pathogenic fungi.[7][8]

Quantitative Data on Biological Activity

The following tables summarize the biological activity of various 1H-pyrazole-1-ol derivatives as reported in the literature.

Table 1: Insecticidal Activity of 1H-Pyrazole-5-Carboxylic Acid Derivatives against Aphis fabae [9]

CompoundConcentration (mg/L)Mortality (%)
7h12.585.7
Imidacloprid (Commercial Control)12.5Not specified, but activity is stated as "comparable"

Table 2: Fungicidal Activity of Fluorinated 4,5-dihydro-1H-pyrazole Derivatives [7]

CompoundFungusInhibition (%)
H9Sclerotinia sclerotiorum43.07
H9Fusarium culmorum46.75
H7Sclerotinia sclerotiorum42.23
H2Fusarium culmorum38.62

Table 3: Fungicidal Activity (EC50) of Novel Pyrazole Derivatives [8]

CompoundBotrytis cinerea (μg/mL)Rhizoctonia solani (μg/mL)Valsa mali (μg/mL)Thanatephorus cucumeris (μg/mL)Fusarium oxysporum (μg/mL)Fusarium graminearum (μg/mL)
262.4322.1821.7871.6386.9866.043

Table 4: Insecticidal Activity of Flupyrimin Analogs against Plutella xylostella [10][11]

CompoundConcentration (µg/mL)Lethality (%)
A3400100
B1-B6400100
D4400100
D6400100
B225>70
B325>70
B425>70

Experimental Protocols

General Synthesis of 1H-Pyrazole Derivatives

The synthesis of pyrazole-based agrochemicals often relies on the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a classic method known as the Knorr pyrazole synthesis.[1][12]

Protocol 1: Knorr-Type Synthesis of a Substituted 1H-Pyrazole [1]

Materials:

  • 1,3-Diketone (1.0 eq)

  • Substituted hydrazine (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Stirring apparatus

  • Reflux condenser

Procedure:

  • Dissolve the 1,3-diketone in ethanol in a round-bottom flask.

  • Add the substituted hydrazine to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.

Biological Assays

Protocol 2: In Vitro Fungicidal Assay [8]

Materials:

  • Synthesized pyrazole compounds

  • Fungal pathogens (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes

  • Micropipettes

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Add appropriate aliquots of the stock solutions to the molten PDA to achieve the desired final concentrations.

  • Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Inoculate the center of each plate with a mycelial plug of the test fungus.

  • Incubate the plates at the optimal temperature for fungal growth.

  • Measure the diameter of the fungal colony after a specific incubation period.

  • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate.

  • Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) by probit analysis.

Protocol 3: Insecticidal Bioassay against Aphids (Aphis fabae) [9]

Materials:

  • Synthesized pyrazole compounds

  • Aphids (Aphis fabae)

  • Broad bean seedlings

  • Spray tower

  • Beakers

  • Water with a wetting agent (e.g., Triton X-100)

Procedure:

  • Dissolve the test compounds in a suitable solvent and prepare a series of dilutions in water containing a wetting agent.

  • Place broad bean seedlings infested with a known number of aphids into a spray tower.

  • Spray the seedlings with the test solutions until runoff.

  • Allow the seedlings to air dry.

  • Maintain the treated seedlings under controlled environmental conditions (temperature, humidity, photoperiod).

  • Assess aphid mortality at specified time intervals (e.g., 24, 48, 72 hours) under a stereomicroscope.

  • Calculate the percentage of mortality, correcting for any mortality in the control group using Abbott's formula.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows relevant to the development of pyrazole-based agrochemicals.

HPPD_Inhibition_Pathway cluster_pathway Biosynthesis Pathway cluster_inhibitor Inhibitory Action Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate Tyrosine->HPPA HGA Homogentisate HPPA->HGA HPPD Enzyme Bleaching Bleaching/ Plant Death HPPA->Bleaching Pathway Blocked Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Essential for Pyrazole_Herbicide Pyrazole Herbicide (e.g., Pyrazolate) Pyrazole_Herbicide->HPPA Inhibits

HPPD Inhibition Pathway by Pyrazole Herbicides.

Agrochemical_Development_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_development Development Phase Design Compound Design & Library Synthesis Screening High-Throughput Screening Design->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen SAR Structure-Activity Relationship (SAR) Studies Lead_Gen->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Studies (Toxicology, Environmental Fate) Lead_Opt->Preclinical Field_Trials Field Trials Preclinical->Field_Trials Registration Regulatory Registration Field_Trials->Registration

Agrochemical Development Workflow.

SDHI_Fungicide_Action cluster_ETC Mitochondrial Electron Transport Chain cluster_inhibition Inhibitory Action Complex_I Complex I Complex_III Complex III Complex_I->Complex_III Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III Fumarate Fumarate Complex_II->Fumarate ATP ATP Production Complex_II->ATP Energy Production Blocked Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP_Synthase->ATP Succinate Succinate Succinate->Complex_II Fungal_Death Fungal Cell Death Pyrazole_Fungicide Pyrazole-Carboxamide Fungicide (SDHI) Pyrazole_Fungicide->Complex_II Inhibits

Mode of Action of SDHI Fungicides.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 1H-pyrazol-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1H-pyrazol-1-ol. This resource is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic yields and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The synthesis of 1H-pyrazol-1-ols, also known as N-hydroxypyrazoles, is most commonly achieved through the direct oxidation of the corresponding N-unsubstituted pyrazole. The most frequently cited method involves the use of per-acids (e.g., peracetic acid or m-chloroperoxybenzoic acid) or sodium perborate as the oxidizing agent.[1] Another patented method describes the N-hydroxylation of pyrazoles using diacyl peroxides, such as dibenzoyl peroxide, in a phase-transfer catalysis system.[2]

Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?

A2: Low yields in this compound synthesis can often be attributed to several factors:

  • Incomplete Reaction: The oxidation reaction may not have gone to completion. It is crucial to monitor the reaction's progress using techniques like TLC or LC-MS to ensure the full consumption of the starting pyrazole.

  • Sub-optimal Reaction Conditions: The choice of oxidizing agent, solvent, temperature, and reaction time can significantly impact the yield. It is advisable to carefully optimize these parameters.

  • Side Reactions: The primary side reaction of concern is the potential deoxygenation of the this compound product back to pyrazole, especially in the presence of excess per-acid.[1]

  • Product Degradation: 1H-pyrazol-1-ols can be sensitive to certain conditions. The stability of the N-hydroxy group may be a factor, and the presence of strong acids or bases, or exposure to high temperatures for extended periods, could lead to degradation.

To improve the yield, consider a careful, dropwise addition of the oxidizing agent to control the reaction temperature and minimize side reactions. Also, ensure that the work-up procedure is performed promptly upon reaction completion.

Q3: I am observing the formation of unexpected byproducts. What are they and how can I avoid them?

A3: A significant byproduct can be the starting pyrazole material, resulting from the deoxygenation of the desired this compound.[1] In some multi-step synthetic routes described in patent literature, the formation of isoxazole isomers has been reported as a potential issue, though this is less common with direct oxidation methods.[2] To minimize byproduct formation, it is important to control the stoichiometry of the oxidizing agent and the reaction temperature.

Q4: My final product is an oil and will not crystallize. What steps can I take?

A4: The oily nature of the product could be due to impurities. It is recommended to first assess the purity of the product using TLC or LC-MS. If impurities are present, further purification via column chromatography may be necessary. If the product is pure but remains an oil, crystallization can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal from a previous successful batch. Trituration with a non-polar solvent in which the product is insoluble, such as cold hexanes or diethyl ether, can also help to induce solidification and remove soluble impurities.[3]

Q5: What is the best method for purifying this compound?

A5: The purification of this compound can be achieved through several methods, depending on the nature of the impurities.

  • Recrystallization: This is an effective method for removing minor impurities if a suitable solvent is found. The ideal solvent will dissolve the compound when hot but not at room temperature.[3]

  • Column Chromatography: This is a versatile technique for separating the desired product from a range of impurities. Given the presence of the N-hydroxy group and the pyrazole nitrogens, the compound may have some basicity. Therefore, it may be beneficial to use deactivated silica gel (by adding a small amount of a base like triethylamine to the eluent) to prevent peak tailing and potential degradation on the acidic silica surface.[3]

Troubleshooting Guides

Issue 1: Low Product Yield
Potential Cause Troubleshooting Steps
Incomplete Oxidation - Monitor the reaction progress closely with TLC or LC-MS. - Extend the reaction time or slightly increase the temperature if the reaction stalls. - Ensure the oxidizing agent is fresh and active.
Product Deoxygenation - Use a controlled amount of the oxidizing agent (avoid large excess). - Maintain a low reaction temperature during the addition of the oxidant.
Suboptimal pH - The reaction may be pH-sensitive. While not extensively documented for this specific synthesis, adjusting the pH with a mild acid or base could influence the reaction rate and selectivity.
Issue 2: Product Impurity
Observed Impurity Potential Cause Mitigation Strategy
Unreacted Pyrazole Incomplete reaction or deoxygenation of the product.Optimize reaction time and temperature. Use a controlled amount of oxidizing agent.
Colored Impurities (Yellow/Brown) Oxidation of the starting pyrazole or the product.Handle the starting materials and product under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air is suspected.

Experimental Protocols

General Protocol for the Synthesis of this compound via Oxidation

This protocol is a generalized procedure based on common methods for the N-hydroxylation of azoles.[1]

Materials:

  • 1H-pyrazole

  • Peracetic acid (or other suitable per-acid)

  • An appropriate solvent (e.g., acetic acid, ethyl acetate)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve 1H-pyrazole in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add the per-acid solution dropwise to the cooled pyrazole solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature while monitoring its progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by adding it to a cold, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Data Presentation

Due to the limited availability of specific quantitative data for the optimization of parent this compound synthesis in the reviewed literature, the following table presents a general overview of how different parameters can affect pyrazole synthesis, which can be extrapolated as a starting point for optimization.

Table 1: General Influence of Reaction Parameters on Pyrazole Synthesis

Parameter Variation General Effect on Yield/Purity Reference for General Pyrazole Synthesis
Catalyst Acidic (e.g., acetic acid) vs. NoneAn acid catalyst often improves yields in condensation reactions.[4]
Solvent Polar protic vs. AproticSolvent choice can significantly affect reaction rates and, in some cases, regioselectivity.[5]
Temperature Room Temperature vs. RefluxHigher temperatures generally increase the reaction rate but may also promote side reactions.[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve Pyrazole in Solvent cool Cool to 0-5 °C start->cool add_oxidant Slowly Add Oxidizing Agent cool->add_oxidant react Stir at Room Temperature add_oxidant->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with NaHCO₃ Solution monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography recrystallize Recrystallization concentrate->recrystallize final_product Pure this compound chromatography->final_product recrystallize->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound incomplete_rxn Incomplete Reaction? start->incomplete_rxn deoxygenation Product Deoxygenation? start->deoxygenation degradation Product Degradation? start->degradation solution1 Extend reaction time / Increase temp. Monitor with TLC/LC-MS incomplete_rxn->solution1 solution2 Use controlled stoichiometry of oxidant Maintain low temperature during addition deoxygenation->solution2 solution3 Ensure mild work-up conditions Avoid prolonged heating degradation->solution3

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of N-Hydroxypyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-hydroxypyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common challenges and side reactions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of N-hydroxypyrazoles from 1,3-dicarbonyl compounds and hydroxylamine?

A1: The most prevalent side reaction is the formation of the isomeric isoxazole.[1] This occurs because hydroxylamine (NH₂OH) is an ambident nucleophile, meaning it can react through either its nitrogen or oxygen atom. The reaction with a 1,3-dicarbonyl compound can proceed via two competitive pathways, one leading to the desired N-hydroxypyrazole and the other to an isoxazole byproduct. The regioselectivity is highly dependent on reaction conditions such as pH and solvent.[2]

Q2: My N-hydroxypyrazole product appears to be unstable during workup or purification. What could be the cause?

A2: N-hydroxypyrazoles can be sensitive to oxidation, reduction, or rearrangement, especially under harsh conditions. The N-hydroxy group can be susceptible to overoxidation or may rearrange under strongly acidic or basic conditions. It is crucial to employ mild workup and purification protocols, such as maintaining a neutral pH and avoiding excessive heat.

Q3: How can I definitively distinguish between my target N-hydroxypyrazole and the isomeric isoxazole byproduct?

A3: Spectroscopic methods are essential for structural confirmation.

  • ¹H NMR: The N-hydroxypyrazole will show a characteristic signal for the N-OH proton, which is typically broad and exchangeable with D₂O. The chemical shifts of the ring protons will also differ significantly from those of the corresponding isoxazole.

  • ¹³C NMR: The chemical shifts of the ring carbons will provide a distinct fingerprint for each isomer.

  • Mass Spectrometry: While both isomers have the same molecular weight (and will not be distinguishable by low-resolution MS), fragmentation patterns in high-resolution mass spectrometry (HRMS) may differ.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous structural proof.

Q4: I am observing low yields despite accounting for isoxazole formation. What other issues might be at play?

A4: Low yields can stem from several factors beyond the primary side reaction.[3][4] These include:

  • Incomplete Cyclization: The reaction may stall at a stable acyclic intermediate, such as an oxime or a vinylogous hydroxamic acid, which fails to cyclize under the applied conditions.[2]

  • Starting Material Purity: The purity of the 1,3-dicarbonyl compound and hydroxylamine is critical. Hydroxylamine and its salts can degrade over time.[3]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and concentration may not be optimized, leading to incomplete conversion or degradation of products and reactants.[4]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Predominant Formation of Isoxazole Byproduct

Question: My reaction is yielding primarily the isoxazole isomer instead of the N-hydroxypyrazole. How can I improve the selectivity?

Answer: The formation of N-hydroxypyrazole versus isoxazole is a classic example of kinetic versus thermodynamic control, heavily influenced by pH.

  • Mechanism Insight: Under acidic conditions, the more nucleophilic nitrogen atom of hydroxylamine preferentially attacks the carbonyl carbon, favoring the pathway to the N-hydroxypyrazole. Under neutral or basic conditions, the oxygen atom can become a more competitive nucleophile, potentially leading to increased isoxazole formation.

  • Troubleshooting Steps:

    • pH Control: The most critical parameter is pH. Running the reaction under controlled acidic conditions (e.g., using an acetic acid buffer) often favors the formation of the N-hydroxypyrazole. Avoid basic conditions, which can deprotonate the hydroxyl group of hydroxylamine and enhance its nucleophilicity, leading to isoxazoles.

    • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Protic solvents like ethanol or methanol are commonly used and can help stabilize the desired transition state.

    • Temperature: Lowering the reaction temperature may favor the kinetically controlled product, which is often the N-hydroxypyrazole.

Data Presentation: Effect of pH on Product Ratio

The following table provides an illustrative summary of how pH can influence the product distribution in the reaction between an unsymmetrical 1,3-diketone and hydroxylamine. Note: These are representative values and actual results will vary based on the specific substrates.

pH ConditionN-Hydroxypyrazole YieldIsoxazole Isomer A YieldIsoxazole Isomer B YieldReference
Acidic (e.g., pH 4-5)~70-80%~10-15%~5-10%General Principle[2]
Neutral (e.g., pH 7)~40-50%~25-30%~15-20%General Principle
Basic (e.g., pH 9-10)< 10%~50-60%~30-40%General Principle

Experimental Protocols

Protocol 1: General Synthesis of N-Hydroxypyrazoles

This protocol describes a general method for the cyclocondensation reaction, which may yield a mixture of isomers.

  • Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1 eq.) and a mild base like sodium acetate (1.1 eq.) to the solution. The base neutralizes the HCl, liberating free hydroxylamine.

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 40-80 °C) for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to separate the desired N-hydroxypyrazole from the isoxazole byproducts.

Protocol 2: pH-Controlled Synthesis to Favor N-Hydroxypyrazole

This protocol is optimized to enhance the yield of the N-hydroxypyrazole isomer.

  • Buffered Solution: Prepare a buffered solution of ethanol and acetic acid (e.g., 10:1 v/v) to maintain an acidic pH.

  • Reactant Addition: Dissolve the 1,3-dicarbonyl compound (1.0 eq.) in the buffered solvent. Add hydroxylamine hydrochloride (1.1 eq.) directly to this acidic solution.

  • Reaction at Controlled Temperature: Stir the reaction mixture at a controlled, lower temperature (e.g., 25-40 °C) for 12-48 hours. Continuous monitoring by TLC or LC-MS is crucial to avoid over-reaction or degradation.

  • Mild Workup: Upon completion, carefully neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the organic layer with brine.

  • Purification: Proceed with purification as described in Protocol 1, taking care to use a minimally acidic or neutral eluent system for chromatography if possible.

Mandatory Visualizations

Logical and Reaction Pathway Diagrams

logical_workflow cluster_start Problem Identification cluster_analysis Analysis cluster_troubleshooting Troubleshooting Strategy cluster_solutions Solutions start Low Yield or Impure Product analyze_mixture Analyze Crude Mixture (LCMS, NMR) start->analyze_mixture identify_byproducts Identify Key Byproducts (Isoxazole, Oxime, etc.) analyze_mixture->identify_byproducts isoxazole Isoxazole is Major Product? identify_byproducts->isoxazole low_conversion Low Starting Material Conversion? isoxazole->low_conversion No optimize_ph Optimize pH: Use Acidic Buffer isoxazole->optimize_ph Yes product_degradation Product Degradation Observed? low_conversion->product_degradation No optimize_conditions Optimize Conditions: Increase Time/Temp low_conversion->optimize_conditions Yes mild_workup Use Milder Workup/Purification product_degradation->mild_workup Yes check_reagents Check Reagent Purity and Stability product_degradation->check_reagents No end_node Pure N-Hydroxypyrazole optimize_ph->end_node optimize_conditions->end_node mild_workup->end_node check_reagents->end_node

Caption: Troubleshooting workflow for N-hydroxypyrazole synthesis.

reaction_pathway cluster_path_a Pathway A (Acidic Conditions) cluster_path_b Pathway B (Basic/Neutral Conditions) r1 1,3-Dicarbonyl int_a1 Initial N-Attack r1->int_a1 int_b1 Initial O-Attack r1->int_b1 r2 Hydroxylamine (NH₂OH) r2->int_a1 r2->int_b1 int_a2 Cyclization/ Dehydration int_a1->int_a2 prod_a N-Hydroxypyrazole (Desired Product) int_a2->prod_a int_b2 Cyclization/ Dehydration int_b1->int_b2 prod_b Isoxazole (Side Product) int_b2->prod_b

Caption: Competitive pathways in N-hydroxypyrazole synthesis.

References

Technical Support Center: Purification of 1H-pyrazol-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1H-pyrazol-1-ol. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and related N-hydroxypyrazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The most common and effective methods for the purification of this compound and related pyrazole derivatives are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q2: What are the likely impurities in a crude sample of this compound?

Impurities in a crude sample of this compound can originate from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted starting pyrazole.

  • Benzoic acid (if dibenzoyl peroxide is used in the synthesis).[1]

  • Regioisomers, if a substituted pyrazole is used as the starting material.

  • Oxidation or degradation byproducts, which may be colored.

Q3: My purified this compound is a yellow or brown color. What is the cause and how can I fix it?

A yellow or brown coloration in the purified product often suggests the presence of oxidized impurities. The N-hydroxy group can be sensitive, and exposure to air or certain conditions during workup and purification can lead to the formation of colored byproducts. To address this, you can try treating a solution of the crude product with a small amount of activated charcoal before the final crystallization step.

Q4: How stable is this compound during purification?

N-hydroxypyrazoles can be sensitive to certain conditions. For instance, they can be deoxygenated by per-acids.[2] It is advisable to use mild conditions during purification and to avoid prolonged exposure to strong acids, bases, or oxidizing agents. Monitoring the purity by TLC or LC-MS at different stages of the purification process is recommended to check for any degradation.

Troubleshooting Guides

Recrystallization Issues

Problem: The product "oils out" instead of crystallizing.

  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the solution is too concentrated.

  • Solution:

    • Add more of the hot solvent to decrease the saturation concentration.

    • Try a lower-boiling point solvent or a mixed solvent system.

    • Ensure a slow cooling rate. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

    • Scratch the inside of the flask with a glass rod to induce crystallization.

    • If available, add a seed crystal of pure this compound.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated; either too much solvent was used, or the compound is very soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Concentrate the solution by evaporating some of the solvent and then allow it to cool again.

    • If using a mixed solvent system, add more of the "anti-solvent" (the solvent in which the compound is less soluble) to the warm solution until turbidity persists, then reheat to clarify and cool slowly.

    • Try a different solvent or solvent system where the compound has lower solubility at room temperature.

Problem: The recrystallization yield is very low.

  • Possible Cause: Too much solvent was used, the cooling was not sufficient, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

    • Consider a different solvent in which the compound is less soluble at low temperatures.

Column Chromatography Issues

Problem: The compound is not moving from the baseline on a silica gel column.

  • Possible Cause: this compound is a polar compound, and the N-hydroxy group and pyrazole nitrogens can interact strongly with the acidic silica gel.

  • Solution:

    • Increase the polarity of the eluent. A gradient of methanol in dichloromethane or ethyl acetate in hexanes is a common choice.

    • Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent. This can help to reduce tailing and improve elution.

    • Consider using a different stationary phase, such as neutral alumina.

Problem: The compound appears to be degrading on the silica gel column.

  • Possible Cause: The acidic nature of the silica gel may be causing the degradation of the N-hydroxypyrazole.

  • Solution:

    • As mentioned above, use deactivated silica gel or neutral alumina.

    • Work quickly and avoid letting the compound sit on the column for an extended period.

    • Consider alternative purification methods like recrystallization if possible.

Data Presentation

Table 1: Comparison of Common Purification Techniques for Pyrazole Derivatives

Purification MethodTypical Yield (%)Typical Purity (%)AdvantagesDisadvantages
Recrystallization 85-95%[3]>99%[3]Simple, inexpensive, and effective for removing small amounts of impurities.Can have lower yields if the compound is somewhat soluble in the cold solvent; may not be effective for removing impurities with similar solubility.
Column Chromatography 60-90%>98%Can separate compounds with very similar properties; adaptable to a wide range of polarities.More time-consuming and requires larger volumes of solvent; potential for product degradation on the stationary phase.
Trituration 70-90%[3]90-97%[3]Good for removing highly soluble or insoluble impurities.[3]Less effective for impurities with similar solubility to the product.[3]

Note: The data presented are typical for pyrazole derivatives and may vary for this compound. Optimization is recommended for specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined through small-scale solubility tests. Based on a patent for N-hydroxypyrazole, cyclohexane is a potential solvent.[1] Other possibilities include mixtures of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes).

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., cyclohexane, or an ethanol/water or ethyl acetate/hexanes mixture)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Protocol 2: Column Chromatography of this compound

This protocol provides a general method for the purification of this compound by silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Eluent (e.g., a gradient of ethyl acetate in hexanes, or methanol in dichloromethane)

  • Triethylamine (optional, for deactivation)

  • Chromatography column

  • Sand

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Eluent Selection: Using TLC, determine a suitable eluent system that gives a good separation of this compound from its impurities, with an Rf value of approximately 0.2-0.4 for the desired compound.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack, draining the excess solvent until the solvent level is just above the silica.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (if performing flash chromatography) and begin collecting fractions.

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualizations

Recrystallization_Workflow cluster_0 Preparation cluster_1 Purification Process cluster_2 Outcome Crude Crude this compound Solvent Select Solvent Crude->Solvent Solubility Test Dissolve Dissolve in Hot Solvent Solvent->Dissolve Decolorize Decolorize with Activated Charcoal (Optional) Dissolve->Decolorize Cool Cool to Crystallize Dissolve->Cool If no optional steps HotFilter Hot Filtration (Optional) Decolorize->HotFilter HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry Pure Pure this compound Dry->Pure

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_0 Preparation cluster_1 Chromatography cluster_2 Analysis & Isolation Crude Crude this compound TLC Select Eluent (TLC) Crude->TLC Pack Pack Column TLC->Pack Load Load Sample Pack->Load Elute Elute and Collect Fractions Load->Elute Analyze Analyze Fractions (TLC) Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Stability of 1H-Pyrazol-1-ol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1H-pyrazol-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including pH, exposure to oxygen, light, and temperature. As an N-hydroxy heterocyclic compound, it is particularly susceptible to oxidative degradation. The redox potential of N-hydroxy compounds can be pH-dependent, affecting their rate of oxidation.[1][2][3] Additionally, pyrazole derivatives can be sensitive to photodegradation.[4][5]

Q2: What is the likely degradation pathway for this compound?

A2: The most probable degradation pathway for this compound is through oxidation. This process typically involves a single-electron transfer from the N-hydroxy group, leading to the formation of a pyrazol-1-oxyl radical (a nitroxide radical) and the release of a proton.[1][3] This radical intermediate can then undergo further reactions, potentially leading to polymerization or the formation of other degradation products.

Q3: How does pH impact the stability of this compound solutions?

A3: The pH of the solution can significantly impact the stability of this compound. The rate of oxidation of N-hydroxy compounds often follows a bell-shaped profile with respect to pH.[1][2] The specific optimal pH for stability needs to be determined empirically for this compound, but avoiding highly acidic or alkaline conditions is a good starting point. The deprotonation of the hydroxyl group at higher pH values can also alter the molecule's electronic properties and susceptibility to degradation.[6]

Q4: Can I use antioxidants to improve the stability of my this compound solution?

A4: Yes, the addition of antioxidants can be an effective strategy to enhance the stability of this compound. Since the primary degradation pathway is oxidative, antioxidants that can scavenge free radicals may protect the N-hydroxy moiety.[7][8] Suitable antioxidants could include common lab reagents like butylated hydroxytoluene (BHT), ascorbic acid, or glutathione.[9] The choice of antioxidant and its concentration should be optimized for your specific application to ensure compatibility and efficacy.

Q5: What are the best practices for preparing and storing this compound solutions?

A5: To maximize the stability of this compound solutions, the following practices are recommended:

  • Use deoxygenated solvents: Purge your solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound to minimize dissolved oxygen.

  • Work under an inert atmosphere: Prepare the solution in a glove box or under a blanket of inert gas.

  • Protect from light: Use amber-colored vials or wrap your containers in aluminum foil to prevent photodegradation.[4]

  • Control pH: Buffer the solution to a pH where this compound exhibits maximum stability. This typically needs to be determined experimentally.

  • Low-temperature storage: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to reduce the rate of degradation.

  • Consider antioxidants: If compatible with your experimental system, add a suitable antioxidant.[7][10]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid discoloration (e.g., yellowing) of the solution Oxidative degradation, possibly accelerated by light or air.1. Prepare fresh solutions using deoxygenated solvents under an inert atmosphere. 2. Store the solution in amber vials or wrapped in foil to protect from light.[4] 3. Add an antioxidant like BHT or ascorbic acid to the solution.[7]
Loss of compound potency over a short period Chemical degradation due to pH, oxidation, or temperature.1. Verify the pH of your solution and adjust using a suitable buffer system. The stability of N-hydroxy compounds is often pH-dependent.[11] 2. Store aliquots of the solution at a lower temperature (-20°C or -80°C). 3. Prepare the solution under an inert atmosphere to prevent oxidation.[1][3]
Precipitate formation in the solution upon storage Formation of insoluble degradation products or polymerization.1. Filter the solution through a 0.22 µm syringe filter. 2. Re-evaluate storage conditions (pH, temperature, light/air exposure) to minimize degradation. 3. Characterize the precipitate to understand the degradation pathway.
Inconsistent experimental results Instability of the this compound solution leading to varying active concentrations.1. Always use freshly prepared solutions for critical experiments. 2. Implement stricter storage and handling protocols as outlined in the FAQs. 3. Perform a stability study under your experimental conditions to understand the compound's half-life.

Data Presentation

Table 1: Example Stability of this compound under Various Conditions

ConditionSolventTemperature (°C)Duration (days)% RemainingObservations
Control PBS, pH 7.425765%Slight yellowing
+ 0.01% BHT PBS, pH 7.425792%No color change
Inert Atmosphere PBS, pH 7.425785%No color change
Protected from Light PBS, pH 7.425775%Slight yellowing
Low pH Acetate Buffer, pH 4.525770%No color change
High pH Phosphate Buffer, pH 8.525755%Moderate yellowing
Refrigerated PBS, pH 7.44795%No color change

Note: The data in this table is illustrative and should be replaced with your experimental results.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by RP-HPLC

This protocol outlines a method to determine the stability of this compound under various conditions.

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to a final concentration of 1 mg/mL. This is your stock solution.

  • Preparation of Test Solutions:

    • Prepare different aqueous buffer solutions (e.g., pH 4, 7, 9).

    • If testing antioxidants, prepare buffer solutions containing the desired concentration of the antioxidant.

    • Spike the stock solution into each test buffer to a final concentration of 50 µg/mL.

    • For testing light sensitivity, place one set of samples in clear vials under a UV lamp and a parallel set in amber vials.

    • For testing temperature sensitivity, store samples at various temperatures (e.g., 4°C, 25°C, 40°C).

  • HPLC Analysis:

    • Use a validated stability-indicating RP-HPLC method. A C18 column is often a good starting point.

    • The mobile phase could be a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

    • Set the detector to the λmax of this compound.

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), inject an aliquot of each test solution into the HPLC system.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) peak area.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

degradation_pathway This compound This compound Pyrazol-1-oxyl_Radical Pyrazol-1-oxyl Radical (N-Ou2022) This compound->Pyrazol-1-oxyl_Radical Oxidation (-e⁻, -H⁺) (e.g., O₂, light) Degradation_Products Further Degradation Products Pyrazol-1-oxyl_Radical->Degradation_Products Further Reactions

Caption: Proposed oxidative degradation pathway of this compound.

experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis stock Prepare Stock Solution of this compound test_solutions Prepare Test Solutions (different pH, light, temp, antioxidants) stock->test_solutions incubate Store samples under defined conditions test_solutions->incubate sampling Take aliquots at various time points incubate->sampling hplc Analyze by RP-HPLC sampling->hplc data Calculate % remaining vs. time zero hplc->data troubleshooting_guide start Solution of this compound shows signs of instability (e.g., color change, potency loss) check_oxidation Is the solution protected from oxygen and light? start->check_oxidation implement_protection Solution: 1. Use deoxygenated solvents. 2. Work under inert gas. 3. Use amber vials. check_oxidation->implement_protection No check_ph Is the pH of the solution controlled? check_oxidation->check_ph Yes implement_buffer Solution: 1. Measure pH. 2. Use a buffer system to maintain optimal pH. check_ph->implement_buffer No add_antioxidant Consider adding a compatible antioxidant (e.g., BHT) check_ph->add_antioxidant Yes

References

Troubleshooting low yields in pyrazole N-oxidation reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields and other common issues encountered during pyrazole N-oxidation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis, purification, and handling of pyrazole N-oxides.

Q1: My pyrazole N-oxidation reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A1: Low to no yield in pyrazole N-oxidation can stem from several factors, ranging from the choice of oxidizing agent to the nature of the pyrazole substrate itself. Here’s a systematic approach to troubleshooting:

  • Inappropriate Oxidizing Agent: The reactivity of the pyrazole ring is heavily influenced by its substituents. Electron-withdrawing groups can deactivate the ring, requiring a stronger oxidizing agent, while electron-donating groups might make the ring susceptible to over-oxidation or side reactions with certain oxidants.

    • Troubleshooting:

      • Consult the literature for oxidizing agents successfully used on pyrazoles with similar electronic properties to your substrate.

      • If using a mild oxidant like hydrogen peroxide, consider switching to a more potent one like meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.

    • Troubleshooting:

      • Temperature: Some oxidations require heating to proceed at a reasonable rate, while others need to be run at low temperatures (e.g., 0 °C) to prevent decomposition of the oxidant or the product. If your reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C) while monitoring for side product formation by TLC.

      • Solvent: The solvent can influence the solubility of the reactants and the stability of the oxidizing agent. Common solvents for N-oxidation include chlorinated solvents (like dichloromethane or chloroform), acetic acid, or alcohols. Ensure your pyrazole starting material is soluble in the chosen solvent.

      • Reaction Time: Monitor the reaction progress by TLC or LC-MS. Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can lead to product degradation or the formation of byproducts.

  • Poor Quality Starting Material: Impurities in the starting pyrazole can interfere with the oxidation reaction.

    • Troubleshooting:

      • Ensure the purity of your starting pyrazole using techniques like NMR, LC-MS, or melting point analysis.

      • Purify the starting material by recrystallization or column chromatography if necessary.

  • Decomposition of the N-oxide Product: Pyrazole N-oxides can be sensitive to the reaction conditions, especially in the presence of strong acids or high temperatures, potentially leading to deoxygenation back to the starting pyrazole or other decomposition pathways.

    • Troubleshooting:

      • Maintain a controlled temperature throughout the reaction.

      • Use a buffered system if acidic byproducts are a concern.

      • Work up the reaction as soon as it reaches completion.

Q2: I am observing the formation of my starting pyrazole along with the desired N-oxide. What is causing this deoxygenation?

A2: The presence of the starting pyrazole in your product mixture is a common issue and is often due to the deoxygenation of the pyrazole N-oxide product. This can occur under the reaction conditions or during workup.

  • Potential Causes:

    • Excess Oxidizing Agent/Byproducts: Some oxidizing agents or their byproducts can promote deoxygenation. For example, using phosphorus trichloride (PCl₃) is a known method for the deoxygenation of pyrazole N-oxides.

    • Thermal Instability: Pyrazole N-oxides can be thermally labile, and prolonged heating can cause them to lose the oxygen atom.

    • Photochemical Decomposition: Some N-oxides are sensitive to light and can undergo deoxygenation upon prolonged exposure.

  • Troubleshooting:

    • Use the Stoichiometric Amount of Oxidant: Carefully control the stoichiometry of the oxidizing agent to avoid a large excess.

    • Control Reaction Temperature: Avoid excessive heating and prolonged reaction times.

    • Protect from Light: If you suspect photochemical decomposition, conduct the reaction in a flask wrapped in aluminum foil.

    • Careful Workup: During the workup, avoid strongly acidic or basic conditions if your N-oxide is sensitive to them.

Q3: My pyrazole has multiple nitrogen atoms. How can I control the regioselectivity of the N-oxidation?

A3: For unsymmetrical pyrazoles, the N-oxidation can potentially occur at two different nitrogen atoms, leading to a mixture of regioisomers. The regioselectivity is primarily governed by electronic and steric factors.

  • Electronic Effects: The more electron-rich nitrogen atom is generally more nucleophilic and will be preferentially oxidized. Electron-donating groups on the pyrazole ring will increase the electron density at the adjacent nitrogen, making it more susceptible to oxidation. Conversely, electron-withdrawing groups will decrease the nucleophilicity of the adjacent nitrogen.

  • Steric Hindrance: Bulky substituents near a nitrogen atom can hinder the approach of the oxidizing agent, favoring oxidation at the less sterically hindered nitrogen.

  • Troubleshooting and Control:

    • Analyze Your Substrate: Evaluate the electronic and steric environment around each nitrogen atom in your pyrazole to predict the likely site of oxidation.

    • Choice of Oxidizing Agent: The size of the oxidizing agent can play a role. A bulkier oxidant may show higher selectivity for the less sterically hindered nitrogen.

    • Solvent Effects: The polarity of the solvent can influence the transition state and, in some cases, the regioselectivity of the reaction. Experimenting with different solvents may be beneficial.[1]

    • Protecting Groups: In complex syntheses, it may be necessary to use a protecting group strategy to block one of the nitrogen atoms, direct the oxidation to the desired position, and then deprotect.

Data Presentation

Table 1: Comparison of Common Oxidizing Agents for Pyrazole N-Oxidation

Oxidizing AgentTypical Reaction ConditionsAdvantagesDisadvantagesTypical Yield Range
m-CPBA CH₂Cl₂ or CHCl₃, 0 °C to rtCommercially available, generally high yielding, reliable.Can be explosive if not handled properly; acidic byproduct (m-chlorobenzoic acid) may require careful removal.70-95%
Urea-Hydrogen Peroxide (UHP) Acetic anhydride or trifluoroacetic anhydride, 0 °C to rtSafe and stable solid source of hydrogen peroxide, environmentally friendly.Often requires an activator (e.g., an anhydride) to be effective for less reactive pyrazoles.60-90%
Sodium Nitrite / Acetic Acid Acetic acid, rtInexpensive reagents, effective for certain substrates.Can lead to nitrosation side products, generation of nitrous acid.50-85%
Peracetic Acid Acetic acid, rtStrong oxidizing agent, readily available.Can be corrosive and hazardous to handle.65-90%
Oxone® (Potassium peroxymonosulfate) H₂O/CH₃CN or other solvent mixtures, rtStable, water-soluble, and relatively safe oxidant.May require phase transfer catalysts for biphasic systems.50-80%

Experimental Protocols

Protocol 1: General Procedure for Pyrazole N-Oxidation using m-CPBA

  • Dissolve the pyrazole: In a round-bottom flask, dissolve the pyrazole starting material (1.0 eq.) in dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) (approximately 0.1 M concentration).

  • Cool the reaction mixture: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Add m-CPBA: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq.) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Monitor the reaction: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, quench the excess peroxide by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) and stir for 15-20 minutes.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (to remove m-chlorobenzoic acid) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solution under reduced pressure to obtain the crude pyrazole N-oxide.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[2]

Protocol 2: General Procedure for Pyrazole N-Oxidation using Urea-Hydrogen Peroxide (UHP)

  • Prepare the reaction mixture: In a round-bottom flask, suspend the pyrazole starting material (1.0 eq.) and urea-hydrogen peroxide (UHP) (1.5-2.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN).

  • Add the activator: Cool the mixture in an ice bath to 0 °C and slowly add trifluoroacetic anhydride (TFAA) (1.2-1.5 eq.) dropwise with vigorous stirring.

  • Monitor the reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Dilute the reaction mixture with the solvent used for the reaction.

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and evaporate the solvent under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization.

Mandatory Visualization

Pyrazole_N_Oxidation_Pathway General Reaction Pathway for Pyrazole N-Oxidation Pyrazole Pyrazole Substrate TransitionState Transition State Pyrazole->TransitionState + Oxidizing Agent OxidizingAgent Oxidizing Agent (e.g., m-CPBA, UHP) OxidizingAgent->TransitionState PyrazoleNoxide Pyrazole N-Oxide Product TransitionState->PyrazoleNoxide Oxygen Transfer Byproduct Byproduct (e.g., m-chlorobenzoic acid) TransitionState->Byproduct

Caption: General reaction pathway for pyrazole N-oxidation.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Pyrazole N-Oxidation Start Low Yield or No Reaction CheckPurity Check Purity of Starting Pyrazole Start->CheckPurity Impure Impure CheckPurity->Impure Pure Pure CheckPurity->Pure Purify Purify Starting Material (Recrystallization/ Chromatography) Impure->Purify Yes ReviewConditions Review Reaction Conditions (Temperature, Solvent, Time) Pure->ReviewConditions Yes Purify->Start Suboptimal Suboptimal ReviewConditions->Suboptimal Optimal Optimal ReviewConditions->Optimal OptimizeConditions Optimize Conditions: - Adjust Temperature - Change Solvent - Vary Reaction Time Suboptimal->OptimizeConditions Yes CheckOxidant Evaluate Oxidizing Agent Optimal->CheckOxidant Yes OptimizeConditions->Start End Improved Yield OptimizeConditions->End WeakOxidant Too Weak? CheckOxidant->WeakOxidant StrongOxidant Too Strong? CheckOxidant->StrongOxidant SelectStronger Select a More Potent Oxidizing Agent (e.g., m-CPBA) WeakOxidant->SelectStronger Yes AnalyzeSideProducts Analyze Crude Product for Side Products (TLC, LC-MS, NMR) WeakOxidant->AnalyzeSideProducts No SelectMilder Select a Milder Oxidizing Agent or Lower Temperature StrongOxidant->SelectMilder Yes StrongOxidant->AnalyzeSideProducts No SelectStronger->Start SelectStronger->End SelectMilder->Start SelectMilder->End Deoxygenation Deoxygenation Product (Starting Material) Found? AnalyzeSideProducts->Deoxygenation YesDeoxy Yes Deoxygenation->YesDeoxy Yes NoDeoxy No Deoxygenation->NoDeoxy No ReduceTempTime Reduce Temperature and/or Reaction Time YesDeoxy->ReduceTempTime ConsiderOtherIssues Consider Other Issues: - Regioselectivity - Product Instability NoDeoxy->ConsiderOtherIssues ReduceTempTime->Start ReduceTempTime->End ConsiderOtherIssues->End

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Scalable Synthesis of 1H-Pyrazol-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 1H-pyrazol-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the synthesis of this compound?

A1: The synthesis of this compound, an N-hydroxypyrazole, is less commonly described than its C-hydroxylated isomers or other pyrazole derivatives. The most direct and scalable reported method involves the N-oxidation of a pre-formed pyrazole ring. A key process involves converting pyrazole into its alkali salt, which is then reacted with an oxidizing agent like a diacyl peroxide.[1]

Q2: Are there alternative, less direct synthetic routes?

A2: While less direct for the parent compound, multistep syntheses have been reported for N-hydroxypyrazole derivatives, sometimes involving complex precursors like azodicarboxylic acid esters and nitrile oxides.[1] However, for scalability and simplicity, the oxidation of pyrazole is generally preferred.

Q3: What are the main challenges when scaling up the synthesis of this compound?

A3: Scaling up the synthesis presents several challenges:

  • Exothermic Reactions: The reaction of the pyrazole salt with the oxidizing agent can be exothermic. Careful temperature control and staged addition of reagents are crucial to prevent runaway reactions.

  • Homogeneity: Ensuring the reaction mixture is well-mixed is vital, especially when dealing with slurries of pyrazole salts.

  • Workup and Purification: Handling and purifying large quantities of the product can be challenging. The workup often involves extractions and recrystallizations which need to be optimized for larger volumes.

  • Safety: Diacyl peroxides, such as dibenzoyl peroxide, can be hazardous and require special handling procedures, especially at an industrial scale.

Q4: How does the choice of oxidizing agent impact the reaction?

A4: The choice of oxidizing agent is critical. Diacyl peroxides, particularly dibenzoyl peroxide, are effective for this transformation.[1] The reactivity and stability of the peroxide will influence the reaction conditions (temperature, time) and the overall yield and purity of the final product.

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and solutions?

A1: Low yields can be attributed to several factors. Refer to the troubleshooting workflow below for a systematic approach.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of this compound check_salt Was the pyrazole salt completely formed? start->check_salt check_reagents Are the reagents (pyrazole, peroxide) pure and dry? start->check_reagents check_temp Was the reaction temperature optimal? start->check_temp check_workup Was there product loss during workup/purification? start->check_workup incomplete_salt Incomplete deprotonation of pyrazole. check_salt->incomplete_salt No reagent_issue Degraded peroxide or wet starting material. check_reagents->reagent_issue No temp_issue Temperature too low (slow reaction) or too high (decomposition). check_temp->temp_issue No workup_loss Product is water-soluble or lost during recrystallization. check_workup->workup_loss Yes solution_salt Use a stronger base or ensure anhydrous conditions. incomplete_salt->solution_salt solution_reagents Use fresh, high-purity reagents. Dry solvents and pyrazole before use. reagent_issue->solution_reagents solution_temp Optimize temperature. Start at a lower temperature and slowly warm up. temp_issue->solution_temp solution_workup Optimize extraction pH. Use appropriate recrystallization solvents. workup_loss->solution_workup

Caption: Troubleshooting decision tree for low yield issues.

Q2: I am observing significant amounts of unreacted pyrazole in my final product. How can I improve the conversion?

A2: High levels of unreacted pyrazole suggest either incomplete salt formation or insufficient oxidizing agent.

  • Ensure Complete Salt Formation: Pyrazole must be fully converted to its alkali salt before the addition of the peroxide. This can be verified by ensuring the complete dissolution of the base and pyrazole in the solvent.

  • Stoichiometry of Oxidizing Agent: While a 1:1 stoichiometry is theoretical, a slight excess of the diacyl peroxide may be necessary to drive the reaction to completion. However, a large excess can lead to side products and purification difficulties.

Q3: The final product is difficult to purify and appears oily or discolored. What are the likely impurities?

A3: Oily or discolored products can be due to several impurities:

  • Byproducts from the Oxidizing Agent: For example, when using dibenzoyl peroxide, benzoic acid is a major byproduct.

  • Decomposition Products: If the reaction temperature was too high, the desired product or starting materials may have decomposed.

  • Solvent Impurities: Ensure high-purity, dry solvents are used throughout the process.

To address this, the workup procedure should be optimized. For instance, a basic wash can help remove acidic impurities like benzoic acid. Recrystallization from a suitable solvent system, such as cyclohexane, is often effective for purification.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of Pyrazole

This protocol is adapted from methods described for the synthesis of N-hydroxypyrazoles.[1]

Workflow for Synthesis of this compound

synthesis_workflow start Start step1 Step 1: Form Pyrazole Salt (Pyrazole + Base in Solvent) start->step1 step2 Step 2: Add Oxidizing Agent (e.g., Dibenzoyl Peroxide Solution) step1->step2 step3 Step 3: Reaction (Controlled Temperature & Time) step2->step3 step4 Step 4: Quench & Workup (Acidification & Extraction) step3->step4 step5 Step 5: Purification (Recrystallization) step4->step5 end End: Pure this compound step5->end

Caption: General experimental workflow for this compound synthesis.

Materials:

  • Pyrazole

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Dibenzoyl peroxide

  • Ethyl acetate

  • Cyclohexane

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Salt Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq.) in anhydrous THF. To this suspension, add a solution of pyrazole (1.0 eq.) in anhydrous THF dropwise at 0 °C. Allow the mixture to stir at room temperature until hydrogen evolution ceases, indicating the formation of the sodium pyrazolide salt.

  • Reaction with Peroxide: Cool the suspension back to 0 °C. Add a solution of dibenzoyl peroxide (1.05 eq.) in THF dropwise, maintaining the internal temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench with water. Adjust the pH to approximately 3-4 with dilute HCl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution to remove benzoic acid, followed by a brine wash. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent like cyclohexane to yield pure this compound.[1]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of N-hydroxypyrazoles based on the described oxidation method. Note that exact values for the parent this compound may vary and require optimization.

ParameterValue/RangeNotes
Reagents & Stoichiometry
Pyrazole1.0 eq.Starting material.
Base (e.g., NaH)1.0 - 1.2 eq.To ensure complete deprotonation.
Oxidizing Agent1.0 - 1.5 eq.A slight excess may improve conversion.
Reaction Conditions
SolventAnhydrous THF, DioxaneMust be anhydrous.
Temperature0 °C to Room Temp.Initial addition at low temperature is critical for safety.
Reaction Time12 - 48 hoursMonitor by TLC/LC-MS for completion.
Yield & Purity
Typical Yield40 - 70%Highly dependent on substrate and reaction optimization.
Purity (after recryst.)>98%Recrystallization is usually effective for achieving high purity.

References

Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common regioselectivity challenges during pyrazole functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing regioselectivity in N-alkylation of unsymmetrical pyrazoles?

A1: The regioselectivity of N-alkylation in unsymmetrical pyrazoles is a complex issue influenced by several factors:

  • Steric Hindrance: Bulky substituents on the pyrazole ring can direct the incoming alkyl group to the less sterically hindered nitrogen atom. Similarly, bulky alkylating agents will preferentially react at the more accessible nitrogen.

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. However, the electronic properties of the two nitrogen atoms are often very similar, making this a less predictable factor.[1][2]

  • Nature of the Base and Cation: The choice of base and the corresponding cation can significantly impact regioselectivity. The cation can coordinate with the pyrazole anion, influencing the accessibility of the nitrogen atoms. For instance, using sodium hydride (NaH) can sometimes prevent the formation of regioisomeric products that are observed with potassium carbonate (K₂CO₃).[2]

  • Solvent: The solvent can affect the aggregation state of the pyrazole anion and the nature of the transition state, thereby influencing the regiomeric outcome.

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, which may alter the ratio of N1- to N2-alkylated products.

Q2: How do directing groups control regioselectivity in C-H functionalization of pyrazoles?

A2: Directing groups are functional groups that are installed on the pyrazole ring (usually at the N1 position) to guide a metal catalyst to a specific C-H bond, leading to regioselective functionalization. The directing group coordinates to the metal center, forming a stable metallacyclic intermediate. This brings the catalyst in close proximity to a specific C-H bond (typically at the C5 position), facilitating its cleavage and subsequent functionalization.[3][4] The choice of directing group and catalyst system is crucial for achieving high regioselectivity. Some directing groups can be subsequently removed or transformed into other functional groups.[5]

Q3: What are the common challenges in achieving regioselective electrophilic substitution on the pyrazole ring?

A3: Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, which is the most electron-rich carbon.[6][7] The primary challenges include:

  • Controlling Substitution at Other Positions: Directing electrophilic substitution to the C3 or C5 positions is difficult due to the lower electron density at these positions and the generation of unstable intermediates upon electrophilic attack.[7]

  • Multiple Substitutions: Under harsh reaction conditions, multiple electrophilic substitutions can occur, leading to a mixture of products.

  • Influence of Substituents: Existing substituents on the pyrazole ring can influence the position of further electrophilic attack through their electronic and steric effects.

Q4: Can enzymatic methods be used to control regioselectivity in pyrazole functionalization?

A4: Yes, enzymatic methods are emerging as a powerful tool for controlling regioselectivity in pyrazole functionalization, particularly for N-alkylation. Engineered enzymes, such as methyltransferases, can exhibit high selectivity for one nitrogen atom over the other, leading to the formation of a single regioisomer. This approach offers the advantages of mild reaction conditions and high selectivity, which can be difficult to achieve with traditional chemical methods.

Troubleshooting Guides

This section provides solutions to common problems encountered during pyrazole functionalization experiments.

Problem 1: My N-alkylation reaction yields a mixture of regioisomers. How can I improve the selectivity?

Answer:

  • Analyze Steric Effects: If your pyrazole has substituents of different sizes at the C3 and C5 positions, try using a bulkier alkylating agent to favor substitution at the nitrogen adjacent to the smaller substituent.

  • Vary the Base and Solvent System: The choice of base and solvent is critical. For N1-alkylation of 3-substituted pyrazoles, a K₂CO₃/DMSO system has been shown to be effective.[8] Conversely, a magnesium-catalyzed approach has been developed for highly regioselective N2-alkylation.[9] It has also been observed that using NaH instead of K₂CO₃ can prevent the formation of regioisomeric mixtures in certain cases.[2]

  • Modify the Temperature: Lowering the reaction temperature may favor the kinetically controlled product, potentially increasing the regioselectivity.

  • Consider a Directing Group Strategy: For complex substrates, installing a removable directing group on one of the nitrogen atoms can ensure subsequent alkylation occurs at the other nitrogen.

Problem 2: I am observing low or no regioselectivity in the C-H arylation of my pyrazole.

Answer:

  • Implement a Directing Group: The most reliable method to control regioselectivity in C-H arylation is to use a directing group. A variety of directing groups are available that can guide the arylation to the C5 position.[3][4]

  • Optimize the Catalytic System: The choice of palladium catalyst, ligand, and oxidant can significantly influence the regioselectivity. For direct arylation at the β-position (C4), a ligand-free palladium catalyst in a protic solvent like 2-ethoxyethan-1-ol has been shown to be effective.[10][11]

  • Screen Reaction Conditions: Systematically screen different solvents, bases, and temperatures. The solvent can have a profound effect on the acidity of the C-H bonds and thus the regioselectivity of the reaction.[10][11]

Problem 3: My electrophilic substitution reaction is not occurring at the desired position on the pyrazole ring.

Answer:

  • Confirm C4 Reactivity: Electrophilic substitution on an unsubstituted pyrazole ring strongly favors the C4 position.[6][7] If you are targeting a different position, a direct electrophilic substitution approach is unlikely to be successful without specific activating or directing groups.

  • Utilize a Blocking Group: To achieve substitution at a less reactive position, you can first protect the C4 position with a removable blocking group (e.g., a halogen). After performing the desired functionalization at another position, the blocking group can be removed.

  • Consider Metalation Strategies: For functionalization at C3 or C5, a more effective approach is often regioselective metalation (e.g., lithiation or magnesiation) followed by quenching with an electrophile.[12]

Data Presentation

Table 1: Regioselectivity in N-Alkylation of 3-Substituted Pyrazoles

Pyrazole Substituent (R)Alkylating AgentBase/CatalystSolventN1:N2 RatioYield (%)Reference
Phenyl2-bromo-N,N-dimethylacetamideMgBr₂, i-Pr₂NEtTHF1:99 (N2 favored)75[9]
3-CF₃-phenyl2-bromo-N,N-dimethylacetamideMgBr₂, i-Pr₂NEtTHF11:89 (N2 favored)53[9]
Methyl2-bromo-N,N-dimethylacetamideMgBr₂, i-Pr₂NEtTHF24:76 (N2 favored)65[9]
PhenylEthyl iodoacetateK₂CO₃MeCN50:50-[2]
3-CF₃-pyrazoleEthyl iodoacetateNaHDME-MeCN5-regioisomer exclusively-[2]
3-methyl-5-phenylPhenethyl trichloroacetimidateCSADichloromethane2.5:156 (total)[13]

Table 2: Regioselectivity in C-H Arylation of N-Substituted Pyrazoles

Pyrazole SubstrateArylating AgentCatalyst/LigandSolventC5:C4 RatioYield (%)Reference
N-methylpyrazole4-bromotoluenePd(OAc)₂2-ethoxyethan-1-ol>99:1 (C4 favored)85[10][11]
N-phenylpyrazole4-bromotoluenePd(OAc)₂2-ethoxyethan-1-ol>99:1 (C4 favored)92[10][11]
3-tert-butyl-5-carboxamide-pyrazolePhenyl iodidePd(OAc)₂/Ag₂OAcetic AcidC(sp³)-H arylation at t-Bu71[3]

Experimental Protocols

Protocol 1: Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Phenylpyrazole [9]

Materials:

  • 3-phenyl-1H-pyrazole

  • Magnesium bromide (MgBr₂)

  • 2-bromo-N,N-dimethylacetamide

  • Diisopropylethylamine (i-Pr₂NEt)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Isopropyl acetate (i-PrOAc)

  • Silica gel for column chromatography

Procedure:

  • In a nitrogen-filled glovebox, add 3-phenyl-1H-pyrazole (200 mg, 1.39 mmol) and MgBr₂ (51.0 mg, 0.277 mmol, 20 mol%) to a vial equipped with a magnetic stir bar.

  • Add anhydrous THF (3.0 mL) and 2-bromo-N,N-dimethylacetamide (461 mg, 2.77 mmol, 2.0 equiv).

  • Add i-Pr₂NEt (377 mg, 2.91 mmol, 2.1 equiv) dropwise to the solution at 25 °C.

  • Stir the resulting mixture at 25 °C for 2 hours.

  • Quench the reaction by adding saturated NH₄Cl in MeOH (2 mL).

  • Concentrate the solution to dryness under reduced pressure.

  • Add water (1 mL) to the residue and extract with i-PrOAc (4 x 1 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography using a heptane/i-PrOAc eluent system to afford the N2-alkylated product.

Protocol 2: Palladium-Catalyzed C4-Regioselective Arylation of N-Methylpyrazole [10][11]

Materials:

  • N-methylpyrazole

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • 2-ethoxyethan-1-ol

  • Toluene

Procedure:

  • To a reaction vessel, add N-methylpyrazole (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).

  • Add 2-ethoxyethan-1-ol (2.0 mL) as the solvent.

  • Seal the vessel and heat the reaction mixture at 150 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with toluene.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the C4-arylated pyrazole.

Mandatory Visualization

Regioselective_N_Alkylation_Strategy cluster_start Starting Material cluster_problem Problem cluster_solutions Troubleshooting Steps cluster_outcomes Desired Outcome Start Unsymmetrical Pyrazole Problem Poor N1/N2 Regioselectivity Start->Problem Sterics Analyze Steric Hindrance Problem->Sterics Is one side more hindered? Solvent_Base Modify Solvent/ Base System Problem->Solvent_Base Are conditions optimized? Temp Adjust Temperature Problem->Temp Kinetic vs. Thermodynamic? Directing_Group Use Directing Group Problem->Directing_Group For complex substrates Outcome Single Regioisomer Sterics->Outcome Solvent_Base->Outcome Temp->Outcome Directing_Group->Outcome

Troubleshooting poor regioselectivity in pyrazole N-alkylation.

CH_Functionalization_Workflow cluster_input Input cluster_decision Decision Point cluster_c5 C5-Functionalization cluster_c4 C4-Functionalization cluster_c3 C3-Functionalization cluster_output Output Input N-Substituted Pyrazole Decision Desired Position of Functionalization? Input->Decision C5_Strategy Use a Directing Group Decision->C5_Strategy C5 C4_Strategy Direct C-H Arylation Decision->C4_Strategy C4 C3_Strategy Metalation Approach Decision->C3_Strategy C3 C5_Action Select appropriate DG and catalyst system C5_Strategy->C5_Action Output Regioselectively Functionalized Pyrazole C5_Action->Output C4_Action Optimize catalyst, solvent (e.g., protic), and base C4_Strategy->C4_Action C4_Action->Output C3_Action Regioselective deprotonation followed by electrophilic quench C3_Strategy->C3_Action C3_Action->Output

Decision workflow for regioselective C-H functionalization of pyrazoles.

References

Technical Support Center: Degradation of 1H-Pyrazol-1-ol Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific experimental studies on the degradation pathways of 1H-pyrazol-1-ol under acidic conditions have not been extensively reported in scientific literature. The information provided herein is based on established principles of organic chemistry, including the known reactivity of the pyrazole ring, N-hydroxy compounds, and general acid-catalyzed reactions. The proposed pathways and troubleshooting advice are hypothetical and intended to serve as a foundational guide for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the this compound ring under acidic conditions?

A1: The pyrazole ring is an aromatic heterocycle and generally exhibits considerable stability. In acidic media, one of the nitrogen atoms can be protonated to form a pyrazolium cation. This protonation can make the ring more susceptible to certain reactions, but ring-opening is not typically favored under mild acidic conditions. However, under forcing conditions (e.g., high acid concentration, elevated temperatures), degradation can be expected to occur.

Q2: What is the most likely initial step in the acid-catalyzed degradation of this compound?

A2: The most probable initial step is the protonation of one of the nitrogen atoms of the pyrazole ring by the acid catalyst. This would form a pyrazolium ion intermediate. Protonation of the hydroxyl group is also possible, which would make it a better leaving group (water).

Q3: What are the potential degradation pathways for this compound in an acidic medium?

A3: While not empirically confirmed for this specific molecule, several hypothetical pathways can be proposed based on related chemistry. These could include:

  • N-O Bond Cleavage: Acid-catalyzed hydrolysis of the N-O bond could potentially lead to the formation of pyrazole and hydroxylamine or their derivatives.[1][2][3][4][5]

  • Ring Rearrangement: Acid-catalyzed rearrangements are known for some heterocyclic systems, which could lead to isomeric structures.[6][7]

  • Ring Opening: Under harsh acidic conditions, the pyrazolium ion might undergo nucleophilic attack by water or other nucleophiles present, potentially leading to ring-opened products.[7][8][9][10]

  • Electrophilic Substitution: While electrophilic attack on the pyrazole ring is generally hindered in acidic media due to the formation of the electron-deficient pyrazolium cation, it might occur at the C-4 position under specific conditions if the reaction mixture contains strong electrophiles.[11][12][13][14][15]

Q4: What are the likely byproducts of this compound degradation under acidic conditions?

A4: Depending on the degradation pathway, potential byproducts could include pyrazole, hydroxylamine, rearranged isomers of this compound, and various ring-opened compounds. The exact nature of the byproducts will be highly dependent on the specific reaction conditions (acid type, concentration, temperature, and solvent).

Q5: What analytical techniques are suitable for monitoring the degradation of this compound and identifying its byproducts?

A5: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring the disappearance of the starting material and the appearance of degradation products.[16][17] For the identification of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for determining the molecular weights of the degradation products.[16][17] For structural elucidation of isolated byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential.

Troubleshooting Guides

Observed Issue Potential Cause Suggested Solution
No degradation observed. Reaction conditions are too mild (acid concentration too low, temperature too low, or reaction time too short).Increase the acid concentration (e.g., from 0.1 M to 1 M HCl or H₂SO₄). Increase the reaction temperature in increments (e.g., from room temperature to 50°C, then 80°C). Extend the reaction time and monitor periodically using TLC or HPLC.
Reaction is too fast and difficult to control. Reaction conditions are too harsh.Decrease the acid concentration. Lower the reaction temperature (e.g., conduct the reaction in an ice bath). Use a weaker acid.
Formation of a complex mixture of products. Multiple degradation pathways are occurring simultaneously.Optimize reaction conditions to favor a single pathway. This may involve carefully controlling the temperature and acid concentration. Consider using a different acid catalyst. Employ preparative chromatography to isolate and identify the major products.
Precipitation of an unknown solid. A degradation product may be insoluble in the reaction medium.Characterize the precipitate separately. It may be a salt of a degradation product. Try a different solvent system if compatible with the reaction.
Inconsistent results between experiments. Variability in starting material purity, acid concentration, or temperature control.Ensure the purity of the this compound starting material. Prepare fresh acid solutions and standardize them if necessary. Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat).

Quantitative Data Summary

No specific quantitative data for the degradation of this compound under acidic conditions is currently available in the literature. Researchers are encouraged to generate this data experimentally. The following table is a template for recording such data.

Parameter Value Conditions Reference
Half-life (t₁/₂) Data to be determinedSpecify acid, concentration, temp.Internal Report
Degradation Rate Constant (k) Data to be determinedSpecify acid, concentration, temp.Internal Report
Major Product Yield (%) Data to be determinedSpecify acid, concentration, temp.Internal Report
Minor Product Yield (%) Data to be determinedSpecify acid, concentration, temp.Internal Report

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound in an acidic environment.[18][19][20][21]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To a known volume of the stock solution, add an equal volume of an aqueous solution of a strong acid (e.g., 1 M HCl or 1 M H₂SO₄).

    • Incubate the mixture at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Neutralize the aliquots with a suitable base (e.g., 1 M NaOH) to quench the reaction.

    • Dilute the neutralized samples with the mobile phase to an appropriate concentration for analysis.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of this compound and the formation of any degradation products.

    • Use LC-MS to obtain mass information on the degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound at each time point.

    • Determine the rate of degradation and the half-life of the compound under the tested conditions.

    • Characterize the major degradation products using MS and, if possible, by isolating them and performing NMR analysis.

Visualizations

Degradation_Pathways start This compound protonated Pyrazolium Ion Intermediate start->protonated H⁺ (Acid Catalyst) path1_prod Pyrazole + [HO]⁺ equivalent protonated->path1_prod Pathway 1: N-O Bond Cleavage path2_prod Rearranged Isomers protonated->path2_prod Pathway 2: Ring Rearrangement path3_prod Ring-Opened Products protonated->path3_prod Pathway 3: Ring Opening

Caption: Hypothetical degradation pathways of this compound under acidic conditions.

Troubleshooting_Workflow start Experiment Start: Degradation of this compound check_degradation Is degradation observed? start->check_degradation increase_severity Increase Acid Conc. / Temp. check_degradation->increase_severity No check_control Is reaction controllable? check_degradation->check_control Yes increase_severity->check_degradation decrease_severity Decrease Acid Conc. / Temp. check_control->decrease_severity No analyze_products Analyze Products by HPLC / LC-MS check_control->analyze_products Yes decrease_severity->check_control complex_mixture Complex Mixture? analyze_products->complex_mixture optimize Optimize Conditions complex_mixture->optimize Yes isolate Isolate & Characterize Major Products complex_mixture->isolate No optimize->analyze_products end Successful Degradation Study isolate->end

Caption: A logical workflow for troubleshooting experiments on the degradation of this compound.

References

Technical Support Center: Synthesis of 1H-pyrazol-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-pyrazol-1-ol. Below you will find detailed information on impurity removal, experimental protocols, and data interpretation to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent method for the synthesis of this compound is the direct oxidation of 1H-pyrazole with an oxidizing agent. A commonly used and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (mCPBA). This reaction is typically performed in an organic solvent, such as dichloromethane (DCM) or chloroform.

Q2: What are the primary impurities I should expect in the synthesis of this compound using mCPBA?

A2: The primary impurities include:

  • Unreacted 1H-pyrazole: Incomplete reaction can lead to the presence of the starting material in your crude product.

  • meta-Chlorobenzoic acid (mCBA): This is the main byproduct of the mCPBA oxidant and is often a significant impurity.[1][2]

  • Over-oxidation products: Although less common for this specific substrate, aggressive reaction conditions could potentially lead to further oxidation of the pyrazole ring.

  • Solvent residues: Residual solvents from the reaction or work-up can be present in the final product.

Q3: My crude this compound is a yellowish paste or oil. How can I purify it to a solid?

A3: A yellowish paste or oil indicates the presence of impurities. Purification can be achieved through several methods:

  • Aqueous wash: A wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) is effective in removing the acidic byproduct, m-chlorobenzoic acid.[1][3]

  • Column chromatography: Flash chromatography on silica gel is a reliable method to separate this compound from unreacted starting material and other byproducts.

  • Recrystallization: If a suitable solvent is found, recrystallization can be an effective final purification step to obtain a crystalline solid.[4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC).[2] A suitable eluent system (e.g., ethyl acetate/hexanes) should be used to achieve good separation between the starting material (1H-pyrazole) and the product (this compound). The product is expected to be more polar than the starting material and thus will have a lower Rf value. The disappearance of the starting material spot indicates the completion of the reaction.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation (by TLC) 1. Inactive mCPBA. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use fresh, properly stored mCPBA. The purity of commercial mCPBA can be around 70-75%.[2] Consider using a slight excess (1.1-1.2 equivalents). 2. Allow the reaction to stir at room temperature. Gentle heating can be attempted, but monitor for side product formation. 3. Continue to monitor the reaction by TLC until the starting material is consumed.
Multiple spots on TLC of the crude product 1. Incomplete reaction. 2. Formation of side products. 3. Degradation of the product.1. Increase reaction time or the amount of mCPBA. 2. Optimize reaction conditions (temperature, reaction time). Purify the crude product using column chromatography. 3. Avoid excessive heating and prolonged reaction times.
Final product is contaminated with a white solid The white solid is likely m-chlorobenzoic acid (mCBA).[1][3]1. During work-up, wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate or sodium carbonate to remove the acidic mCBA. 2. If mCBA persists, it can be removed by column chromatography.[1]
Difficulty in removing solvent, resulting in an oil 1. The product may have a low melting point or be an oil at room temperature. 2. Presence of impurities preventing crystallization.1. Ensure all solvent is removed under high vacuum. 2. Purify the product by column chromatography. Attempt recrystallization from various solvents or solvent mixtures.[4]
Low yield after purification 1. Loss of product during aqueous washes, especially if the product has some water solubility. 2. Inefficient extraction from the aqueous layer. 3. Loss of product during column chromatography or recrystallization.1. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product before extraction. 2. Perform multiple extractions with an appropriate organic solvent (e.g., DCM, ethyl acetate). 3. Optimize chromatography conditions (e.g., choice of eluent). For recrystallization, use a minimal amount of hot solvent and cool slowly.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 1H-pyrazole

Materials:

  • 1H-pyrazole

  • meta-Chloroperoxybenzoic acid (mCPBA, ~75%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1H-pyrazole (1.0 eq.) in dichloromethane (DCM).

  • Cool the solution in an ice bath to 0 °C.

  • Add mCPBA (~1.1 eq.) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 12-24 hours).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2-3 times) to remove m-chlorobenzoic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Dissolve the crude this compound in a minimal amount of DCM or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50% or higher, as determined by TLC analysis).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Data Presentation

The following table summarizes representative data for the synthesis and purification of this compound. Actual results may vary depending on the specific experimental conditions.

Parameter Crude Product After Aqueous Wash After Column Chromatography
Appearance Yellowish paste/oilLight yellow oilWhite to off-white solid
Typical Yield ~90-95%~85-90%~60-75%
Purity (by ¹H NMR) 70-80%80-90%>98%
Major Impurities 1H-pyrazole, mCBA1H-pyrazole, trace mCBATrace solvent

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 1H-pyrazole in DCM add_mcpba Add mCPBA at 0°C start->add_mcpba react Stir at room temperature add_mcpba->react monitor Monitor by TLC react->monitor dilute Dilute with DCM monitor->dilute Reaction Complete wash_bicarb Wash with NaHCO3 (aq) dilute->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate column Column Chromatography concentrate->column Crude Product fractions Collect & Analyze Fractions column->fractions combine Combine Pure Fractions fractions->combine final_concentrate Concentrate combine->final_concentrate end end final_concentrate->end Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_synthesis_issues Synthesis Stage cluster_workup_issues Work-up/Purification Stage start Low Yield of Final Product? incomplete_reaction Incomplete Reaction (by TLC)? start->incomplete_reaction Yes loss_during_wash Product lost during aqueous wash? start->loss_during_wash No increase_time Increase reaction time / mCPBA amount incomplete_reaction->increase_time Yes incomplete_reaction->loss_during_wash No saturate_brine Saturate aqueous layer with NaCl loss_during_wash->saturate_brine Yes poor_chromatography Poor recovery from column? loss_during_wash->poor_chromatography No optimize_eluent Optimize eluent system poor_chromatography->optimize_eluent Yes

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Enhancing Pyrazole N-Hydroxylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help you enhance the reaction rate of pyrazole N-hydroxylation in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during pyrazole N-hydroxylation experiments, focusing on improving reaction kinetics.

Q1: My pyrazole N-hydroxylation reaction is very slow. What are the primary factors I should investigate to increase the rate?

A1: A slow reaction rate in pyrazole N-hydroxylation can be attributed to several factors. The most common areas to investigate are:

  • Sub-optimal Reaction Temperature: The reaction may be running at a temperature that is too low to provide sufficient activation energy.

  • Inadequate Base Strength or Solubility: The initial deprotonation of the pyrazole nitrogen is a crucial step. If the base used is not strong enough or is not soluble in the reaction solvent, the formation of the pyrazole salt will be slow, thus limiting the overall reaction rate.

  • Low Concentration of Reactants: The rate of a reaction is dependent on the concentration of the reactants. Low concentrations can lead to a reduced frequency of molecular collisions.

  • Poor Solubility of the Pyrazole Salt: The intermediate pyrazole salt must be sufficiently soluble in the reaction solvent to react with the hydroxylating agent.

  • Nature of the Hydroxylating Agent: The reactivity of the diacyl peroxide used can influence the reaction rate.

Q2: How can I optimize the reaction temperature for pyrazole N-hydroxylation?

A2: Temperature optimization is a critical step. It is recommended to start the reaction at a lower temperature (e.g., 0°C) and gradually increase it. A typical temperature range for the reaction of pyrazole salts with diacyl peroxides is between 0 and 60°C[1]. Running the reaction at the higher end of this range will generally increase the reaction rate. However, be cautious of temperatures exceeding 60°C, as this may lead to the decomposition of the diacyl peroxide and the formation of side products. Monitoring the reaction progress by Thin Layer Chromatography (TLC) at different temperatures will help identify the optimal condition.

Q3: What type of base should I use for the deprotonation of pyrazole, and how does it affect the reaction rate?

A3: For the N-hydroxylation of pyrazoles using diacyl peroxides, the first step is the formation of an alkali metal salt of the pyrazole[1]. Common bases used for this purpose include alkali hydroxides (e.g., NaOH, KOH), alkali hydrides (e.g., NaH), or alkali carbonates (e.g., K₂CO₃)[1]. The choice of base can impact the reaction rate. Stronger bases like sodium hydride will deprotonate the pyrazole more rapidly and irreversibly than weaker bases like potassium carbonate. The solubility of the resulting pyrazole salt is also a key factor; a more soluble salt will lead to a faster reaction.

Q4: Can the choice of solvent influence the reaction rate?

A4: Yes, the solvent plays a crucial role. The solvent should be able to dissolve both the pyrazole salt and the diacyl peroxide to a reasonable extent. Aprotic solvents are generally preferred for this reaction. The specific solvent is not detailed in the provided search results, but common aprotic solvents used in similar reactions include ethers (like THF or dioxane) or chlorinated solvents. The polarity of the solvent can influence the solubility of the ionic pyrazole salt and thus the reaction rate.

Q5: Are there any catalysts that can enhance the rate of pyrazole N-hydroxylation?

A5: The provided search results do not explicitly mention catalysts for the N-hydroxylation of pyrazoles with diacyl peroxides. The reaction is typically carried out as a stoichiometric reaction. However, in related pyrazole functionalization reactions, metal catalysts (e.g., copper, ruthenium) have been shown to be effective[2][3]. For the diacyl peroxide-based N-hydroxylation, the reaction proceeds via a nucleophilic attack of the pyrazolate anion on the peroxide. While not a catalyst in the traditional sense, ensuring complete and rapid formation of the pyrazolate anion with a suitable base is the most effective way to enhance the reaction rate.

Q6: What are common side reactions that can occur during pyrazole N-hydroxylation, and how can I minimize them?

A6: A potential side reaction is the formation of O-benzoyl-N-hydroxylamines when using dibenzoyl peroxide[1]. Additionally, at higher temperatures, the diacyl peroxide can decompose, leading to other byproducts. To minimize these side reactions, it is important to:

  • Maintain the reaction temperature within the recommended range (0-60°C)[1].

  • Add the diacyl peroxide solution slowly to the pyrazole salt solution to control the reaction exotherm.

  • Use a slight excess of the pyrazole salt relative to the diacyl peroxide to ensure the complete consumption of the peroxide.

Data Presentation

Table 1: General Troubleshooting Guide for Slow Pyrazole N-Hydroxylation

Parameter Potential Issue Recommended Action Expected Outcome on Reaction Rate
Temperature Too lowGradually increase in 10°C increments (up to 60°C)Increase
Base Incomplete deprotonationUse a stronger base (e.g., NaH instead of K₂CO₃)Increase
Concentration Reactants are too diluteIncrease the concentration of the pyrazole and/or diacyl peroxideIncrease
Solvent Poor solubility of pyrazole saltScreen a range of aprotic solvents to find one with better solubilityIncrease
Mixing Inefficient mixingEnsure vigorous stirring throughout the reactionIncrease

Experimental Protocols

Protocol 1: General Procedure for the N-Hydroxylation of Pyrazole

This protocol describes a general method for the N-hydroxylation of a pyrazole using an alkali base and dibenzoyl peroxide, based on the process described in patent EP0347676B1[1].

Materials:

  • Pyrazole derivative

  • Alkali base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF))

  • Dibenzoyl peroxide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Pyrazole Salt:

    • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the pyrazole (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

  • N-Hydroxylation Reaction:

    • Cool the suspension of the pyrazole sodium salt back to 0°C.

    • In a separate flask, dissolve dibenzoyl peroxide (1.05 equivalents) in a minimal amount of anhydrous THF.

    • Add the dibenzoyl peroxide solution dropwise to the stirred pyrazole salt suspension at 0°C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, gently heat the mixture to 40-50°C.

  • Workup and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-hydroxypyrazole.

Visualizations

Pyrazole_N_Hydroxylation_Pathway Pyrazole Pyrazole Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate + 1. Deprotonation Base Base (e.g., NaH) Base->Pyrazolate Intermediate O-Acyl-N-hydroxypyrazole Intermediate Pyrazolate->Intermediate + 2. Nucleophilic Attack DiacylPeroxide Diacyl Peroxide (e.g., Dibenzoyl Peroxide) DiacylPeroxide->Intermediate NHydroxypyrazole N-Hydroxypyrazole Intermediate->NHydroxypyrazole + 3. Hydrolysis Carboxylate Carboxylate Byproduct Intermediate->Carboxylate Hydrolysis Hydrolysis Hydrolysis->NHydroxypyrazole

Caption: Reaction pathway for pyrazole N-hydroxylation.

Troubleshooting_Workflow Start Start: Slow Pyrazole N-Hydroxylation Check_Temp Is reaction temperature below 60°C? Start->Check_Temp Increase_Temp Increase temperature in 10°C increments Check_Temp->Increase_Temp Yes Check_Base Is deprotonation complete? (Check with TLC) Check_Temp->Check_Base No Increase_Temp->Check_Base End_Success Reaction Rate Enhanced Increase_Temp->End_Success Stronger_Base Use a stronger base (e.g., NaH) Check_Base->Stronger_Base No Check_Conc Are reactant concentrations adequate? Check_Base->Check_Conc Yes Stronger_Base->Check_Conc Stronger_Base->End_Success Increase_Conc Increase reactant concentrations Check_Conc->Increase_Conc No Check_Solvent Is the pyrazolate salt soluble in the solvent? Check_Conc->Check_Solvent Yes Increase_Conc->Check_Solvent Increase_Conc->End_Success Change_Solvent Screen alternative aprotic solvents Check_Solvent->Change_Solvent No Check_Solvent->End_Success Yes Change_Solvent->End_Success End_Fail Consult further literature Change_Solvent->End_Fail

Caption: Troubleshooting workflow for slow pyrazole N-hydroxylation.

References

Validation & Comparative

A Comparative Study of 1H-Pyrazol-1-ol and Other Pyrazole Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide comparing the synthesis, physicochemical properties, and biological activities of 1H-pyrazol-1-ol and its isomers, providing researchers and drug development professionals with critical data for advancing therapeutic design.

This guide offers a comprehensive comparative analysis of this compound and other key pyrazole isomers, including 1H-pyrazole, 3-methyl-1H-pyrazol-5-ol, and 4-amino-1H-pyrazole. Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, renowned for their wide array of pharmacological activities.[1] This document consolidates experimental data on their synthesis, physicochemical characteristics, and biological performance, particularly focusing on anti-inflammatory properties. Detailed experimental protocols and visual diagrams of relevant pathways and workflows are provided to support further research and development.

Physicochemical Properties: A Comparative Overview

The structural variations among pyrazole isomers significantly influence their physical and chemical properties. Key physicochemical data for this compound and its selected isomers are summarized below.

Property1H-PyrazoleThis compound3-Methyl-1H-pyrazol-5-ol4-Amino-1H-pyrazole
Molecular Formula C₃H₄N₂C₃H₄N₂OC₄H₆N₂OC₃H₅N₃
Molecular Weight 68.08 g/mol [2]84.08 g/mol 98.10 g/mol 83.09 g/mol
Melting Point (°C) 67-70[3]Decomposes222-225[4]81-85
Boiling Point (°C) 186-188[3]---
pKa 2.49 (conjugate acid)[1]--4.3
Appearance Colorless solid[3]-White crystalline solid[4]-
Solubility Soluble in water, ethanol, methanol, acetone[5]---

Synthesis of Pyrazole Isomers

The synthesis of pyrazole derivatives is a well-established field, with numerous methods available for accessing a variety of isomers.[6][7]

General Synthesis of the Pyrazole Ring

A common and versatile method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. This reaction proceeds through the formation of an imine followed by an enamine, which then cyclizes and dehydrates to form the aromatic pyrazole ring.

Synthesis of 1H-Pyrazol-1-ols

The synthesis of N-hydroxypyrazoles, such as this compound, can be achieved through several routes. One common method involves the cyclization of α,β-unsaturated oximes. Another approach is the oxidation of pyrazoles or pyrazolines.

Example Protocol: Synthesis of 1-Aryl-1H-pyrazole-4-carbaldehyde Derivatives [8]

This method utilizes the Vilsmeier-Haack reagent for the synthesis of substituted pyrazoles.

  • Preparation of Hydrazone: A mixture of an appropriate indole-3-carbohydrazide and a substituted acetophenone in methanol with a few drops of glacial acetic acid is refluxed for 2 hours. After cooling, the mixture is poured into cold water to precipitate the hydrazone, which is then filtered, dried, and recrystallized.

  • Cyclization and Formylation: The synthesized hydrazone is added to the Vilsmeier-Haack reagent (prepared from phosphorus oxychloride and N,N-dimethylformamide). The reaction mixture is refluxed for 4 hours.

  • Work-up: The reaction mixture is poured into ice-cold water and neutralized with sodium bicarbonate solution. The resulting solid product, the 1-aryl-1H-pyrazole-4-carbaldehyde derivative, is filtered, washed with water, and recrystallized from ethanol.

Biological Activity: A Focus on Anti-inflammatory Properties

Pyrazole derivatives are widely recognized for their potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[9]

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative pyrazole derivatives against COX-1, COX-2, and 5-LOX.

Compound ClassSpecific Derivative ExampleTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
3,5-DiarylpyrazoleCelecoxib (SC-58635)COX-20.045327[9]
3,5-DiarylpyrazoleCompound 6dCOX-20.043>232[9]
3,5-DiarylpyrazoleCompound 11fCOX-20.048>208[9]
Thymol-pyrazole hybrid8bCOX-20.043316[9]
5-LOX4.85-[9]
PyrazolineCompound 2g5-LOX80-[9]

IC₅₀: The half-maximal inhibitory concentration. A lower value indicates greater potency. Selectivity Index: A higher value indicates greater selectivity for COX-2 over COX-1, which is generally associated with a reduced risk of gastrointestinal side effects.[9]

Experimental Protocols

Detailed methodologies for key anti-inflammatory assays are provided below to facilitate comparative studies.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandins by purified COX-1 and COX-2 enzymes.[9]

Protocol:

  • Reagent Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compounds in a suitable buffer (e.g., Tris-HCl).

  • Reaction Incubation: In a 96-well plate, combine the enzyme, a fluorometric probe, and the test compound at various concentrations. Include positive controls (known inhibitors like celecoxib for COX-2) and negative controls (vehicle).

  • Initiation and Measurement: Initiate the reaction by adding arachidonic acid. Immediately measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

Principle: This assay quantifies the inhibition of the 5-LOX-catalyzed conversion of a substrate (e.g., linoleic acid or arachidonic acid) into hydroperoxides.[9] The inhibition is typically monitored spectrophotometrically.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of 5-lipoxygenase enzyme and the substrate in an appropriate buffer.

  • Incubation: Pre-incubate the enzyme with various concentrations of the test compound for a specified time.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 234 nm for the formation of conjugated dienes) over time.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value as described for the COX inhibition assay.

Carrageenan-Induced Paw Edema in Rodents

Principle: This in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce paw swelling induced by the injection of carrageenan, a phlogistic agent.[9]

Protocol:

  • Animal Preparation: Use adult rats or mice, fasted overnight before the experiment.

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at each time point.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows relevant to the study of pyrazole isomers.

inflammatory_pathway cluster_cox COX Pathway cluster_lox LOX Pathway Membrane Phospholipids Membrane Phospholipids Phospholipase A2 Phospholipase A2 Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) 5-Lipoxygenase (5-LOX) 5-Lipoxygenase (5-LOX) Arachidonic Acid->5-Lipoxygenase (5-LOX) Phospholipase A2->Arachidonic Acid Prostaglandins (Homeostasis) Prostaglandins (Homeostasis) COX-1 (Constitutive)->Prostaglandins (Homeostasis) Prostaglandins (Inflammation, Pain) Prostaglandins (Inflammation, Pain) COX-2 (Inducible)->Prostaglandins (Inflammation, Pain) Leukotrienes (Inflammation) Leukotrienes (Inflammation) 5-Lipoxygenase (5-LOX)->Leukotrienes (Inflammation) Pyrazole Derivatives (COX Inhibitors) Pyrazole Derivatives (COX Inhibitors) Pyrazole Derivatives (COX Inhibitors)->COX-2 (Inducible) Inhibition Pyrazole Derivatives (LOX Inhibitors) Pyrazole Derivatives (LOX Inhibitors) Pyrazole Derivatives (LOX Inhibitors)->5-Lipoxygenase (5-LOX) Inhibition experimental_workflow_edema cluster_prep Preparation cluster_admin Administration cluster_induction Induction cluster_measurement Measurement cluster_analysis Analysis Animal Fasting Animal Fasting Administer Test Compound / Vehicle / Positive Control Administer Test Compound / Vehicle / Positive Control Animal Fasting->Administer Test Compound / Vehicle / Positive Control Compound Preparation Compound Preparation Compound Preparation->Administer Test Compound / Vehicle / Positive Control Inject Carrageenan Inject Carrageenan Administer Test Compound / Vehicle / Positive Control->Inject Carrageenan Measure Paw Volume (0-4h) Measure Paw Volume (0-4h) Inject Carrageenan->Measure Paw Volume (0-4h) Calculate % Inhibition Calculate % Inhibition Measure Paw Volume (0-4h)->Calculate % Inhibition

References

A Comparative Guide to the Biological Activity of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, leading to the development of numerous clinically approved drugs. This guide provides a comparative overview of the biological activities of various substituted pyrazoles, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented is supported by quantitative experimental data and detailed methodologies to aid in the design and development of novel pyrazole-based therapeutic agents. While the parent 1H-pyrazol-1-ol is a foundational structure, the vast body of research indicates that its biological efficacy is significantly enhanced through substitution, making a comparative analysis of these derivatives particularly valuable.

Comparative Analysis of Biological Activity

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. This section provides a comparative summary of the anticancer, anti-inflammatory, and antimicrobial activities of various substituted pyrazoles, with quantitative data presented in structured tables.

Anticancer Activity

Substituted pyrazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of critical cellular signaling pathways.

.[1][2][3][4][5][6][7]

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyrazole-Indole Hybrid (7a)HepG2 (Liver)0.98[6][7]
Pyrazole-Indole Hybrid (7b)HepG2 (Liver)1.02[6][7]
1,3,5-Trisubstituted PyrazoleK562 (Leukemia)0.5[1]
Pyrazole Benzamide DerivativeHCT-116 (Colon)7.74[1]
Curcumin-fused 1-Aryl-1H-pyrazole (12)MDA-MB-231 (Breast)3.64[2]
Curcumin-fused 1-Aryl-1H-pyrazole (13)MDA-MB-231 (Breast)4.51[2]
1H-Benzofuro[3,2-c]pyrazole DerivativeK562 (Leukemia)0.021[1]
3,5-Disubstituted Benzoxazine-Pyrazole Hybrid (22)MCF-7 (Breast)2.82[2]
3,5-Disubstituted Benzoxazine-pyrazole Hybrid (23)A549 (Lung)3.15[2]

Table 1: Comparative Anticancer Activity (IC50) of Substituted Pyrazoles. This table summarizes the half-maximal inhibitory concentration (IC50) values of various substituted pyrazole derivatives against different human cancer cell lines. Lower IC50 values indicate higher potency.

Anti-inflammatory Activity

Many substituted pyrazoles exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This selectivity offers the potential for reduced gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

.[8][9][10][11][12][13]

Compound/Derivative ClassAssayED50 (µmol/kg)COX-2 Selectivity Index (SI)Reference
Bipyrazole Derivative (10)Carrageenan-induced paw edema35.77.83[9]
Pyrano[2,3-c]pyrazole (27)Carrageenan-induced paw edema38.77.16[9]
3-(Trifluoromethyl)-5-arylpyrazoleCOX Inhibition Assay->225 (COX-1 IC50 >4.5µM / COX-2 IC50 0.02µM)[12]
Pyrazoline Derivative (2d)Carrageenan-induced paw edema--[8][10]
Pyrazoline Derivative (2e)Carrageenan-induced paw edema--[8][10]
Pyrazole Derivative (3b)COX Inhibition Assay-22.21[13]
Pyrazole Derivative (5b)COX Inhibition Assay-17.47[13]

Table 2: Comparative Anti-inflammatory Activity of Substituted Pyrazoles. This table presents the effective dose for 50% of the population (ED50) from in vivo studies and the COX-2 selectivity index (SI = COX-1 IC50 / COX-2 IC50) from in vitro assays. Higher SI values indicate greater selectivity for COX-2.

Antimicrobial Activity

The structural versatility of pyrazoles has also been exploited to develop novel antimicrobial agents effective against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter for assessing the potency of these compounds.

.[14][15][16][17][18]

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Pyrazole-1-carbothiohydrazide (21a)Aspergillus niger2.9 - 7.8[14]
Pyrazole-1-carbothiohydrazide (21a)Staphylococcus aureus62.5 - 125[14]
Naphthyl-substituted Pyrazole-derived Hydrazone (6)Staphylococcus aureus0.78 - 1.56[15]
Aminoguanidine-derived 1,3-diphenyl Pyrazole (12)Escherichia coli1.0[15]
Quinoline-substituted Pyrazole (19)Staphylococcus aureus0.12 - 0.98[15]
Substituted Pyrazole (4e)Streptococcus pneumoniae15.6[16]
Chloro-substituted DihydropyrazoleStaphylococcus aureus-[17]

Table 3: Comparative Antimicrobial Activity (MIC) of Substituted Pyrazoles. This table shows the minimum inhibitory concentration (MIC) values of different substituted pyrazoles against various microorganisms. Lower MIC values indicate greater antimicrobial efficacy.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of novel compounds. This section provides methodologies for key in vitro assays used to assess the anticancer, anti-inflammatory, and antimicrobial properties of substituted pyrazoles.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[6][7][19][20][21]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrazole compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[9][12][13]

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

  • Compound Incubation: In a 96-well plate, pre-incubate the enzymes with various concentrations of the test pyrazole compounds for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: Stop the reaction after a defined period (e.g., 10 minutes) by adding a stopping solution (e.g., hydrochloric acid).

  • Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC50(COX-1) to IC50(COX-2).

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.[22]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of the test pyrazole compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Pathways and Workflows

Diagrams are provided to illustrate a key signaling pathway targeted by anti-inflammatory pyrazoles and a general workflow for the biological evaluation of substituted pyrazoles.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Substituted_Pyrazoles Substituted Pyrazoles (COX-2 Selective Inhibitors) Substituted_Pyrazoles->COX_Enzymes Inhibition

Caption: COX Inhibition Pathway for Anti-inflammatory Pyrazoles.

Experimental_Workflow Start Synthesis of Substituted Pyrazoles Screening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) Start->Screening Active_Compounds Identification of Active Compounds Screening->Active_Compounds Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Mechanism of Action) Active_Compounds->Secondary_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Secondary_Assays->Lead_Optimization In_Vivo In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo End Preclinical Development In_Vivo->End

Caption: General Experimental Workflow for Pyrazole Drug Discovery.

References

Unraveling the Stability of 1H-Pyrazol-1-ol Tautomers: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the tautomeric landscape of heterocyclic compounds is crucial for predicting their chemical behavior, reactivity, and biological activity. This guide provides a comparative analysis of 1H-pyrazol-1-ol tautomers and isomers based on Density Functional Theory (DFT) calculations, offering insights into their relative stabilities and the computational methodologies used for their investigation.

The tautomerism of pyrazole derivatives, particularly hydroxypyrazoles, is a subject of considerable interest due to the significant influence of tautomeric forms on the physicochemical properties of these compounds. DFT calculations have emerged as a powerful tool to elucidate the energetic preferences of different tautomers, providing data that is often challenging to obtain experimentally.

The Tautomeric Forms of Hydroxypyrazoles

For a simple 1H-hydroxypyrazole, three primary tautomeric forms are typically considered: the OH-form, the NH-form (a pyrazolone), and the CH-form (a pyrazolin-5-one). The equilibrium between these forms can be influenced by substitution patterns and the surrounding solvent environment.

A computational study on substituted hydroxypyrazoles, such as 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole, sheds light on the relative stability of these tautomers. Generally, in non-polar solvents, the OH-form is found to be the most stable. However, as the polarity of the solvent increases, the population of the zwitterionic NH-form tends to increase.[1]

Comparative Analysis of Tautomer Stability: A DFT Perspective

Below is a summary of representative relative energy calculations for the tautomers of a substituted hydroxypyrazole, illustrating the typical energy differences observed.

Table 1: Relative Energies of Substituted Hydroxypyrazole Tautomers Calculated by DFT

Tautomeric FormStructureRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Polar Solvent
OH-Form 1H-Pyrazol-5-ol0.000.00
NH-Form 1,2-Dihydropyrazol-5-one7.846.21
CH-Form 2,4-Dihydropyrazol-5-one10.355.96

Note: The data presented is based on calculations for 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and serves as an illustrative example of the expected energy differences between tautomeric forms of hydroxypyrazoles.[2]

Experimental and Computational Protocols

The determination of tautomeric stability relies on a combination of experimental techniques and computational modeling.

Experimental Methodology

NMR spectroscopy is a primary experimental tool for studying tautomerism in solution. By analyzing the chemical shifts and coupling constants of protons and carbons, the predominant tautomeric form in a given solvent can be identified.[1][3] X-ray crystallography provides definitive structural information in the solid state.

Computational Methodology: A DFT Workflow

The theoretical investigation of tautomer stability typically follows a standardized workflow:

  • Geometry Optimization: The initial structures of all possible tautomers and isomers are optimized to find their lowest energy conformations. This is commonly performed using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p).

  • Vibrational Frequency Analysis: To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Energy Calculation: The total electronic energies of the optimized structures are calculated at the same level of theory. Solvent effects are often incorporated using continuum solvation models like the Polarizable Continuum Model (PCM).

  • Relative Energy Determination: The relative energies of the tautomers are determined by taking the difference in their total energies with respect to the most stable tautomer.

DFT_Workflow cluster_start Initial Steps cluster_main_calc Core DFT Calculations cluster_analysis Analysis and Results start Propose Tautomeric Structures geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc energy_calc Single-Point Energy Calculation (with solvent model, e.g., PCM) freq_calc->energy_calc rel_energy Determine Relative Energies energy_calc->rel_energy comparison Compare with Experimental Data rel_energy->comparison

Caption: A logical workflow for the DFT calculation of tautomer stability.

Isomeric Landscape of this compound

Beyond tautomerism, the positional isomers of the hydroxyl group on the pyrazole ring also contribute to the chemical landscape. The primary isomers to consider are this compound, 1H-pyrazol-3-ol, and 1H-pyrazol-5-ol. DFT calculations can be employed to determine the relative stabilities of these isomers, which is critical for understanding reaction thermodynamics and product distributions in synthetic routes.

Pyrazolol_Isomers P1ol This compound P3ol 1H-Pyrazol-3-ol P1ol->P3ol Isomerization P5ol 1H-Pyrazol-5-ol P1ol->P5ol Isomerization P4ol 1H-Pyrazol-4-ol P1ol->P4ol Isomerization P3ol->P5ol Tautomerization

Caption: Isomeric and tautomeric relationships of hydroxypyrazoles.

References

A Comparative Guide to the Predicted and Experimental Properties of 1H-Pyrazol-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the predicted and experimentally validated properties of 1H-pyrazol-1-ol and its derivatives. Due to its existence in tautomeric forms, particularly with pyrazolin-5-ones, this guide will also consider the properties of representative compounds from this class. The data presented is benchmarked against the foundational heterocyclic compound, 1H-pyrazole, to offer a clear perspective on the influence of the N-hydroxy group and tautomerism on its physicochemical and biological characteristics.

Introduction to this compound

This compound, also known as 1-hydroxypyrazole, is a nitrogen-containing heterocyclic compound. The pyrazole nucleus is a key structural motif in numerous pharmaceuticals, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The introduction of a hydroxyl group on the nitrogen atom of the pyrazole ring in this compound presents an interesting scaffold for medicinal chemistry, with potential for novel biological activities.[3] This compound and its derivatives are of significant interest for their potential as antitumor, anti-inflammatory, and antimicrobial agents.[3]

Data Presentation

The following tables summarize the key physicochemical, spectroscopic, and biological properties of a representative pyrazolone derivative and 1H-pyrazole for comparative analysis.

Table 1: Comparative Physicochemical Properties

Property3-Methyl-1-phenyl-1H-pyrazol-5-ol1H-Pyrazole
Molecular Formula C₁₀H₁₀N₂OC₃H₄N₂
Molecular Weight 174.20 g/mol 68.08 g/mol [4]
Physical Appearance SolidColorless crystalline solid[4]
Melting Point 130 °C68 °C[4]
Boiling Point Not available187 °C[4]
logP 1.80.26[4]
pKa Not available2.49 (at 25℃)[5]

Table 2: Comparative Spectroscopic Data

Spectroscopic Data3-Methyl-1-phenyl-1H-pyrazol-5-ol (and tautomers)1H-Pyrazole
¹H NMR Signals corresponding to methyl, phenyl, and pyrazole ring protons are observed. The position of the pyrazole ring proton signal can vary depending on the tautomeric form present in the solvent.[6][7]The ¹H NMR spectrum in a nematic phase has been recorded.[8][9] In DMSO-d6, characteristic signals for the pyrazole ring protons are observed.[10]
¹³C NMR Resonances for methyl, phenyl, and pyrazole ring carbons are present. The chemical shifts of the pyrazolone carbonyl carbon (in the pyrazolin-5-one tautomer) are typically observed in the range of 157.8–165.8 ppm.[6]The ¹³C NMR spectrum has been characterized.[11]

Table 3: Comparative Biological Activity

Biological ActivityPyrazolone Derivatives1H-Pyrazole Derivatives
Antioxidant Activity Several pyrazolone derivatives have demonstrated significant antioxidant activity in various assays, including the DPPH radical scavenging assay.[12][13][14] Some derivatives show higher antiradical activity than their parent compounds.[14]Novel pyrazole derivatives have been synthesized and shown to possess potent antioxidant activities in hydroxyl and superoxide radical scavenging assays.[5][15]
Cytotoxicity Many pyrazolone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, with some compounds showing promising anticancer activity.[6][7][16][17][18]Pyrazole-containing compounds have been investigated for their anticancer properties, with mechanisms often targeting key signaling pathways in cell proliferation and survival.[1][19]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant capacity of a compound.[20][21]

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, neutralizing it. This causes a color change from violet to yellow, which is measured spectrophotometrically. The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity.[20]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compound (this compound derivative)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)[20]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Stock Solution: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be protected from light.[21]

  • Preparation of DPPH Working Solution: Dilute the stock solution to a working concentration (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be in a measurable range.[20][21]

  • Preparation of Test Samples and Standard: Dissolve the test compounds and the standard antioxidant in a suitable solvent to prepare stock solutions. Perform serial dilutions to obtain a range of concentrations for testing.[20]

  • Assay Protocol: a. In a 96-well plate, add a specific volume of the different concentrations of the test compound and the standard into separate wells. b. Add an equal volume of the DPPH working solution to each well to initiate the reaction. c. Include a blank control containing only the solvent and the DPPH solution. d. Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[21]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[20] The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Cell culture medium

  • Test compound

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).[23] Include untreated cells as a control.

  • MTT Addition: After the incubation period, add a specific volume of MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[24]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.[24]

  • Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation: Cell viability is typically expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate the workflows for the described experimental protocols.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare DPPH Working Solution add_dpph Add DPPH Solution to Wells prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of Test Compound & Standard add_sample Add Sample/Standard to 96-well Plate prep_sample->add_sample add_sample->add_dpph incubate Incubate in Dark (e.g., 30 min) add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Inhibition & IC50 Value measure_abs->calculate

DPPH Antioxidant Assay Workflow.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay_analysis Assay & Analysis seed_cells Seed Cells in 96-well Plate incubate_overnight Incubate Overnight seed_cells->incubate_overnight add_compound Add Test Compound (Various Concentrations) incubate_overnight->add_compound incubate_treatment Incubate for Desired Period add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (1-4 hours) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize measure_abs Measure Absorbance (550-600 nm) solubilize->measure_abs calculate Calculate % Viability & IC50 Value measure_abs->calculate

MTT Cytotoxicity Assay Workflow.

References

A Comparative Guide to the Coordinating Properties of 1H-Pyrazole and 1H-Pyrazol-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the coordinating properties of 1H-pyrazole and 1H-pyrazol-1-ol. While the coordination chemistry of pyrazole is well-established and extensively documented, experimental data on this compound is notably scarce in the current scientific literature. Therefore, this comparison presents established experimental findings for pyrazole alongside theoretically predicted properties for this compound, based on the known effects of N-hydroxy substituents in heterocyclic chemistry.

Introduction

Pyrazole and its derivatives are a cornerstone of coordination chemistry, prized for their versatile binding modes and the tunable electronic and steric properties they impart to metal complexes.[1][2][3] These compounds are crucial in fields ranging from catalysis to materials science and medicinal chemistry.[4] this compound, an N-hydroxy derivative of pyrazole, presents an intriguing yet largely unexplored alternative. The introduction of an N-hydroxy group is anticipated to significantly alter the ligand's electronic properties, acidity, and coordination behavior, potentially offering new avenues for the design of novel metal complexes with unique reactivity and therapeutic applications.

Synthesis

1H-Pyrazole

The synthesis of the pyrazole ring is well-established, with several high-yield methods available. A common and versatile method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound under acidic conditions.[5] Other notable methods include 1,3-dipolar cycloaddition reactions and reactions of α,β-unsaturated carbonyl compounds with hydrazines.[6][7]

This compound

Specific, high-yield synthetic routes to this compound are not well-documented in readily available literature. However, a plausible approach involves the direct oxidation of pyrazole. A patented method for preparing N-hydroxypyrazoles involves the conversion of pyrazole to its alkali salt, followed by a controlled reaction with a diacyl peroxide, such as dibenzoyl peroxide.[8] Another potential route is the oxidation of pyrazole using reagents like 3-chloroperbenzoic acid (m-CPBA).[9] The synthesis of substituted 1-hydroxypyrazoles has been achieved through the debenzylation of 1-(benzyloxy)pyrazoles, which are synthesized via directed lithiation.[9]

Structural and Electronic Properties

The introduction of an N-hydroxy group is expected to induce significant changes in the electronic structure and potential tautomeric forms of the pyrazole ring.

Tautomerism
  • Pyrazole: Unsubstituted 1H-pyrazole exists in a tautomeric equilibrium where the proton can reside on either of the two nitrogen atoms. In solution, this exchange is typically rapid on the NMR timescale.

  • This compound: This molecule can exhibit more complex tautomerism, potentially existing in equilibrium between the N-hydroxy form (this compound) and the pyrazolone N-oxide form. Studies on similar systems, like 1-substituted 1H-pyrazol-3-ols, have shown that the hydroxy form can be predominant, particularly in the solid state where it can form hydrogen-bonded dimers.[10] The specific equilibrium for this compound would likely be influenced by the solvent and substitution on the pyrazole ring.

Electronic Effects

The N-hydroxy group is an electron-donating group, which is expected to increase the electron density of the pyrazole ring compared to the parent pyrazole. This increased electron density could enhance the donor strength of the pyridinic nitrogen (N2).

Coordinating Properties

The key difference in the coordinating properties of pyrazole and this compound is expected to arise from the presence of the N-hydroxy group in the latter.

Coordination Modes and Donor Atoms
  • Pyrazole: Pyrazole is a versatile ligand that can coordinate to metal ions in several ways:

    • Monodentate: As a neutral ligand, it typically coordinates through its pyridinic nitrogen (N2).[1]

    • Bridging (Pyrazolate): Upon deprotonation of the N1-H, the resulting pyrazolate anion can bridge two metal centers.[11]

  • This compound (Predicted): this compound is predicted to offer a richer variety of coordination modes:

    • Monodentate (Neutral): Similar to pyrazole, it could coordinate as a neutral ligand through the N2 nitrogen.

    • Monodentate (Anionic): Deprotonation of the N-hydroxy group would create an anionic ligand that could coordinate through the oxygen atom.

    • Bidentate (Chelating): The deprotonated N-O- group could potentially act in concert with the N2 nitrogen to form a five-membered chelate ring with a metal ion. This chelating ability would likely lead to the formation of more stable metal complexes compared to the monodentate coordination of pyrazole.

The logical relationship for the potential coordination pathways of these ligands is illustrated below.

G Coordination Pathways of Pyrazole and this compound cluster_pyrazole Pyrazole cluster_pyrazolol This compound Pz 1H-Pyrazole Pz_neutral Neutral Ligand Pz->Pz_neutral Coordination Pz_anionic Pyrazolate Anion Pz->Pz_anionic Deprotonation PzOH This compound PzOH_neutral Neutral Ligand PzOH->PzOH_neutral Coordination PzOH_anionic Anionic Ligand PzOH->PzOH_anionic Deprotonation PzOH_chelating Chelating Ligand PzOH_anionic->PzOH_chelating

Caption: Predicted coordination pathways for pyrazole and this compound.

Nature of the Metal-Ligand Bond

The increased electron density on the pyrazole ring of this compound is expected to make it a stronger sigma-donor compared to pyrazole. Furthermore, the ability to form a chelate ring would significantly enhance the stability of its metal complexes due to the chelate effect.

Comparative Data Summary

The following tables summarize the known properties of pyrazole and the predicted properties of this compound and their respective metal complexes.

Table 1: Properties of the Free Ligands

Property1H-PyrazoleThis compound (Predicted)
Molar Mass 68.08 g/mol 84.08 g/mol
pKa (of N1-H) ~14.2Expected to be lower (more acidic)
pKa (of N-OH) N/AExpected to be in the range of weak acids
Key IR Bands (cm⁻¹) ν(N-H): ~3140ν(O-H): ~3200-2500 (broad), ν(N-O): ~950
¹H NMR (ppm) δ(N-H): ~12-13, δ(H3/H5): ~7.6, δ(H4): ~6.3δ(O-H): variable, shifts in ring protons expected

Table 2: Properties of Metal Complexes

PropertyPyrazole ComplexesThis compound Complexes (Predicted)
Typical Coordination Monodentate (neutral), Bridging (anionic)Monodentate (neutral/anionic), Bidentate chelating (anionic)
Common Geometries Tetrahedral, Square Planar, OctahedralSimilar geometries, with potential for distortion due to chelation
Relative Stability Varies with metal and other ligandsExpected to be higher due to chelate effect
Characteristic IR Shifts Shift in pyrazole ring vibrations upon coordinationShift in ν(N-O) and disappearance of ν(O-H) upon deprotonation and coordination

Experimental Protocols

Detailed experimental protocols are provided for the synthesis and characterization of pyrazole metal complexes. These can be adapted for the study of this compound.

General Experimental Workflow

The general workflow for the synthesis and characterization of these metal complexes is outlined below.

G cluster_synthesis Synthesis cluster_characterization Characterization start Ligand and Metal Salt reaction Reaction in Solvent start->reaction isolation Isolation of Product reaction->isolation spectroscopy Spectroscopy (FT-IR, NMR, UV-Vis) isolation->spectroscopy xray Single-Crystal X-ray Diffraction isolation->xray thermal Thermal Analysis (TGA/DSC) isolation->thermal analysis Elemental Analysis spectroscopy->analysis xray->analysis thermal->analysis

Caption: General workflow for synthesis and characterization of metal complexes.

Synthesis of a Representative Pyrazole Complex: [Cu(pyrazole)₄]Cl₂

Materials:

  • Pyrazole (4 mmol, 0.272 g)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1 mmol, 0.170 g)

  • Ethanol (20 mL)

Procedure:

  • Dissolve pyrazole in 10 mL of ethanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve CuCl₂·2H₂O in 10 mL of ethanol.

  • Slowly add the copper(II) chloride solution to the pyrazole solution with constant stirring.

  • A precipitate will form. Stir the reaction mixture at room temperature for 2 hours.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product in a desiccator.

Adaptation for this compound: The same procedure can be followed, substituting this compound for pyrazole. The reaction may require gentle heating to facilitate complex formation. If a deprotonated, chelating complex is desired, a non-coordinating base (e.g., triethylamine) should be added to the ligand solution before the addition of the metal salt.

Characterization Techniques

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Protocol: Acquire the FT-IR spectrum of the free ligand and the metal complex as KBr pellets or in a suitable solvent.

  • Analysis for Pyrazole Complexes: Look for shifts in the vibrational frequencies of the pyrazole ring (e.g., C=N, C=C, and N-N stretching modes) upon coordination to the metal ion.

  • Adaptation for this compound Complexes: In addition to ring vibration shifts, look for the disappearance of the broad O-H stretching band and a shift in the N-O stretching frequency upon deprotonation and coordination.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: For diamagnetic complexes (e.g., Zn(II), Cd(II)), dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

  • Analysis for Pyrazole Complexes: Compare the chemical shifts of the pyrazole protons and carbons in the complex to those of the free ligand. Coordination typically leads to downfield shifts of the ring protons.

  • Adaptation for this compound Complexes: The disappearance of the O-H proton signal upon deprotonation would be a key indicator of coordination in an anionic form. Shifts in the ring proton signals would also provide evidence of coordination.

3. Single-Crystal X-ray Diffraction

  • Protocol: Grow single crystals of the complex suitable for X-ray diffraction analysis, typically by slow evaporation of the solvent from the reaction mixture or by vapor diffusion.

  • Analysis: This technique provides definitive structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.

  • Application to this compound Complexes: This would be crucial for confirming the predicted coordination modes (monodentate vs. bidentate chelation) and determining the precise geometry of the complexes.

4. Thermal Analysis (TGA/DSC)

  • Protocol: Heat a small sample of the complex under a controlled atmosphere (e.g., nitrogen) at a constant heating rate.

  • Analysis: Thermogravimetric analysis (TGA) provides information on the thermal stability of the complex and the loss of solvent or ligand molecules.[12] Differential scanning calorimetry (DSC) can identify phase transitions and decomposition temperatures.

  • Application to this compound Complexes: TGA would be useful to determine the stability of the complexes and to identify any coordinated solvent molecules.

Conclusion

While 1H-pyrazole is a well-understood and widely used ligand in coordination chemistry, this compound remains a largely unexplored molecule with significant potential. The predicted ability of this compound to act as a chelating ligand upon deprotonation suggests that it could form more stable and potentially more catalytically active or biologically relevant metal complexes than its parent pyrazole. Further experimental investigation into the synthesis and coordination chemistry of this compound is warranted to unlock its potential in the development of new functional materials and therapeutic agents.

References

A Comparative Guide to the Analytical Validation of a Quantification Method for 1H-Pyrazol-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. This guide provides a comprehensive comparison of potential analytical methods for the quantification of 1H-pyrazol-1-ol, a heterocyclic compound of interest in medicinal chemistry. The validation of these methods is benchmarked against the rigorous standards outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, to ensure the reliability, accuracy, and precision of the analytical data.[1][2][3][4][5]

This document delves into the experimental protocols and comparative performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry for the quantification of pyrazole derivatives, adapted here for this compound.

Comparative Analysis of Analytical Methods

The choice of an analytical method is dictated by the specific requirements of the analysis, including the need for high sensitivity, selectivity, or throughput. Below is a comparative summary of the most common analytical techniques for the quantification of pyrazole derivatives.

Table 1: Comparison of Quantitative Performance Data

Validation ParameterHPLC-UVLC-MSUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 1.5%< 5.0%
Limit of Detection (LOD) ~10-100 ng/mL~0.1-1 ng/mL~1-10 µg/mL
Limit of Quantitation (LOQ) ~50-200 ng/mL~0.5-5 ng/mL~5-20 µg/mL
Selectivity/Specificity GoodExcellentModerate
Typical Run Time 5-15 minutes3-10 minutes< 1 minute per sample
Cost per Sample ModerateHighLow
Instrumentation Complexity ModerateHighLow

Note: The data presented in this table are typical values for pyrazole derivatives and serve as a general guide.[6][7][8][9] Actual performance may vary based on the specific instrumentation, reagents, and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any analytical method. The following protocols are based on established methods for related pyrazole compounds and are adapted for this compound.[6][9]

1. High-Performance Liquid Chromatography (HPLC-UV) Method

A stability-indicating Reversed-Phase HPLC (RP-HPLC) method is a precise and accurate technique for the quantification of this compound.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An optimized isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: To be determined based on the UV spectrum of this compound.

  • Validation Parameters:

    • Specificity: Analysis of a blank (mobile phase), a placebo (matrix without the analyte), and a sample spiked with this compound to ensure no interference at the analyte's retention time.

    • Linearity: Preparation of a series of at least five concentrations of the analyte. A plot of the peak area against the concentration is used to determine the correlation coefficient (R²).[6][10]

    • Accuracy: Recovery studies are performed by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.[6]

    • Precision:

      • Repeatability (Intra-assay): Analysis of a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

      • Intermediate Precision (Inter-assay): The analysis is repeated on a different day with a different analyst or instrument to assess the method's robustness.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For analyses requiring higher sensitivity and selectivity, such as bioanalytical studies, an LC-MS method is preferred.

  • Instrumentation and Conditions:

    • LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole mass spectrometer).

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

    • Column and Mobile Phase: Similar to the HPLC-UV method, but optimized for MS compatibility.

    • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity.

  • Validation Parameters: The validation parameters are similar to the HPLC-UV method, with the addition of assessing matrix effects, which can be significant in LC-MS analysis.

3. UV-Vis Spectrophotometry Method

This method is simpler and faster but less specific than chromatographic methods. It is suitable for the analysis of pure substances or simple formulations where interfering substances are absent.[6]

  • Instrumentation and Conditions:

    • Spectrophotometer: A UV-Vis spectrophotometer.

    • Solvent: A solvent in which this compound is stable and soluble (e.g., ethanol, methanol, or a buffered aqueous solution).

  • Validation Parameters:

    • Specificity: Analysis of a blank and a placebo to ensure no significant absorbance at the λmax of the analyte.

    • Linearity: Preparation of a series of concentrations and measurement of their absorbance. A plot of absorbance versus concentration is used to establish the linear range and correlation coefficient.

    • Accuracy and Precision: Determined similarly to the HPLC method by analyzing samples of known concentrations.

Workflow and Pathway Visualizations

To provide a clearer understanding of the processes involved, the following diagrams illustrate the logical flow of analytical method validation and a hypothetical signaling pathway where this compound might be involved.

Analytical_Validation_Workflow A Method Development & Optimization B Validation Protocol Definition A->B Define acceptance criteria C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I Validation Report C->I Compile results D->I Compile results E->I Compile results F->I Compile results G->I Compile results H->I Compile results J Method Implementation I->J

Caption: Workflow for analytical method validation based on ICH guidelines.

Signaling_Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Gene Expression TF->Gene Pyrazolol This compound Pyrazolol->KinaseB Inhibition

Caption: Hypothetical signaling pathway showing the inhibitory action of this compound.

References

Comparative docking studies of 1H-pyrazol-1-ol with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the molecular interactions between 1H-pyrazole derivatives and key protein targets offers valuable insights for drug discovery and development. This guide provides an objective comparison of the binding affinities of various 1H-pyrazole derivatives with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A kinase, and Cyclin-Dependent Kinase 2 (CDK2), based on molecular docking studies.

Comparative Docking Analysis

Molecular docking simulations reveal that 1H-pyrazole derivatives exhibit potential inhibitory activity against all three protein targets. The binding energies, which indicate the strength of the interaction, vary depending on the specific substitutions on the pyrazole core.

A study by Chandra et al. investigated a series of 1H-pyrazole derivatives and their interactions with VEGFR-2 (PDB: 2QU5), Aurora A (PDB: 2W1G), and CDK2 (PDB: 2VTO). The results showed that these compounds docked deep within the binding pockets of the proteins, forming stable complexes.[1][2][3]

Table 1: Comparative Docking Scores of 1H-Pyrazole Derivatives

Target ProteinPDB IDLigandBinding Energy (kJ/mol)
VEGFR-22QU5Derivative 1b-10.09
Derivative 1e-9.64
Aurora A2W1GDerivative 1d-8.57
CDK22VTODerivative 2b-10.35

Data sourced from Chandra et al. (2014).[1][2][3]

The data indicates that derivative 2b shows the strongest interaction with CDK2, while derivative 1b binds most effectively to VEGFR-2. Derivative 1d displays a notable binding affinity for Aurora A.[1][2][3]

Experimental Protocols

The following methodologies were employed in the comparative docking studies:

Protein and Ligand Preparation:

  • The three-dimensional crystal structures of the target proteins (VEGFR-2, Aurora A, and CDK2) were obtained from the Protein Data Bank.[1]

  • Water molecules and co-crystallized ligands were removed from the protein structures.

  • Polar hydrogen atoms were added to the macromolecules.

  • The active site pockets for docking were identified using PDBsum.[1]

  • The structures of the 1H-pyrazole derivatives were drawn using ChemDraw and optimized.

Molecular Docking Simulation:

  • Docking was performed using AutoDock 4.2.[1][2][3]

  • A flexible ligand docking approach was utilized.

  • The Lamarckian genetic algorithm was employed for conformational searching.

  • The grid box was centered on the active site of each protein.

Experimental Workflow

The general workflow for the comparative docking study is illustrated below.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis p_prep Protein Preparation (PDB Download, Water Removal) grid Grid Box Generation (Centering on Active Site) p_prep->grid l_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) dock Molecular Docking (AutoDock 4.2) l_prep->dock grid->dock results Analysis of Docking Results (Binding Energy, Interactions) dock->results comparison Comparative Analysis results->comparison

Caption: A flowchart of the in-silico molecular docking process.

Signaling Pathways of Target Proteins

Understanding the biological context of the target proteins is crucial. The following diagrams illustrate the signaling pathways in which VEGFR-2, Aurora A, and CDK2 are involved.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key receptor in angiogenesis, the formation of new blood vessels. Its activation triggers multiple downstream pathways that promote cell proliferation, migration, and survival.[4][5][6][7][8]

G cluster_downstream Downstream Effects VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Proliferation Cell Proliferation PLCg->Proliferation Survival Cell Survival PI3K->Survival Migration Cell Migration Src->Migration

Caption: Simplified VEGFR-2 signaling cascade in angiogenesis.

Aurora A Kinase Signaling Pathway

Aurora A kinase is a crucial regulator of mitosis, particularly in centrosome maturation and spindle assembly.[9][10][11][12][13] Its dysregulation is often linked to cancer.[10]

G cluster_cellcycle Cell Cycle Progression G2 G2 Phase M M Phase (Mitosis) G2->M AuroraA Aurora A Kinase G2->AuroraA activates Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Centrosome->M Spindle->M

Caption: Role of Aurora A kinase in the G2/M transition of the cell cycle.

CDK2 Signaling Pathway

CDK2, in complex with cyclins E and A, plays a vital role in the regulation of the cell cycle, specifically at the G1/S transition and during S phase.[14][15][16][17][18]

G cluster_cellcycle Cell Cycle G1 G1 Phase S S Phase G1->S G1/S Transition CyclinE Cyclin E G1->CyclinE induces DNA_rep DNA Replication S->DNA_rep occurs in CDK2 CDK2 CyclinE->CDK2 binds to Rb Rb Phosphorylation CDK2->Rb CDK2->DNA_rep Rb->S

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1H-pyrazol-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 1H-pyrazol-1-ol and related pyrazole compounds, ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound and its waste:

  • Eye Protection: Chemical safety glasses or a face shield.[2]

  • Hand Protection: Chemically resistant gloves.[1]

  • Skin and Body Protection: A lab coat and, if necessary, additional protective clothing.[1]

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[2]

Waste Segregation and Container Management

Proper segregation and labeling of chemical waste are the foundational steps for safe disposal.[3]

  • Solid Waste:

    • Collect unused or expired solid this compound in a clearly labeled, sealed, and chemically compatible container.[3]

    • Contaminated materials such as weighing paper, pipette tips, and gloves should be disposed of in a designated solid chemical waste container.[3]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[3]

    • Crucially, do not mix pyrazole-containing waste with other incompatible waste streams. For instance, solutions in organic solvents should not be mixed with aqueous waste.[3]

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or percentage of all components, including solvents.[3]

    • Include the date when the waste was first added to the container.[3]

Quantitative Data Summary for Pyrazole (as a reference for this compound)

ParameterValueReference
Toxicity to Fish (LC50) 66 - 111 mg/l - 96 h (Lepomis macrochirus)[2]
Toxicity to Daphnia (EC50) 24 - 60 mg/l - 48 h (Daphnia magna)[2]
Toxicity to Algae (EC50) 70.6 mg/l - 72 h (Desmodesmus subspicatus)[2]
Biodegradability < 15% (Partially biodegradable)[1][2]

Note: This data is for Pyrazole and should be used as a conservative reference for handling this compound due to the lack of specific data for the latter.

Step-by-Step Disposal Protocol
  • Waste Collection and Segregation:

    • Following the guidelines above, collect solid and liquid waste containing this compound in separate, appropriate, and clearly labeled hazardous waste containers.[3]

  • Storage of Waste Pending Disposal:

    • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[3]

    • Ensure the storage area is cool and dry.[3]

    • Segregate containers of incompatible materials using physical barriers or secondary containment.[4]

  • Professional Disposal Arrangement:

    • The primary and recommended method for the disposal of pyrazole-containing waste is through a licensed chemical waste disposal company.[2]

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor to arrange for pickup.[3]

    • Provide them with a detailed inventory of the waste, including chemical names and quantities.[3]

  • Incineration:

    • The recommended treatment method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by a licensed disposal facility.

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [3][4] This is to prevent contamination of aquatic systems, as pyrazole derivatives are harmful to aquatic life.[1][2]

Experimental Protocol: Decontamination of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[5]

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent that can dissolve this compound.

    • The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[5]

  • Final Disposal of Decontaminated Container:

    • Once triple-rinsed, the container can typically be disposed of through regular laboratory glass or plastic recycling, depending on the material. Always follow your institution's specific guidelines.

Visualizing the Disposal Workflow

To further clarify the procedural flow for the proper disposal of this compound, the following diagrams illustrate the key decision-making and operational steps.

cluster_0 Waste Generation & Segregation cluster_1 Storage & Disposal start This compound Waste Generated solid_waste Solid Waste (Unused chemical, contaminated labware) start->solid_waste liquid_waste Liquid Waste (Solutions containing this compound) start->liquid_waste solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Waste Area solid_container->storage liquid_container->storage ehs_contact Contact EHS or Licensed Waste Disposal Company storage->ehs_contact pickup Arrange for Waste Pickup ehs_contact->pickup end Professional Disposal (Incineration) pickup->end

Caption: Workflow for the proper disposal of this compound.

cluster_0 Hazard Assessment & Rationale compound This compound hazard1 Potential Toxicity (Harmful if swallowed, toxic on skin contact) compound->hazard1 hazard2 Irritant Properties (Causes skin and serious eye damage) compound->hazard2 hazard3 Environmental Hazard (Harmful to aquatic life) compound->hazard3 conclusion Treat as Hazardous Waste hazard1->conclusion hazard2->conclusion hazard3->conclusion

Caption: Rationale for treating this compound as hazardous waste.

References

Comprehensive Safety and Handling Guide for 1H-pyrazol-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of 1H-pyrazol-1-ol, designed for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling structurally similar pyrazole derivatives. It is crucial to handle this compound with care, assuming it may pose hazards such as skin, eye, and respiratory irritation.

Hazard Summary and Personal Protective Equipment (PPE)

The primary hazards associated with pyrazole derivatives include potential irritation to the skin, eyes, and respiratory system. Some related compounds are harmful if swallowed.[1][2][3] Therefore, a comprehensive approach to personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side ShieldsMust meet national or international standards such as EN166.[4]
Chemical GogglesRecommended for enhanced protection against splashes.[4]
Face ShieldTo be used in conjunction with safety glasses or goggles for maximum protection, especially when there is a risk of splashing.[5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and dispose of contaminated gloves properly.[4]
Body Protection Laboratory CoatStandard practice for all laboratory work.[4]
Impervious ClothingRecommended to prevent skin contact.[1]
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6]
RespiratorMay be required for situations with a higher risk of aerosol generation. Consult your institution's safety officer.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to ensure laboratory safety.

  • Preparation and Engineering Controls :

    • Before handling, ensure that a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are readily accessible.[7]

    • Prepare all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.

  • Donning PPE :

    • Put on all required PPE as outlined in Table 1 before entering the designated handling area.

  • Handling the Compound :

    • Conduct all weighing, transferring, and experimental procedures involving this compound within the fume hood.

    • Avoid the generation of dust or aerosols.[1]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

    • Keep containers tightly closed when not in use.[1][6]

  • Post-Handling :

    • Thoroughly decontaminate the work area and any equipment used.

    • Properly dispose of all waste materials as described in the disposal plan.

    • Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly with soap and water after handling.[1]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container.

  • Container Labeling :

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".

    • Include the date of waste accumulation.

  • Storage :

    • Store hazardous waste containers in a designated, secure area away from incompatible materials.

    • Ensure containers are kept closed except when adding waste.

  • Disposal :

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.[8]

Experimental Workflow and Safety Logic

The following diagrams illustrate the procedural flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Verify Fume Hood Operation B Check Eyewash/Safety Shower A->B C Don Appropriate PPE B->C D Weigh and Transfer in Fume Hood C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F G Segregate and Label Waste F->G H Store Waste Appropriately G->H I Arrange for Professional Disposal H->I

Caption: Workflow for Safe Handling of this compound.

cluster_hazards Potential Hazards cluster_controls Control Measures H1 Skin Irritation C2 Personal Protective Equipment H1->C2 C4 Proper Waste Disposal H1->C4 H2 Eye Irritation H2->C2 H2->C4 H3 Respiratory Irritation C1 Engineering Controls (Fume Hood) H3->C1 H3->C4 H4 Harmful if Swallowed C3 Safe Work Practices H4->C3 H4->C4

Caption: Relationship between Hazards and Control Measures.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.